molecular formula Sb B576670 Antimony-123 CAS No. 14119-16-5

Antimony-123

Cat. No.: B576670
CAS No.: 14119-16-5
M. Wt: 122.904
InChI Key: WATWJIUSRGPENY-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimony-123 ( 123 Sb) is one of the two stable isotopes of antimony, with a natural abundance of 42.79% . This isotope is valued in research for its role as a target material in the production of radioisotopes for medical and industrial applications. A key application is the cyclotron-based production of the important medical radionuclide Iodine-123 ( 123 I) via nuclear reactions such as 123 Sb( 3 He, 3n) 123 I . Iodine-123 is widely used in life science research and healthcare for diagnostic imaging due to its optimal decay properties. This compound can also be used to produce the radionuclide Antimony-124 ( 124 Sb), which finds application in the creation of neutron sources . Beyond nuclear science, this compound serves as a powerful tool in geochemical and environmental research. With the advent of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), precise measurement of antimony isotopic ratios has become feasible . Researchers use this compound to investigate isotopic fractionation, which can reveal valuable information about low-temperature geochemical processes, redox transformations in soils and water, and the sources and migration of antimony pollution in the environment . This stable isotope is supplied as a high-purity metal. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

14119-16-5

Molecular Formula

Sb

Molecular Weight

122.904

IUPAC Name

antimony-123

InChI

InChI=1S/Sb/i1+1

InChI Key

WATWJIUSRGPENY-OUBTZVSYSA-N

SMILES

[Sb]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Antimony-123: Isotopic Abundance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Antimony-123 (¹²³Sb) is one of two stable isotopes of the element antimony, a metalloid with various industrial and medical applications.[1][2][3] A thorough understanding of its nuclear, physical, and chemical properties is crucial for researchers, scientists, and professionals in drug development, environmental science, and materials science. This guide provides a comprehensive overview of this compound, focusing on its isotopic abundance, fundamental properties, and the experimental protocols used for its analysis.

Isotopic Abundance and General Properties

Antimony (51Sb) occurs naturally as a mixture of two stable isotopes: ¹²¹Sb and ¹²³Sb.[4] ¹²³Sb constitutes a significant fraction of natural antimony, making its properties relevant in all applications of the element.[4][5] Isotopic enrichment of ¹²³Sb to over 99% is available for specialized applications, such as the production of specific medical radionuclides like Iodine-123 (¹²³I) and Antimony-124 (¹²⁴Sb).[1][6][7]

The quantitative data for the general properties of this compound are summarized in the table below.

PropertyValueCitations
Natural Abundance (atom %)42.79% (±0.05)[4][6][8][9]
Relative Isotopic Mass (Da)122.9042160[8][10]
Standard Atomic Weight (Ar°(Sb))121.760 (±0.001)[4]
Chemical Form (available)Metal Solid, Oxide (Sb₂O₃), Sulfide[1][6]

Nuclear and Physical Properties

The nucleus of this compound consists of 51 protons and 72 neutrons.[9] Its stability and specific nuclear characteristics, such as its nuclear spin and magnetic moment, make it active in nuclear magnetic resonance (NMR) and Mössbauer spectroscopy, providing valuable tools for structural and chemical environment analysis.[11][12][13]

Key nuclear and physical properties are detailed in the table below for easy reference.

PropertyValueCitations
Protons (Z)51[9]
Neutrons (N)72[9]
Half-lifeStable[4][11]
Nuclear Spin (I)7/2[8][10]
Parity+1[9][11]
Magnetic Dipole Moment (μ/μN)+2.5498[8][9]
Nuclear Quadrupole Moment (Q/barn)-0.692 (±0.014)[11]
Mass Excess-89.224 MeV[9]
Binding Energy per Nucleon8.472 MeV[9][11]

NMR Spectroscopic Properties

Both of antimony's stable isotopes, ¹²¹Sb and ¹²³Sb, are NMR-active.[14] The tetrahedral environments around the antimony atom can lead to long relaxation times, enabling high-resolution solution NMR characterization.[12][15] This makes ¹²³Sb NMR a powerful technique for studying the structure and bonding in antimony-containing compounds.

The specific NMR properties for the ¹²³Sb isotope are presented below.

PropertyValueCitations
Nuclear Spin (I)7/2[11][14]
Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹)3.4892[11][14]
Resonance Frequency @ 11.744 T (MHz)64.796[14]
Relative Sensitivity (vs. ¹H)4.57 x 10⁻²[14]
Absolute Sensitivity (vs. ¹H)1.95 x 10⁻²[14]
Common Reference CompoundKSbCl₆ in CH₃CN[8][14]

Experimental Protocols: Isotopic Analysis

The accurate determination of antimony's isotopic composition (δ¹²³Sb) is critical for tracing pollution sources and understanding geochemical pathways.[16][17][18] The primary technique for high-precision isotope ratio measurement is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) .[16][19][20]

Detailed Methodology: Sample Purification and MC-ICP-MS Analysis

Achieving accurate isotopic measurements requires the chemical separation and purification of antimony from the sample matrix to avoid spectral interferences.[21]

I. Sample Digestion and Preparation:

  • Geological or environmental samples (e.g., soil, minerals) are first digested using appropriate acids to bring the antimony into an aqueous solution.

  • The solution is prepared for chromatographic separation.

II. Two-Step Chromatographic Purification:

  • A two-column ion-exchange chromatography method is employed for robust separation.[16][21]

    • First Column (Anion Exchange): The sample solution is loaded onto a column containing an anion exchange resin (e.g., AG 1-X4).[16][21] This step pre-concentrates antimony and removes major matrix cations.

    • Second Column (Cation Exchange): The eluate containing antimony is then passed through a column with a cation exchange resin (e.g., AG 50W-X8).[16][21] This step removes remaining cationic interferences.

  • The final purified antimony fraction is collected, evaporated, and re-dissolved in a dilute acid (e.g., 2% HNO₃) for analysis.[21] This process typically yields a high recovery of over 98%.[16][19]

III. Isotopic Measurement by MC-ICP-MS:

  • The purified sample solution is introduced into the MC-ICP-MS instrument, often using a nebulizer or a hydride generation system.[20][22]

  • The sample is ionized in high-temperature argon plasma.

  • The resulting ion beam is passed through a mass analyzer, which separates the ¹²¹Sb and ¹²³Sb isotopes based on their mass-to-charge ratio.

  • The ion beams for each isotope are simultaneously measured by multiple detectors (Faraday cups).

IV. Mass Bias Correction:

  • Instrumental mass bias is corrected using a combined sample-standard bracketing (SSB) approach with external normalization (EN).[16]

  • An element with isotopes of similar mass, such as Cadmium (Cd) or Tin (Sn), is used as an internal standard to monitor and correct for instrumental drift.[16][20]

  • The isotopic composition is reported in delta notation (δ¹²³Sb) relative to a certified reference material, such as NIST SRM 3102a.[16][21]

experimental_workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing A 1. Sample Digestion B 2. Pre-concentration (Anion Exchange Resin) A->B C 3. Purification (Cation Exchange Resin) B->C D 4. Elution & Re-dissolution C->D E 5. Sample Introduction (Nebulizer/HG) D->E F 6. Plasma Ionization E->F G 7. Mass Analysis (Separation of ¹²¹Sb & ¹²³Sb) F->G H 8. Simultaneous Detection (Multi-Collector) G->H I 9. Mass Bias Correction (SSB-EN) H->I J 10. Isotope Ratio Calculation (δ¹²³Sb) I->J logical_relationship cluster_0 Core Principle cluster_1 Analytical Process cluster_2 Outcome A Antimony in Sample (Natural mixture of ¹²¹Sb and ¹²³Sb) B Mass Spectrometry A->B C Separation by Mass-to-Charge Ratio B->C D Independent Detection C->D E Signal for ¹²¹Sb D->E F Signal for ¹²³Sb D->F G Precise Isotope Ratio (¹²³Sb / ¹²¹Sb) E->G F->G

References

Discovery and history of Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Antimony-123: Discovery, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of the stable isotope this compound (¹²³Sb), intended for researchers, scientists, and professionals in drug development. The document covers the historical discovery of antimony and its isotopes, detailed physical and nuclear properties of this compound, and the experimental protocols used for its characterization.

Discovery and History

Antimony (symbol Sb, from the Latin stibium) has been known since ancient times. Its sulfide mineral, stibnite (Sb₂S₃), was used as a cosmetic (kohl) in ancient Egypt as early as 3100 BC.[1][2][3][4] While the element and its compounds have a long history, the concept of isotopes and the identification of specific isotopic forms are much more recent scientific achievements.

The discovery of isotopes began with the work of Frederick Soddy in 1913. However, the specific identification of this compound as a stable isotope of antimony occurred in 1922 .[5] This discovery was a result of the development of mass spectrography by Francis W. Aston, which allowed for the separation of elements into their constituent isotopes based on their mass-to-charge ratio.

Antimony is a pnictogen, belonging to group 15 of the periodic table, and exhibits properties of both a metal and a non-metal (a metalloid).[1] It exists in several allotropic forms, with the stable metallic form being a silvery, lustrous gray solid.[1][3] Naturally occurring antimony is composed of two stable isotopes: ¹²¹Sb and ¹²³Sb.[6][7][8]

Physical and Nuclear Properties of this compound

This compound is one of the two stable isotopes of antimony. Its properties have been determined through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. The key quantitative data for ¹²³Sb are summarized in the table below.

PropertyValue
Natural Abundance (atom %)42.79%[1][6][9][10][11]
Atomic Mass (Da)122.904216[5][12]
Nuclear Spin (I)7/2+[5][8][9]
Magnetic Dipole Moment (μ/μN)+2.5498[13]
Electric Quadrupole Moment (barn)-0.692[5]
Binding Energy per Nucleon (MeV)8.47235887[5]
Mass Excess (MeV)-89.22781[5]

Experimental Methodologies

The precise characterization of this compound and its relative abundance requires sophisticated analytical techniques. The following sections detail the primary experimental protocols used in modern research.

Isotopic Analysis via MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art method for high-precision measurement of antimony isotope ratios.[14][15][16]

Protocol:

  • Sample Digestion: Geological or biological samples are first digested using strong acids to bring the antimony into an aqueous solution.

  • Chromatographic Separation: A crucial step is the separation of antimony from the sample matrix to avoid isobaric and polyatomic interferences (e.g., from Tin (Sn) and Tellurium (Te)).[16][17] This is typically achieved using a two-step ion-exchange chromatography process.[16]

    • Step 1 (Pre-concentration): The sample solution is passed through a column containing a resin like AG 1-X4.[16]

    • Step 2 (Purification): The eluent containing antimony is then passed through a second column with a different resin, such as AG 50W-X8, for final purification.[15][16]

  • Sample Introduction: The purified antimony solution is introduced into the ICP-MS instrument.

  • Mass Analysis: The MC-ICP-MS simultaneously measures the ion beams of ¹²¹Sb and ¹²³Sb, allowing for a precise determination of the ¹²³Sb/¹²¹Sb ratio.

  • Mass Bias Correction: Instrumental mass bias is corrected using a standard-sample bracketing technique, often combined with an internal standard (a process known as internal normalization) using an element with known isotopic composition, such as Tin (Sn).[14][17]

experimental_workflow_mc_icp_ms cluster_prep Sample Preparation cluster_analysis Isotopic Analysis A Sample Digestion B Chromatographic Separation (AG 1-X4) A->B C Purification (AG 50W-X8) B->C D Introduction into MC-ICP-MS C->D E Mass Analysis (¹²³Sb/¹²¹Sb Ratio) D->E F Mass Bias Correction (Sn Internal Standard) E->F G Isotopic Composition F->G Final Data

Workflow for Antimony Isotope Analysis using MC-ICP-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both stable antimony isotopes, ¹²¹Sb and ¹²³Sb, are NMR-active, although their quadrupolar nature can lead to broad signals. ¹²³Sb NMR provides valuable information about the chemical environment, coordination, and oxidation state of antimony in various compounds.[18][19]

Protocol:

  • Sample Preparation: The antimony-containing compound is dissolved in a suitable deuterated solvent. For solid-state NMR, the sample is packed into a rotor.

  • Standard Reference: A saturated sample of hexachloroantimonate(V) potassium (KSbCl₆) in acetonitrile (CH₃CN) is commonly used as an external reference standard for chemical shifts.[18]

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer equipped with a broadband probe. Due to the properties of the ¹²³Sb nucleus (spin 7/2), specific pulse sequences may be required to obtain high-quality spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Key Relationships and Applications

The nuclear properties of this compound are intrinsically linked and determine its behavior and utility in various scientific applications.

logical_relationships cluster_core Core Nuclear Properties cluster_derived Derived Properties & Applications protons 51 Protons mass Atomic Mass (122.904 Da) protons->mass spin Nuclear Spin (7/2) protons->spin neutrons 72 Neutrons neutrons->mass neutrons->spin stability Stability (Stable Isotope) mass->stability app Applications stability->app Production of Radioisotopes (e.g., ¹²⁴Sb) nmr NMR Active spin->nmr nmr->app Chemical Structure Elucidation

Logical Relationships of this compound Properties.

Due to its stability, this compound has several important applications:

  • Production of Radioisotopes: ¹²³Sb is used as a target material for the production of the radioisotope Antimony-124 (¹²⁴Sb) through neutron capture.[20] ¹²⁴Sb is used as a source of neutrons and in industrial tracers.[8][20] It can also be used in the production pathway for the medical radioisotope Iodine-123 (¹²³I).[21]

  • Geochemical and Environmental Tracing: The precise measurement of the ¹²³Sb/¹²¹Sb isotopic ratio is a powerful tool for tracing the sources and biogeochemical pathways of antimony contamination in the environment, for instance, from mining activities.[22][23]

  • Fundamental Research: As a stable isotope, it serves as a reference point in nuclear physics research and for the characterization of synthetic radioactive antimony isotopes.[6]

Conclusion

This compound, a stable isotope constituting a significant fraction of natural antimony, has been known to science since 1922. Its distinct nuclear and physical properties are well-characterized through advanced analytical techniques like MC-ICP-MS and NMR spectroscopy. These experimental methods provide the foundation for its use in critical applications, from the production of medical and industrial radioisotopes to tracing environmental contamination. A thorough understanding of this compound is therefore essential for researchers in nuclear chemistry, environmental science, and materials science.

References

Unveiling the Nuclear Properties of Antimony-123: A Technical Guide to Nuclear Spin and Magnetic Moment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear spin and magnetic moment of Antimony-123 (¹²³Sb), a stable isotope of antimony. The document details the fundamental nuclear properties, presents experimental methodologies for their determination, and offers insights into the significance of these parameters in various scientific and biomedical research fields, including drug development.

Core Nuclear Properties of this compound

This compound is one of two stable isotopes of antimony, accounting for approximately 42.79% of its natural abundance.[1] Its nucleus possesses intrinsic angular momentum, known as nuclear spin, and an associated magnetic dipole moment. These properties are fundamental to understanding the behavior of the nucleus in magnetic fields and its interactions with its electronic environment.

A summary of the key quantitative data for the nuclear properties of this compound is presented in the table below.

PropertyValueUnit
Nuclear Spin (I) 7/2
Magnetic Dipole Moment (μ) +2.5498μN (Nuclear Magnetons)[2]
+2.5457(12)μN (Nuclear Magnetons)[3]
Quadrupole Moment (Q) -0.49barn[2]
-0.692(14)barn[3]
Gyromagnetic Ratio (γ) 3.4892 x 10⁷rad T⁻¹ s⁻¹[4]
Natural Abundance 42.79(5)%[3]
Relative Atomic Mass 122.904216u[5][6]

Experimental Determination of Nuclear Spin and Magnetic Moment

The determination of nuclear spin and magnetic moment is achieved through various sophisticated experimental techniques that probe the interaction of the nucleus with internal or external magnetic and electric fields.[7] The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Atomic Beam Magnetic Resonance (ABMR), and Perturbed Angular Correlation (PAC) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining nuclear magnetic moments by measuring the Larmor frequency of a nucleus in a known magnetic field.[3][8] For quadrupolar nuclei like ¹²³Sb (I > 1/2), the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) significantly influences the NMR spectrum, often leading to broad lineshapes.[6][9]

  • Sample Preparation:

    • A suitable antimony-containing compound is chosen. For solution-state NMR, a compound with high solubility and symmetry around the antimony nucleus is preferred to minimize quadrupolar broadening.[10][11] A common reference compound is a saturated solution of KSbCl₆ in acetonitrile (CH₃CN).[4]

    • For solid-state NMR, a powdered crystalline sample is used.

    • The sample is placed in a clean 5 mm NMR tube to a height of 4-5 cm.[12]

    • A deuterated solvent is used to provide a lock signal for the spectrometer.[13]

  • Spectrometer Setup:

    • The NMR spectrometer is equipped with a high-field superconducting magnet (e.g., 11.744 T).[4]

    • A broadband probe tuned to the ¹²³Sb resonance frequency (approximately 64.8 MHz at 11.744 T) is used.[4]

    • The spectrometer's temperature is stabilized, and the probe is tuned and matched for optimal signal transmission and detection.

  • Data Acquisition:

    • The sample is inserted into the magnet.

    • The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

    • The magnetic field homogeneity is optimized by "shimming" the magnet, which involves adjusting a series of small magnetic coils to maximize the resolution of the lock signal.

    • A simple pulse-acquire experiment is typically performed. A short, high-power radiofrequency (RF) pulse is applied to excite the ¹²³Sb nuclei.

    • The resulting free induction decay (FID) signal is detected.

    • To improve the signal-to-noise ratio, multiple FIDs are acquired and averaged.

  • Data Processing and Analysis:

    • The FID is Fourier transformed to obtain the frequency-domain NMR spectrum.

    • The spectrum is phased to ensure all peaks are in the absorptive mode.

    • The resonance frequency of the ¹²³Sb signal is precisely measured relative to a reference compound (e.g., TMS, via a reference frequency).[4]

    • The magnetic moment (μ) is calculated from the Larmor frequency (ν₀) and the known magnetic field strength (B₀) using the equation: μ = (h * I * ν₀) / (μN * B₀) where h is Planck's constant, I is the nuclear spin, and μN is the nuclear magneton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare ¹²³Sb Sample Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Insert Insert Sample into Magnet Tube->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Pulse Apply RF Pulse Shim->Pulse Detect Detect FID Pulse->Detect FT Fourier Transform FID Detect->FT Phase Phase Spectrum FT->Phase Reference Reference to Standard Phase->Reference Calculate Calculate Magnetic Moment Reference->Calculate

Atomic Beam Magnetic Resonance (ABMR)

The ABMR method provides highly precise measurements of nuclear moments.[3] It involves deflecting a beam of neutral atoms or molecules in inhomogeneous magnetic fields and inducing transitions between nuclear spin states using an oscillating magnetic field.

  • Beam Generation:

    • Antimony is heated in an oven to produce a vapor.

    • The vapor effuses through a small slit, forming a collimated atomic beam.

  • State Selection:

    • The atomic beam passes through a first inhomogeneous magnetic field (A-field). This field deflects the atoms based on their magnetic substate.

  • Resonance Region:

    • The beam then enters a region with a strong, homogeneous magnetic field (C-field) and a superimposed weak, oscillating radiofrequency field (B-field).

    • The frequency of the B-field is swept. When the frequency matches the Larmor frequency of the ¹²³Sb nucleus in the C-field, it induces transitions between the magnetic substates.

  • State Analysis and Detection:

    • The beam passes through a second inhomogeneous magnetic field (B-field), which has an opposite gradient to the A-field.

    • Atoms that have undergone a transition in the C-field will be deflected differently in the B-field and will not reach the detector.

    • A sharp decrease in the detected beam intensity is observed at the resonance frequency.

  • Data Analysis:

    • The resonance frequency is precisely measured.

    • The magnetic moment is calculated using the known magnetic field strength and the measured resonance frequency, similar to the NMR method.

Perturbed Angular Correlation (PAC) Spectroscopy

PAC is a nuclear solid-state physics technique that measures the hyperfine interactions between the electromagnetic moments of a probe nucleus and the local electromagnetic fields in a material.[2] This method is particularly sensitive, requiring only a small number of radioactive probe nuclei.

  • Probe Nucleus Selection and Sample Preparation:

    • A suitable radioactive nucleus that decays via a γ-γ cascade through an intermediate state with a known lifetime is selected. For ¹²³Sb, a parent isotope that decays to an excited state of ¹²³Sb would be used.

    • The radioactive probe is introduced into the material to be studied, for instance, by implantation, diffusion, or during synthesis.[2]

  • Coincidence Measurement:

    • The sample is placed within an array of γ-ray detectors (typically four or more).[14]

    • The detectors are arranged at specific angles to each other (e.g., 90° and 180°).

    • The emission of the first γ-ray (γ₁) of the cascade is detected, which signals the population of the intermediate nuclear state. This serves as the start signal.

    • The emission of the second γ-ray (γ₂) signals the decay of the intermediate state and serves as the stop signal.

    • The time difference between the detection of γ₁ and γ₂ is measured for a large number of decay events.

  • Data Analysis:

    • The coincidence count rate is plotted as a function of the time delay between the emission of the two γ-rays.

    • The angular correlation of the γ-rays is perturbed by the interaction of the magnetic moment of the intermediate state with the internal magnetic fields of the material. This perturbation causes a modulation of the exponential decay curve.

    • The modulation pattern is analyzed to extract the Larmor precession frequency of the nuclear moment in the internal magnetic field.

    • If the internal magnetic field is known, the magnetic moment of the intermediate state can be determined.

Logical Framework for Experimental Determination

The selection and application of a specific experimental technique for determining the nuclear spin and magnetic moment of ¹²³Sb depend on several factors, including the required precision, the nature of the sample, and the available instrumentation. The general logical flow of this process is depicted in the diagram below.

Experimental_Determination_Logic Define Define Research Objective (e.g., precision, sample state) Select Select Appropriate Experimental Technique Define->Select Prepare Prepare ¹²³Sb Sample (Solid, Liquid, Gas, Beam) Select->Prepare Setup Configure Experimental Apparatus Prepare->Setup Measure Measure Resonance Frequency or Angular Correlation Setup->Measure Analyze Analyze Data to Extract Larmor Frequency / Precession Measure->Analyze Calculate Calculate Nuclear Spin & Magnetic Moment Analyze->Calculate Validate Validate and Compare with Literature Values Calculate->Validate

Significance in Research and Drug Development

The nuclear spin and magnetic moment of ¹²³Sb are not merely fundamental constants; they are crucial parameters in various research domains:

  • Solid-State Physics and Materials Science: The interaction of the ¹²³Sb nucleus with its local environment provides a sensitive probe of the electronic and magnetic structure of antimony-containing materials. NMR and PAC studies can reveal information about crystal defects, phase transitions, and local magnetic fields.

  • Chemistry: ¹²³Sb NMR is a valuable tool for characterizing the structure and bonding in antimony compounds. Chemical shifts and quadrupolar coupling constants are sensitive to the coordination environment and oxidation state of the antimony atom.

  • Drug Development: While not a primary focus, the principles underlying the study of nuclear moments are relevant to drug development. NMR spectroscopy is a cornerstone of modern drug discovery for determining the three-dimensional structure of proteins and for studying drug-target interactions. Understanding the nuclear properties of all atoms, including those less common in biological systems, contributes to the broader knowledge base that underpins these advanced analytical techniques. Furthermore, antimony-containing compounds have been investigated for their therapeutic properties, and understanding their fundamental characteristics is essential for rational drug design.

References

A Technical Guide to the Natural Occurrence and Distribution of Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (Sb), a metalloid of increasing environmental and industrial interest, exists in nature as a mix of two stable isotopes: ¹²¹Sb and ¹²³Sb. This guide focuses on the heavier stable isotope, Antimony-123 (¹²³Sb), providing an in-depth overview of its natural abundance, geological and environmental distribution, and the analytical methodologies used for its quantification. Understanding the natural occurrence and distribution of ¹²³Sb is crucial for a variety of scientific disciplines, including environmental science, geochemistry, and drug development, where isotopic analysis can serve as a powerful tool for tracing sources of contamination and understanding metabolic pathways.

Natural Abundance of this compound

Antimony has two naturally occurring stable isotopes, ¹²¹Sb and ¹²³Sb. The natural abundance of these isotopes is remarkably constant in terrestrial materials. This compound accounts for approximately 42.79% of the total antimony atoms in nature.[1][2]

IsotopeNatural Abundance (%)Relative Atomic Mass (Da)Nuclear Spin (I)
¹²¹Sb57.21120.90382125/2
¹²³Sb 42.79 122.9042160 7/2

Geological and Environmental Distribution

The distribution of this compound in the natural environment is intrinsically linked to the geochemistry of the element antimony. As the isotopic ratio of antimony is relatively constant, the concentration of ¹²³Sb in any given environmental compartment is a direct function of the total antimony concentration.

Geological Occurrence

The average abundance of antimony in the Earth's crust is estimated to be between 0.2 and 0.5 parts per million (ppm).[3] It is a chalcophile element, meaning it has an affinity for sulfur, and is most commonly found in sulfide minerals.[4] While over one hundred minerals of antimony are known, the primary ore mineral is stibnite (Sb₂S₃).[3] Antimony deposits are often associated with hydrothermal processes and are found in a variety of geological settings.[4][5]

Geological MaterialTypical Antimony Concentration (ppm)
Earth's Crust (average)0.2 - 0.5[3]
Stibnite (Sb₂S₃)Up to 71.7% Sb by mass
Soils (background)0.3 - 8.6[6]
Mine-contaminated soilsCan exceed 1500[7]
Environmental Distribution

Antimony is released into the environment from both natural and anthropogenic sources. Natural sources include the weathering of rocks and volcanic emissions. Anthropogenic sources, which are now the dominant contributors to environmental antimony levels, include mining and smelting operations, the combustion of fossil fuels, and the use of antimony in various industrial applications such as flame retardants and lead-acid batteries.[4]

Once in the environment, antimony can be found in soils, sediments, water, and the atmosphere. Its mobility and speciation are influenced by factors such as pH, redox potential, and the presence of other chemical species. In soils and sediments, antimony tends to be adsorbed onto clay minerals and iron and manganese oxides.[8]

Environmental CompartmentTypical Antimony Concentration
Unpolluted Soils0.3 - 8.6 µg/g[6]
Contaminated Soils (mining areas)>1500 µg/g[7]
Groundwater (background)<1 µg/L[8]
Surface Water (unpolluted)<1 µg/L
Air (background)<20 ng/m³[8]
Air (near industrial sources)>1000 ng/m³[8]

Experimental Protocols for Isotopic Analysis

The precise and accurate determination of antimony isotopic ratios, including the abundance of ¹²³Sb, is predominantly achieved using Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique allows for high-precision measurements of isotope ratios in a variety of sample matrices.

Sample Preparation and Digestion

The initial step in the analysis of solid samples such as rocks, soils, and sediments is to bring the antimony into a liquid form. This is typically achieved through acid digestion.

  • For Geological and Soil Samples: A common method involves microwave-assisted digestion with a mixture of strong acids. A combination of nitric acid (HNO₃) and hydrochloric acid (HCl) is often used.[9][10] For more resistant matrices, a more aggressive digestion using a mixture of nitric, hydrochloric, perchloric (HClO₄), and hydrofluoric (HF) acids may be necessary.[10]

Chromatographic Separation

To eliminate isobaric interferences (elements with isotopes of the same mass as antimony isotopes, such as certain isotopes of tin and tellurium) and matrix effects, antimony is typically separated from the sample matrix prior to isotopic analysis.

  • Ion-Exchange Chromatography: A widely used method involves passing the digested sample solution through an anion-exchange resin column.[1][11][12] Antimony can be selectively eluted from the column, effectively separating it from interfering elements.

Isotopic Measurement by MC-ICP-MS

The purified antimony fraction is then introduced into the MC-ICP-MS for isotopic analysis.

  • Instrumentation: A high-resolution multicollector inductively coupled plasma mass spectrometer is used to simultaneously measure the ion beams of ¹²¹Sb and ¹²³Sb.

  • Mass Bias Correction: Instrumental mass bias, which can affect the accuracy of the measured isotope ratios, is corrected for using a standard-sample bracketing technique, often in combination with an internal standard such as tin (Sn).[11][12]

  • Hydride Generation: For samples with very low antimony concentrations, a hydride generation (HG) system can be coupled to the MC-ICP-MS.[13][14] This technique converts antimony in the sample to a volatile hydride (stibine, SbH₃), which enhances the signal intensity and reduces matrix effects.

Experimental_Workflow_for_Antimony_Isotope_Analysis cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Isotopic Analysis A Solid Sample (Rock, Soil) B Acid Digestion (e.g., HNO3 + HCl) A->B C Ion-Exchange Chromatography B->C D MC-ICP-MS C->D E Data Acquisition (¹²¹Sb, ¹²³Sb) D->E F Mass Bias Correction E->F G Isotopic Ratio (¹²³Sb/¹²¹Sb) F->G

Fig. 1: Experimental workflow for antimony isotope analysis.

Logical Relationships in Antimony Distribution

The distribution of this compound in the environment is governed by a series of interconnected processes, from its geological origins to its mobilization and transport in various environmental systems.

Antimony_Distribution_Pathway A Geological Source (e.g., Stibnite Deposits) B Weathering & Mining A->B Mobilization D Industrial Processes (Smelting, Manufacturing) A->D Extraction C Soil & Sediment B->C F Aquatic Systems (Rivers, Groundwater) C->F Leaching & Runoff G Biota Uptake C->G D->C Waste Disposal E Atmospheric Deposition D->E Emissions E->C E->F F->G

Fig. 2: Simplified pathway of antimony distribution in the environment.

Conclusion

This compound is a stable isotope of antimony with a consistent natural abundance of approximately 42.79%. Its distribution in the environment is dictated by the geochemical behavior of the element antimony, which is found in trace amounts in the Earth's crust and is mobilized by both natural and anthropogenic processes. The analytical techniques for determining the isotopic composition of antimony are well-established, with MC-ICP-MS being the method of choice for high-precision measurements. A thorough understanding of the natural occurrence and distribution of this compound, along with the methods for its analysis, is essential for researchers and professionals working in fields where the tracking and sourcing of antimony are of critical importance.

References

An In-depth Technical Guide to the Natural Abundance and Application of Antimony-121 and Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stable isotopes of antimony, 121-Sb and 123-Sb, with a focus on their natural abundance, properties, and significance for researchers, scientists, and drug development professionals.

Introduction to Antimony Isotopes

Antimony (Sb) is a metalloid element with the atomic number 51. In its natural terrestrial state, antimony consists of two stable isotopes: Antimony-121 (¹²¹Sb) and Antimony-123 (¹²³Sb).[1][2] These isotopes are foundational to understanding the element's atomic weight and have distinct properties that make them relevant in various scientific and industrial fields, including radiopharmaceutical development.[3][4] The relative abundance of these isotopes is a critical parameter in analytical chemistry, geochemistry, and environmental science.

Quantitative Data on Antimony Isotopes

The fundamental properties of the two stable antimony isotopes are summarized in the table below. This data is essential for mass spectrometry, nuclear chemistry, and applications where isotopic purity is a factor.

PropertyAntimony-121 (¹²¹Sb)This compound (¹²³Sb)
Natural Abundance 57.21%[1][2]42.79%[1][2]
Isotopic Mass (Da) 120.9038212[5]122.9042160[5]
Nuclear Spin (I) 5/2[5]7/2[5]
Magnetic Moment (μ/μN) 3.3634[5]2.5498[5]

Significance in Research and Drug Development

While stable isotopes do not emit radiation, their unique nuclear properties make them valuable in specialized applications, particularly as starting materials for the production of medical radioisotopes.[5]

  • Radiopharmaceutical Production : Both ¹²¹Sb and ¹²³Sb serve as target materials in cyclotrons or reactors for the production of iodine radioisotopes. For instance, ¹²¹Sb can be used to produce Iodine-124 (¹²⁴I), a positron-emitting isotope used in Positron Emission Tomography (PET) imaging. Both stable isotopes can also be used for the production of Iodine-123 (¹²³I), a common radioisotope for Single Photon Emission Computed Tomography (SPECT) imaging.[5]

  • Antimonial Drugs : Antimony compounds have a long history in medicine, most notably in the treatment of leishmaniasis.[4][6] While these drugs do not rely on the isotopic properties of antimony, research into their mechanism of action and metabolism can involve isotopic analysis. Understanding the interaction of antimony with biological systems is crucial for improving drug efficacy and mitigating toxicity.[6] Pentavalent antimonials are considered prodrugs that are metabolized into the more toxic and active trivalent form (Sb(III)).[6]

  • Theranostics : The radioactive isotope Antimony-119 (¹¹⁹Sb) is a promising candidate for radiopharmaceutical therapy due to its emission of short-range Auger electrons, which can deliver highly localized cytotoxic radiation to cancer cells.[3][7] Research in this area requires a deep understanding of antimony chemistry and may involve the use of stable isotopes as controls or in developmental studies.

Experimental Protocols for Isotopic Analysis

The precise determination of the ¹²³Sb/¹²¹Sb ratio is critical for various geochemical and environmental tracer studies. The reference analytical method for high-precision isotope ratio measurements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[8]

For samples with complex matrices or low antimony concentrations (e.g., biological tissues, soils, rocks), a purification and pre-concentration step is mandatory to remove interfering elements.[9]

Protocol: Single-Step Purification using Thiol-Functionalized Media

This method is effective for separating antimony from interfering elements like Tin (Sn), Arsenic (As), and Lead (Pb).[9]

  • Sample Digestion : Digest the solid sample (e.g., 50-100 mg) using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a clean, closed vessel under heat.

  • Residue Treatment : After digestion, evaporate the sample to near dryness. Treat the residue with hydrochloric acid (e.g., 6M HCl) to convert all antimony species to a stable chloride form.

  • Purification :

    • Prepare a column with a thiol-functionalized resin or silica powder (e.g., thiol-functionalized mesoporous silica).[9]

    • Load the sample solution onto the column. The thiol groups have a high affinity for antimony, retaining it on the column.

    • Wash the column with dilute acid (e.g., 2M HCl) to elute matrix elements while antimony remains bound.

    • Elute the purified antimony from the column using a suitable reagent, such as a solution of nitric acid.

  • Purity Check : Analyze an aliquot of the eluted solution with a standard ICP-MS to ensure the removal of interfering isobars (elements with isotopes of the same mass as Sb isotopes).

  • Sample Introduction : Introduce the purified antimony sample into the MC-ICP-MS, often via a hydride generation (HG) system. HG-MC-ICP-MS enhances sensitivity for antimony and reduces some polyatomic interferences.[9]

  • Mass Analysis : The instrument's mass analyzer separates the ¹²¹Sb and ¹²³Sb ion beams.

  • Detection : The ion beams are simultaneously measured by multiple Faraday cup detectors, allowing for a highly precise ratio measurement.

  • Mass Bias Correction : Instrumental mass bias is corrected using a standard-sample bracketing technique combined with an internal normalization standard (e.g., doping the sample with Tin).[10][11] The isotopic composition is reported in delta notation (δ¹²³Sb) relative to a certified isotopic standard.[9]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study and application of antimony isotopes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Isotopic Analysis A Sample Digestion (Acid Mixture) B Residue Treatment (HCl) A->B C Single-Step Purification (Thiol Column) B->C D Hydride Generation (HG) Introduction System C->D Purified Sb Eluate E MC-ICP-MS Measurement (¹²³Sb/¹²¹Sb Ratio) D->E F Data Processing (Mass Bias Correction) E->F G Result F->G Final Isotopic Composition (δ¹²³Sb)

Caption: Workflow for antimony isotope analysis.

antimonial_drug_pathway A Pentavalent Antimonial Prodrug (Sb(V)) (e.g., Meglumine Antimoniate) B Uptake into Macrophage A->B C Reduction in Phagolysosome (Mediated by Thiols) B->C D Active Trivalent Antimony (Sb(III)) C->D E Inhibition of Leishmania Glycolysis and Fatty Acid Oxidation D->E F Parasite Death E->F

Caption: Proposed metabolic pathway of antimonial drugs.

References

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physical and chemical properties of Antimony-123 (¹²³Sb), a stable isotope of the element antimony. The information is tailored for professionals in research, science, and drug development who may utilize this isotope in various applications, including as a target material for the production of medical radionuclides.

Core Isotopic and Physical Properties

This compound is one of two naturally occurring stable isotopes of antimony, a metalloid in Group 15 of the periodic table.[1][2][3] It is a non-radioactive nuclide, making it suitable for applications where stability is paramount.[4] Its physical and nuclear characteristics are summarized below.

Table 1: General and Nuclear Properties of this compound

Property Value
Symbol ¹²³Sb
Atomic Number (Z) 51
Mass Number (A) 123
Neutron Number (N) 72
Isotopic Mass 122.90421 u[5][6][7]
Natural Abundance 42.79%[1][2][6][8][9][10]
Half-life Stable[1][4][5][11]
Nuclear Spin (I) 7/2+[5][6][12]
Magnetic Dipole Moment (μ/μN) +2.5498 μN[6][9]
Electric Quadrupole Moment (barn) -0.49 b[9]

| Average Binding Energy per Nucleon | 8.472 MeV[5][9][11] |

Table 2: Physical and Atomic Properties of Elemental Antimony

Property Value
Appearance Silvery, lustrous gray solid[2][13]
Crystal Structure Rhombohedral (RHL)[7]
Melting Point 903.78 K (630.63 °C)[7][13]
Boiling Point 1908 K (1635 °C)[7][13]
Density (at 20°C) 6.697 g/cm³[13]
Electronegativity (Pauling Scale) 2.05[7]
Covalent Radius 145 pm[7]

| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p³ |

Chemical Characteristics

Antimony is a metalloid, exhibiting properties of both metals and non-metals.[2] It is stable in air at room temperature but will burn to form antimony trioxide (Sb₂O₃) upon heating.[2][13] The element is typically found in oxidation states of -III, +III, or +V, with the +III and +V states being most common in its compounds.[13]

Antimony reacts with oxidizing acids and halogens.[7] It forms a variety of compounds, including oxides, sulfides, halides, and organometallic compounds.[2][14]

Table 3: Common Chemical Compounds of Antimony

Compound Type Formula Common Name
Oxides Sb₂O₃ Antimony Trioxide[14]
Sb₂O₄ Antimony Tetroxide[14]
Sb₂O₅ Antimony Pentoxide[14]
Sulfides Sb₂S₃ Antimony Trisulfide (Stibnite)[14][15]
Sb₂S₅ Antimony Pentasulfide[14]
Halides SbF₃, SbCl₃, SbI₃ Antimony Trihalides[14]
SbF₅, SbCl₅ Antimony Pentahalides[14]

| Hydride | SbH₃ | Stibine[15] |

Production and Availability

This compound is a naturally occurring isotope and is not produced artificially for general use.[1][4] Elemental antimony is primarily extracted from the sulfide mineral stibnite (Sb₂S₃).[2][4] The refining process involves roasting the ore to produce antimony oxide, which is then reduced with carbon.[3] China is the world's largest producer of antimony.[2][16] For research and medical applications, this compound can be isotopically enriched to greater than 99% purity.[8] It is typically supplied in solid metal, oxide (Sb₂O₃), or sulfide forms.[7][8]

Applications in Research and Drug Development

While not used directly as a therapeutic agent, this compound is a critical precursor material in the production of medical radioisotopes relevant to drug development and diagnostics. Its stability and nuclear properties make it an excellent target for bombardment in a cyclotron or reactor.

Production of Medical Radioisotopes

The primary application of enriched this compound in the medical field is as a target material for producing other radionuclides.

  • Iodine-123 (¹²³I) Production : ¹²³I is a crucial diagnostic radioisotope used in Single Photon Emission Computed Tomography (SPECT) imaging, particularly for thyroid function studies. This compound can be used as a target to produce ¹²³I.[6][7][17]

  • Antimony-124 (¹²⁴Sb) Production : Neutron capture by ¹²³Sb produces the radioisotope ¹²⁴Sb, which can be used as a neutron source.[7]

The relationship between antimony's stable isotopes and the medical radioisotopes they can produce is illustrated below.

G Logical Relationship: Antimony Isotopes and Radioisotope Production cluster_stable Stable Antimony Isotopes cluster_radio Medical Radioisotopes Sb121 Antimony-121 (¹²¹Sb) Natural Abundance: 57.21% I123 Iodine-123 (¹²³I) Use: SPECT Imaging Sb121->I123 (p,n) or (α,2n) reaction I124 Iodine-124 (¹²⁴I) Use: PET Imaging Sb121->I124 (p,n) or (d,2n) reaction Sb123 This compound (¹²³Sb) Natural Abundance: 42.79% Sb123->I123 (p,n) or (α,4n) reaction Sb124 Antimony-124 (¹²⁴Sb) Use: Neutron Source Sb123->Sb124 (n,γ) reaction

Caption: Production pathways from stable antimony isotopes to medical radioisotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both stable antimony isotopes, ¹²¹Sb and ¹²³Sb, are NMR-active.[5] ¹²³Sb has a nuclear spin of 7/2, making it suitable for quadrupolar NMR studies to probe the local chemical environment and bonding in antimony-containing compounds.[5][18]

Table 4: NMR Properties of this compound

Property Value
Nuclear Spin (I) 7/2[5][18]
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) 3.4892[18]
Resonance Frequency (at 11.744T) 64.796 MHz[18]

| Standard Reference | Saturated KSbCl₆ in CH₃CN[18] |

Experimental Methodologies

Detailed experimental protocols are highly specific to the institution and equipment used. However, the general methodology for the primary application of ¹²³Sb—radionuclide production—is outlined below.

General Protocol for ¹²³I Production via Cyclotron

The production of Iodine-123 from an this compound target typically involves proton bombardment in a medical cyclotron.

  • Target Preparation : Highly enriched (>99%) ¹²³Sb is deposited as a thin, uniform layer onto a backing plate made of a material with high thermal conductivity (e.g., copper or aluminum). The target material may be in its metallic form or as an oxide (¹²³Sb₂O₃).

  • Irradiation : The target is placed in a cyclotron and bombarded with a high-energy proton beam. The specific nuclear reaction desired (e.g., (p,n) or other reactions) dictates the energy of the proton beam.

  • Chemical Separation : Post-irradiation, the target contains the desired ¹²³I atoms along with the unreacted ¹²³Sb target material. Radiochemical separation techniques, such as distillation or chromatography, are employed to isolate the ¹²³I with high purity.

  • Quality Control : The final ¹²³I product is tested for radionuclidic purity, radiochemical purity, and sterility before it can be used for labeling diagnostic agents.

The workflow for this process is visualized below.

G start Enriched ¹²³Sb Target Material (>99% Purity) target_prep 1. Target Preparation (Thin-layer deposition on backing plate) start->target_prep irradiation 2. Cyclotron Irradiation (Proton Beam Bombardment) target_prep->irradiation separation 3. Radiochemical Separation (e.g., Distillation, Chromatography) irradiation->separation Irradiated Target (¹²³I + ¹²³Sb) qc 4. Quality Control (Purity & Sterility Testing) separation->qc Isolated ¹²³I end Final Product: High-Purity ¹²³I for Radiopharmaceutical Use qc->end

Caption: General experimental workflow for producing Iodine-123 from an this compound target.

References

An In-depth Technical Guide to the Stable Isotopes of Antimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (Sb), a metalloid element with the atomic number 51, is of increasing interest across various scientific disciplines due to its unique chemical properties and potential toxicological and therapeutic effects.[1][2] While it has several radioactive isotopes of interest in radiopharmaceutical development, this guide focuses on the two naturally occurring stable isotopes of antimony: ¹²¹Sb and ¹²³Sb.[3][4] Understanding the fundamental properties, analysis, and applications of these stable isotopes is crucial for researchers in environmental science, geochemistry, and potentially in the pre-clinical stages of drug development for tracing metabolic pathways and understanding toxicology.

Antimony is found in nature primarily as the sulfide mineral stibnite (Sb₂S₃).[3] The element has a standard atomic weight of approximately 121.760 amu.[3][4] Its stable isotopes are primordial, having existed in their current form since before the Earth was formed.

Core Properties of Stable Antimony Isotopes

The two stable isotopes of antimony, ¹²¹Sb and ¹²³Sb, differ in their number of neutrons, which results in a slight mass difference. This mass difference is the basis for isotopic fractionation, a process that can provide insights into the origin and transformation of antimony in various systems.[1]

Property¹²¹Sb¹²³Sb
Natural Abundance (%) 57.21 (5)42.79 (5)
Atomic Mass (Da) 120.9038212 (29)122.9042160 (24)
Nuclear Spin (I) 5/27/2
Magnetic Moment (μ/μN) 3.36342.5498

Table 1: Key properties of the stable isotopes of antimony.[4][5]

Isotopic Fractionation of Antimony

Isotopic fractionation refers to the partitioning of isotopes of an element between two substances or two phases. This process is driven by the mass difference between the isotopes and can be influenced by various physical, chemical, and biological processes.[1] For antimony, isotopic fractionation has been observed during:

  • Redox reactions: The oxidation and reduction of antimony can lead to significant isotopic fractionation.[1]

  • Biological processes: Microbial activity, such as the methylation of antimony by anaerobic bacteria, can induce strong isotopic fractionation, typically favoring the lighter isotope.[1]

  • Adsorption: The adsorption of aqueous antimony species onto mineral surfaces can result in isotopic fractionation.[1]

  • Evaporation and precipitation: Processes like smelting can cause slight evaporation of the lighter antimony isotope, leading to a distinct isotopic signature in anthropogenic antimony inputs into the environment.[1]

The analysis of these isotopic variations can serve as a powerful tool for tracing the sources and understanding the biogeochemical cycling of antimony in the environment.[1][6]

Experimental Protocol: Antimony Stable Isotope Analysis by MC-ICP-MS

The precise measurement of antimony stable isotope ratios is primarily achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1] The following is a generalized experimental protocol based on established methodologies.

1. Sample Preparation and Digestion:

  • Objective: To bring the solid sample into an aqueous solution for analysis.

  • Procedure:

    • Accurately weigh a homogenized subsample of the material (e.g., soil, sediment, biological tissue).

    • Place the subsample in a clean digestion vessel (e.g., Teflon beaker).

    • Add a mixture of high-purity acids (e.g., HNO₃, HF, HClO₄). The specific acid mixture and volumes will depend on the sample matrix.

    • Digest the sample on a hot plate at a controlled temperature until complete dissolution is achieved.

    • Evaporate the solution to near dryness and reconstitute in a dilute acid solution (e.g., 2% HNO₃).

2. Chromatographic Purification of Antimony:

  • Objective: To separate antimony from the sample matrix to avoid isobaric and polyatomic interferences during MC-ICP-MS analysis.[7][8]

  • Procedure: A two-step ion-exchange chromatography method is often employed.[8]

    • Anion-Exchange Chromatography:

      • Load the digested sample onto an anion-exchange column (e.g., AG 1-X4 resin).

      • Elute the matrix elements with appropriate acid mixtures.

      • Collect the antimony-containing fraction.

    • Cation-Exchange Chromatography:

      • Load the antimony fraction from the previous step onto a cation-exchange column (e.g., AG 50W-X8 resin).[8]

      • Wash the column to remove any remaining interfering elements.

      • Elute the purified antimony with a suitable acid.

3. Isotopic Analysis by MC-ICP-MS:

  • Objective: To precisely measure the ratio of ¹²³Sb to ¹²¹Sb.

  • Instrumentation: A high-resolution multi-collector inductively coupled plasma mass spectrometer is required.[9][10]

  • Procedure:

    • Introduce the purified antimony solution into the MC-ICP-MS. Hydride generation is a common introduction method to enhance sensitivity.[1]

    • Measure the ion beams of ¹²¹Sb and ¹²³Sb simultaneously in different Faraday cups.

    • Correct for instrumental mass bias using a standard-sample bracketing approach with a known antimony isotopic standard (e.g., NIST SRM 3102a).[9][10] An internal normalization technique using an element with similar mass, such as tin (Sn), can also be employed.[9][10][11]

    • The results are typically reported in delta notation (δ¹²³Sb) in per mil (‰) relative to the standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of stable antimony isotopes.

Antimony_Isotope_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing Sample Solid Sample Digestion Acid Digestion Sample->Digestion Dissolution AnionExchange Anion-Exchange Chromatography Digestion->AnionExchange Aqueous Sample CationExchange Cation-Exchange Chromatography AnionExchange->CationExchange Sb Fraction MC_ICP_MS MC-ICP-MS Analysis CationExchange->MC_ICP_MS Purified Sb Data Isotope Ratio (¹²³Sb/¹²¹Sb) MC_ICP_MS->Data Raw Data

Caption: General workflow for antimony stable isotope analysis.

Applications in Research and Drug Development

The primary application of stable antimony isotopes is as tracers of environmental and geological processes.[1] By analyzing the isotopic composition of antimony in various environmental compartments, such as soil, water, and sediments, researchers can identify sources of contamination and understand the pathways of antimony transport and transformation.[6][12]

While the direct application of stable antimony isotopes in drug development is less common than that of their radioactive counterparts, they hold potential in several areas:

  • Toxicology Studies: Stable isotope tracers can be used in pre-clinical studies to follow the absorption, distribution, metabolism, and excretion (ADME) of antimony-containing compounds without the use of radioactivity.

  • Mechanism of Action Studies: Understanding how a drug interacts with biological systems at a molecular level can be aided by isotopic labeling.

  • Environmental Fate of Pharmaceuticals: If an antimony-containing drug were to be developed, stable isotope analysis could be used to study its environmental fate and impact.

The radioactive isotope ¹¹⁹Sb is being explored for radiopharmaceutical therapy due to its emission of Auger electrons, which can deliver cytotoxic radiation at a cellular level.[2][13][14] While distinct from stable isotopes, the fundamental chemistry and analytical techniques developed for stable antimony isotopes are foundational for research into its radioisotopes.

Conclusion

The stable isotopes of antimony, ¹²¹Sb and ¹²³Sb, provide a powerful tool for a wide range of scientific investigations. From tracing pollution sources in the environment to potentially elucidating the mechanisms of drug action, the precise measurement of antimony isotope ratios offers unique insights that are not available through conventional analytical techniques. As analytical methods continue to improve in sensitivity and precision, the applications of stable antimony isotopes are expected to expand further into new and exciting areas of research.

References

Navigating the Geochemical Journey of Antimony-123: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical behavior of Antimony-123 (¹²³Sb), a stable isotope of antimony. While its radioactivity is not a factor in its environmental transport, its unique mass allows it to be a powerful tracer for understanding the sources, sinks, and transformation pathways of antimony in various geochemical systems. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes the complex processes governing its fate and transport.

Core Principles of Antimony Geochemistry

Antimony (Sb) is a metalloid of increasing environmental concern due to its toxicity and mobilization from both natural and anthropogenic sources.[1] Its geochemical behavior is primarily controlled by its oxidation state, speciation, and interactions with mineral surfaces and organic matter.[1] Antimony typically exists in two main oxidation states in the environment: the more mobile and toxic trivalent form, Sb(III) (antimonite), and the less mobile pentavalent form, Sb(V) (antimonate).[2] The transformation between these two species is a key factor in the environmental fate of antimony.[1]

The mobility of antimony is significantly influenced by sorption-desorption reactions, precipitation-dissolution, and redox transformations.[1] Iron, manganese, and aluminum oxyhydroxides are major sinks for antimony in soils and sediments, effectively sequestering it from the aqueous phase.[1]

Isotopic Fractionation of this compound: A Geochemical Tracer

Antimony has two stable isotopes: ¹²¹Sb (57.21% abundance) and ¹²³Sb (42.79% abundance). The ratio of these isotopes (¹²³Sb/¹²¹Sb) can vary in different environmental compartments due to isotopic fractionation during biogeochemical processes. These variations, expressed as δ¹²³Sb, provide valuable insights into the underlying mechanisms of antimony cycling.

Quantitative Data on this compound Isotopic Fractionation

The following tables summarize the reported δ¹²³Sb values and isotopic fractionation factors (ε) associated with key geochemical processes.

Table 1: δ¹²³Sb Values in Various Environmental Materials

Materialδ¹²³Sb (‰) RangeReference(s)
Secondary Sb Minerals-0.50 to +0.69[3]
Smelting Slag0.29 ± 0.04[3]
River Sediment (Geochemical Background)0.24 ± 0.07[3]
Certified Reference Materials (CRMs)-0.52 ± 0.06 to 0.40 ± 0.03[4][5]

Table 2: Isotopic Fractionation of ¹²³Sb during Geochemical Processes

ProcessFractionation Factor (ε¹²³Sb) (‰)Key FindingsReference(s)
Redox Transformations
Sb(V) reduction by sulfides-0.46 to -0.62Enrichment of lighter isotopes in the reduced species (Sb(III)).[3]
Abiotic reduction of Sb(V) to Sb(III)-0.5 to -1.4Lighter isotopes are preferentially reduced.[3]
Biotic oxidation of Sb(III) to Sb(V) by Pseudomonas sp. J1-0.62 ± 0.06 and -0.58 ± 0.02Lighter isotopes are preferentially oxidized to Sb(V).[6][7]
Sorption
Adsorption of Sb(V) onto ferrihydriteΔ¹²³Sb(solution-solid) = 0.35 ± 0.08Lighter isotopes are preferentially adsorbed, leaving the solution isotopically heavier.[8]
Sorption on Fe oxy(hydro)xides and Mn-oxidesEnrichment of the light isotope in the adsorbed phase.Preferential adsorption of lighter antimony isotopes.[3]
Sorption on Al-oxidesNo significant isotopic fractionation.Outer-sphere complexation does not lead to significant fractionation.[3]
Mineral Transformation
Stibnite (Sb₂S₃) to Valentinite (Sb₂O₃)~ +1.0 (at 20°C)Heavier isotopes are enriched in the oxide phase.[8]
Stibnite (Sb₂S₃) to Cervantite (Sb³⁺Sb⁵⁺O₄)~ +1.6 (at 20°C)Heavier isotopes are enriched in the mixed-valence oxide phase.[8]

Experimental Protocols for this compound Analysis

Accurate determination of antimony speciation and its isotopic composition is crucial for understanding its geochemical behavior. The following sections detail the methodologies for key experiments.

Sample Preparation and Purification for Isotopic Analysis

A critical step for precise isotopic analysis is the purification of antimony from the sample matrix to avoid interferences.

  • Single-Step Purification using Thiol-Functionalized Mesoporous Silica: This method is effective for samples with low Sb concentrations and complex matrices.[4][5]

    • Digest the sample to bring antimony into solution.

    • Pass the digest through a column containing thiol-functionalized mesoporous silica powder.

    • Antimony is selectively retained on the column while interfering elements are washed out.

    • Elute the purified antimony for isotopic analysis. This method has shown a recovery of 100 ± 7% with no induced isotopic fractionation.[4][5]

  • Two-Step Chromatographic Purification: This method uses two successive chromatographic columns for purification.[9]

    • Separate antimony from the matrix using an AG 1-X4 anion exchange resin column.

    • Further purify the antimony fraction using an AG 50W-X8 cation exchange resin column. This protocol achieves a recovery of 98.7% ± 5.6%.[9]

Antimony Isotopic Composition Measurement by MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary technique for high-precision measurement of antimony isotope ratios.

  • Sample Introduction: Introduce the purified antimony sample into the MC-ICP-MS. Hydride Generation (HG) is often coupled with the MC-ICP-MS (HG-MC-ICP-MS) to enhance sensitivity and reduce matrix effects.[4][5][10] In this technique, antimony is converted to its volatile hydride (stibine, SbH₃) before introduction into the plasma.

  • Ionization and Mass Separation: The sample is ionized in the plasma, and the isotopes (¹²¹Sb⁺ and ¹²³Sb⁺) are separated based on their mass-to-charge ratio in the mass spectrometer.

  • Detection: The ion beams of the two isotopes are simultaneously measured by multiple detectors (Faraday cups).

  • Mass Bias Correction: Instrumental mass bias is corrected using a standard-sample bracketing approach, often combined with an internal normalization technique (e.g., using Sn or Cd).[9][10]

  • Data Reporting: The results are reported as δ¹²³Sb values in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3102a).

Antimony Speciation Analysis by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for separating and quantifying different antimony species (e.g., Sb(III) and Sb(V)).

  • Extraction: Extract antimony species from the solid sample matrix using a suitable extraction solution. An optimized procedure for soil samples involves using 100 mmol L⁻¹ citric acid at pH 2.08 with ultrasonication.[11]

  • Chromatographic Separation: Inject the extract into an HPLC system equipped with an anion-exchange column (e.g., Hamilton PRP-X100).[11][12] A mobile phase, such as a solution of EDTA and phthalic acid at a specific pH, is used to separate Sb(III) and Sb(V) based on their different retention times on the column.[11]

  • Detection: The eluent from the HPLC is introduced into the ICP-MS for sensitive and element-specific detection of the separated antimony species.

  • Quantification: Quantify the concentration of each species by comparing the signal intensity to that of known standards. Isotope dilution can also be employed for accurate quantification.[11]

Batch Sorption Experiments

Batch experiments are commonly used to investigate the sorption of antimony onto various materials like minerals and soils.

  • Preparation: Prepare a suspension of the adsorbent material (e.g., ferrihydrite, goethite) in a solution of known initial antimony concentration and pH.[13]

  • Equilibration: Shake the suspensions for a predetermined period to allow the system to reach equilibrium.[13]

  • Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Analysis: Analyze the antimony concentration in the supernatant to determine the amount of antimony sorbed onto the solid phase.

  • Isotopic Analysis (Optional): Analyze the isotopic composition of antimony in both the solid and liquid phases to determine the isotopic fractionation during sorption.[8]

Visualizing Geochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the geochemical behavior of this compound.

Geochemical_Cycle_of_Antimony cluster_sources Sources cluster_processes Geochemical Processes cluster_sinks Sinks Stibnite Stibnite (Sb₂S₃) Dissolution Oxidative Dissolution Stibnite->Dissolution Weathering Anthropogenic Anthropogenic Sources Anthropogenic->Dissolution Redox Redox Transformation (Sb(III) <=> Sb(V)) Dissolution->Redox Sorption Sorption/Desorption (Fe/Mn oxides) Redox->Sorption Precipitation Precipitation (Secondary Minerals) Redox->Precipitation Biota Biota Redox->Biota Sediments Sediments Sorption->Sediments Soils Soils Sorption->Soils Precipitation->Sediments Sorption_Mechanism Sb_aq Aqueous Sb(V) (Sb(OH)₆⁻) OuterSphere Outer-Sphere Complex Sb_aq->OuterSphere Electrostatic Attraction InnerSphere Inner-Sphere Complex Sb_aq->InnerSphere Direct Adsorption Mineral Mineral Surface (e.g., Ferrihydrite) Mineral->OuterSphere Mineral->InnerSphere OuterSphere->InnerSphere Ligand Exchange Adsorbed Adsorbed Sb(V) OuterSphere->Adsorbed InnerSphere->Adsorbed Experimental_Workflow_Isotopes Sample Environmental Sample (Soil, Sediment, Water) Digestion Sample Digestion Sample->Digestion Purification Chromatographic Purification Digestion->Purification Analysis HG-MC-ICP-MS Analysis Purification->Analysis Data δ¹²³Sb Data Analysis->Data

References

Technical Guide: Nuclear Properties and Stability of Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the nuclear properties and inherent stability of the isotope Antimony-123 (¹²³Sb). Contrary to any implication of decay, ¹²³Sb is a stable nuclide and does not undergo radioactive decay. This document details its fundamental properties, the experimental methods used to characterize them, and its applications, particularly as a precursor in the production of radioisotopes.

Stability of this compound

Antimony (51Sb) has two naturally occurring stable isotopes: ¹²¹Sb and ¹²³Sb.[1][2] this compound is a stable, non-radioactive isotope and consequently does not have decay properties such as a half-life, decay mode, or decay products.[3][4][5] Its stability arises from its specific combination of 51 protons and 72 neutrons, which results in a stable nuclear configuration.

Quantitative Data: Nuclear and Physical Properties

The key experimentally determined properties of this compound are summarized in the table below for easy reference.

PropertyValue
Symbol ¹²³Sb
Protons (Z) 51
Neutrons (N) 72
Natural Abundance 42.79%
Atomic Mass 122.904214 u
Nuclear Spin (I) 7/2+
Magnetic Moment +2.5498 µN
Half-life Stable

Experimental Protocols for Characterization

The properties of stable isotopes like this compound are determined through a variety of sophisticated experimental techniques. The primary methods for ascertaining isotopic abundance, atomic mass, and nuclear spin are detailed below.

Mass Spectrometry for Isotopic Abundance and Atomic Mass

Mass spectrometry is the cornerstone technique for determining the natural abundance and precise atomic mass of isotopes.[1][2]

Methodology:

  • Ionization: A sample of the element is introduced into the mass spectrometer and ionized, typically by bombardment with a high-energy electron beam. This process creates positively charged ions.

  • Acceleration: The newly formed ions are then accelerated by an electric field, imparting the same kinetic energy to all ions with the same charge.

  • Deflection: The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion; lighter isotopes are deflected more than heavier ones.

  • Detection: An ion detector measures the intensity and m/z of the deflected ions. The relative heights of the peaks in the resulting mass spectrum correspond to the relative abundances of the different isotopes.[2] The precise position of the peak on the m/z axis allows for a highly accurate determination of the isotope's atomic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nuclear Spin

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the nuclear spin of a nucleus.[6][7] This method relies on the interaction of the nuclear magnetic moment with an external magnetic field.

Methodology:

  • Sample Placement: A sample containing the isotope of interest is placed in a strong, uniform external magnetic field (B₀). Nuclei with a non-zero spin, such as ¹²³Sb, align themselves in a limited number of orientations relative to this field, each corresponding to a different energy level.

  • Radio-Frequency Pulse: The sample is irradiated with a radio-frequency (RF) pulse. When the frequency of the pulse matches the energy difference between the nuclear spin states (the Larmor frequency), the nuclei absorb energy and transition to a higher energy state.

  • Detection: When the RF pulse is turned off, the excited nuclei relax back to their lower energy state, emitting an electromagnetic signal. This signal is detected and Fourier transformed to produce an NMR spectrum.

  • Analysis: The characteristics of the NMR spectrum, including the number of peaks and their splitting patterns (spin-spin coupling), provide detailed information about the nuclear spin quantum number (I).[8] For ¹²³Sb, these experiments have determined the nuclear spin to be 7/2.

Applications in Radioisotope Production

A significant application of stable ¹²³Sb is its use as a target material in nuclear reactors and cyclotrons for the production of other isotopes relevant to research and medicine.

Production of Antimony-124

Antimony-124 (¹²⁴Sb) is a radioisotope used as a source of gamma rays and neutrons. It is produced by the neutron capture reaction of stable this compound.[9] The workflow for this process is illustrated below.

G cluster_reactor Nuclear Reactor Core cluster_processing Post-Irradiation Processing sb123 Stable this compound Target (¹²³Sb) sb124 Radioactive Antimony-124 (¹²⁴Sb) sb123->sb124 Neutron Capture ¹²³Sb(n,γ)¹²⁴Sb neutron Neutron Flux (n) gamma Gamma Ray (γ) sb124->gamma Decay Product

Caption: Production workflow of Antimony-124 via neutron capture of stable this compound.

Production of Iodine-123

While not the most common production route, Iodine-123 (¹²³I), a crucial medical radioisotope for SPECT imaging, can be produced by bombarding an this compound target with protons in a cyclotron.[10][11] The nuclear reaction for this process is ¹²³Sb(p,n)¹²³I. The primary production pathways for high-purity ¹²³I typically involve xenon or tellurium targets.[12][13][14]

References

Environmental Dissemination of Antimony-123: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Natural and Anthropogenic Sources, Environmental Concentrations, and Analytical Methodologies

This technical guide provides a comprehensive overview of the environmental sources of Antimony-123 (¹²³Sb), a stable isotope of the metalloid antimony. The document is intended for researchers, scientists, and drug development professionals interested in understanding the distribution, concentration, and analytical determination of this element in various environmental compartments. The guide summarizes quantitative data, details experimental protocols for isotopic analysis, and visualizes key environmental pathways.

Introduction to Antimony and its Isotopes

Antimony (Sb) is a naturally occurring element found in the Earth's crust. It exists as two stable isotopes: ¹²¹Sb and ¹²³Sb. This compound has a natural abundance of approximately 42.79%.[1][2][3] While essential in various industrial applications, antimony and its compounds are of growing environmental concern due to their potential toxicity. Understanding the sources and distribution of its isotopes is crucial for environmental monitoring and source apportionment studies.

Sources of Environmental this compound

The presence of ¹²³Sb in the environment originates from both natural and anthropogenic activities. While natural sources contribute to a baseline level, human activities are the predominant contributors to localized and widespread antimony contamination.

Natural Sources

Natural sources of antimony are primarily geological. The weathering of rocks and minerals, particularly stibnite (Sb₂S₃), is the main natural process releasing antimony into the environment.[4] Volcanic eruptions also contribute to the atmospheric deposition of antimony.[5] The average concentration of antimony in the Earth's crust is estimated to be around 0.2 parts per million (ppm).[1]

Anthropogenic Sources

Human activities have significantly altered the environmental cycle of antimony, leading to elevated concentrations in various ecosystems. Major anthropogenic sources include:

  • Mining and Smelting: The extraction and processing of antimony ores are major sources of contamination in surrounding soils and water bodies.[6] Smelting of lead and other metals also releases antimony as a byproduct.[5][6]

  • Fossil Fuel Combustion: Coal is naturally enriched in antimony, and its combustion in power plants is a significant source of atmospheric antimony emissions.[5][6]

  • Industrial Applications: Antimony is widely used in various industries, leading to its release into the environment. Key applications include:

    • Flame Retardants: Antimony trioxide is a common flame retardant in plastics, textiles, and other materials.[5]

    • Lead-Acid Batteries: Antimony is used to harden the lead plates in batteries.[5][7]

    • Alloys, Ceramics, and Glass: It is used to produce various alloys and as a fining agent in glass and ceramics.[6]

  • Transportation: Non-exhaust emissions from vehicles, particularly the abrasion of brake linings which contain antimony, contribute significantly to urban antimony pollution.[8][9]

  • Waste Incineration: The incineration of municipal and industrial waste containing antimony products releases it into the atmosphere.[6]

Quantitative Data on this compound in Environmental Matrices

The following tables summarize the concentrations of total antimony (Sb) and the calculated concentrations of this compound (¹²³Sb) in various environmental matrices from different sources. The ¹²³Sb concentration is calculated based on its natural abundance of 42.79%.

Table 1: Antimony Concentrations in Soils

Source/LocationTotal Sb Concentration (mg/kg)Calculated ¹²³Sb Concentration (mg/kg)Reference(s)
Uncontaminated Soils0.17 - 30.07 - 1.28[2]
Urban Soils (near industrial areas)2.5 - 1751.07 - 74.88[2]
Mining Areas (China)441 - 1472188.7 - 630.0[2]
Mining Areas (Poland, historical)up to 5600up to 2396.24[10]
Near Antimony Smelter (New Zealand)up to 170,000 (in residues)up to 72,743[11]
Shooting Rangesup to 13,800up to 5905.02[2]

Table 2: Antimony Concentrations in Water

Source/LocationTotal Sb Concentration (µg/L)Calculated ¹²³Sb Concentration (µg/L)Reference(s)
Unpolluted Freshwaters< 1.0< 0.43[12]
Groundwater near Coal Ash PondsCan be elevatedVaries[13][14]
River Downstream of Mining Activityup to 20up to 8.56[11]
Mine Drainage WaterCan be significantly elevatedVaries[5]

Table 3: Antimony Concentrations in Atmospheric Particulate Matter

LocationTotal Sb Concentration (ng/m³)Calculated ¹²³Sb Concentration (ng/m³)Reference(s)
Urban PM2.5 (China)Varies seasonallyVaries[15][16]
Remote AreasLowLow[6]

Table 4: Antimony Concentrations in Biota

Organism/LocationTotal Sb Concentration (mg/kg dry weight)Calculated ¹²³Sb Concentration (mg/kg dry weight)Reference(s)
Lichens (urban areas)Varies with traffic densityVaries[8]
Aquatic Bryophytes (polluted river)ElevatedElevated[17]
Benthic Macroinvertebrates (polluted river)Higher than bryophytesHigher than bryophytes[17]
Fish (polluted river)Lower than invertebrates and bryophytesLower than invertebrates and bryophytes[17]

Experimental Protocols for this compound Analysis

The precise and accurate determination of antimony isotopic composition, including ¹²³Sb, is crucial for source tracking and understanding its environmental fate. The most common and robust technique is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion
  • Sample Collection: Collect soil, sediment, water, or biological samples using appropriate clean techniques to avoid contamination.

  • Drying and Homogenization: Solid samples (soil, sediment, biota) should be freeze-dried or oven-dried at a low temperature (e.g., 60°C) and then homogenized by grinding in an agate mortar.

  • Digestion:

    • Solid Samples: A representative subsample is digested using a mixture of strong acids (e.g., HNO₃, HCl, HF) in a closed-vessel microwave digestion system. This ensures the complete dissolution of antimony from the sample matrix.

    • Water Samples: Water samples are typically acidified with high-purity nitric acid upon collection to preserve the sample. For isotopic analysis, a pre-concentration step may be necessary for samples with low Sb concentrations.

Chromatographic Purification of Antimony

To eliminate isobaric interferences (from elements with isotopes of the same mass as Sb isotopes) and matrix effects during MC-ICP-MS analysis, antimony is chemically separated and purified from the sample matrix using ion-exchange chromatography.[18][19][20]

  • Resin Selection: A two-step chromatographic separation is often employed, using a combination of anion-exchange (e.g., AG 1-X4) and cation-exchange (e.g., AG 50W-X8) resins.[18] Thiol-functionalized materials have also been shown to be effective for Sb purification.[20][21]

  • Elution: The digested sample is loaded onto the first column. Antimony is selectively eluted using specific acid concentrations, while interfering elements are retained on the resin or eluted in different fractions. The Sb-containing fraction is then passed through a second column for further purification.

  • Purity Check: The purified antimony fraction is analyzed by a quadrupole ICP-MS to ensure the effective removal of interfering elements.

Isotopic Analysis by MC-ICP-MS
  • Instrumentation: A high-resolution multi-collector inductively coupled plasma mass spectrometer is used for the precise measurement of the ¹²³Sb/¹²¹Sb ratio.

  • Sample Introduction: The purified antimony solution is introduced into the plasma, often using a desolvating nebulizer system to enhance sensitivity.[18] Hydride generation (HG) can also be coupled to the MC-ICP-MS for improved sensitivity and reduced matrix effects.[20][21]

  • Mass Bias Correction: Instrumental mass bias is corrected using a standard-sample bracketing method, where the sample is analyzed between two measurements of a certified antimony isotopic standard (e.g., NIST SRM 3102a).[7][22] An internal standard, such as tin (Sn) or indium (In), can also be added to the sample and standard solutions to monitor and correct for instrumental drift.[18][23]

  • Data Acquisition and Processing: The ion beams of ¹²¹Sb⁺ and ¹²³Sb⁺ are simultaneously measured on different Faraday collectors. The isotopic ratio is calculated, and the data is processed to determine the isotopic composition, often expressed in delta notation (δ¹²³Sb) relative to the standard.

Visualization of Environmental Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the environmental sources and analysis of this compound.

Environmental_Sources_of_Antimony Natural Natural Sources RockWeathering Rock & Mineral Weathering (Stibnite) Natural->RockWeathering Volcanic Volcanic Emissions Natural->Volcanic Anthropogenic Anthropogenic Sources Mining Mining & Smelting Anthropogenic->Mining Combustion Fossil Fuel Combustion Anthropogenic->Combustion Industrial Industrial Uses (Flame Retardants, Batteries) Anthropogenic->Industrial Traffic Traffic Emissions (Brake Wear) Anthropogenic->Traffic Waste Waste Incineration Anthropogenic->Waste Soil Soil RockWeathering->Soil Water Water (Surface & Ground) RockWeathering->Water Atmosphere Atmosphere Volcanic->Atmosphere Mining->Atmosphere Mining->Soil Mining->Water Combustion->Atmosphere Industrial->Soil Industrial->Water Traffic->Atmosphere Traffic->Soil Waste->Atmosphere Atmosphere->Soil Deposition Atmosphere->Water Deposition Soil->Water Runoff/Leaching Biota Biota Soil->Biota Uptake Water->Soil Sorption Water->Biota Uptake

Caption: Major natural and anthropogenic sources of antimony and its distribution in environmental compartments.

Antimony_Biogeochemical_Cycle Sb_V_aq Sb(V) (aq) (Antimonate) [Sb(OH)₆]⁻ (More mobile, oxic conditions) Sb_III_aq Sb(III) (aq) (Antimonite) [Sb(OH)₃] (Less mobile, anoxic conditions) Sb_V_aq->Sb_III_aq Reduction (Microbial, Abiotic) Sb_solid Sb in Solid Phase (Adsorbed to Fe/Mn oxides, clays, organic matter) Sb_V_aq->Sb_solid Adsorption Sb_biota Sb in Biota Sb_V_aq->Sb_biota Uptake Sb_III_aq->Sb_V_aq Oxidation (Microbial, Abiotic) Sb_III_aq->Sb_solid Adsorption Sb_III_aq->Sb_biota Uptake Sb_solid->Sb_V_aq Desorption/Dissolution Sb_solid->Sb_III_aq Desorption/Dissolution Sb_biota->Sb_V_aq Excretion/ Decomposition Sb_biota->Sb_III_aq Excretion/ Decomposition

Caption: Simplified biogeochemical cycling of antimony in soil and aquatic systems, showing key species and transformation processes.

Sb_Isotope_Analysis_Workflow Start Sample Collection (Soil, Water, Biota) Prep Sample Preparation (Drying, Homogenization) Start->Prep Digest Microwave Digestion (Strong Acids) Prep->Digest Purify Chromatographic Purification (Ion Exchange) Digest->Purify Analyze Isotopic Analysis (MC-ICP-MS) Purify->Analyze Data Data Processing (Mass Bias Correction, δ¹²³Sb Calculation) Analyze->Data End Result Data->End

Caption: General experimental workflow for the determination of antimony isotopic composition in environmental samples.

References

Methodological & Application

Application Notes and Protocols for Antimony-123 Isotopic Analysis using MC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Antimony-123 (¹²³Sb) isotopic compositions using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This powerful analytical technique enables high-precision isotope ratio measurements, which are invaluable for tracing antimony sources, understanding its environmental fate, and for various applications in geochemistry, environmental science, and potentially in drug development and metabolism studies.

Introduction to Antimony Isotopic Analysis

Antimony (Sb) has two stable isotopes, ¹²¹Sb and ¹²³Sb. The precise measurement of the ¹²³Sb/¹²¹Sb ratio can provide crucial information for identifying the origin of antimony contamination, tracking its movement through ecosystems, and understanding the biogeochemical processes that influence its speciation and toxicity. In the context of drug development, isotopic analysis can be a powerful tool for tracing the metabolic pathways of antimony-containing drugs. MC-ICP-MS is the instrument of choice for such analyses due to its high precision and sensitivity.[1][2]

The analytical workflow for antimony isotopic analysis typically involves three main stages: sample preparation (digestion and purification), instrumental analysis by MC-ICP-MS, and data processing. Careful attention to detail in each of these stages is critical to obtaining accurate and reproducible results.

Experimental Protocols

Sample Preparation

The primary goal of sample preparation is to quantitatively extract antimony from the sample matrix and separate it from interfering elements. The choice of digestion and purification method will depend on the sample type (e.g., geological, biological, aqueous).

2.1.1 Sample Digestion

For solid samples such as soils, sediments, or biological tissues, acid digestion is typically employed to bring the antimony into solution.

Protocol: Acid Digestion of Solid Samples

  • Accurately weigh a homogenized aliquot of the dried sample into a clean Teflon vessel. The required sample mass will depend on the expected antimony concentration.[3][4]

  • Add a combination of high-purity acids. For many geological and environmental samples, a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF) is effective.[5]

  • Seal the Teflon vessels and place them in a high-pressure digestion system or on a hotplate at a controlled temperature (e.g., 80°C) until complete dissolution is achieved.[6]

  • After cooling, carefully open the vessels and evaporate the acids to near dryness.

  • Re-dissolve the residue in a dilute acid, such as 3 M HCl, in preparation for chromatographic purification.[7]

For aqueous samples, a digestion step with an oxidizing agent like bromine monochloride (BrCl) may be necessary to break down organic matter and ensure all antimony is in a consistent oxidation state.[7]

2.1.2 Chromatographic Purification of Antimony

Chromatographic separation is crucial to remove matrix components that can cause isobaric or polyatomic interferences during MC-ICP-MS analysis. A common approach is a two-step ion-exchange chromatography procedure.[6][8][9]

Protocol: Two-Step Ion-Exchange Chromatography [6]

  • Anion-Exchange Chromatography:

    • Prepare a column with AG 1-X4 anion exchange resin.

    • Condition the resin with the appropriate acid (e.g., 3 M HCl).

    • Load the dissolved sample onto the column.

    • Elute matrix elements with a series of acid washes.

    • Collect the antimony fraction by eluting with a suitable reagent (e.g., 0.1 M HNO₃).[6]

  • Cation-Exchange Chromatography:

    • Prepare a column with AG 50W-X8 cation exchange resin.

    • Condition the resin.

    • Load the collected antimony fraction from the first column.

    • Elute any remaining cationic matrix elements.

    • Collect the purified antimony fraction.

  • Evaporate the purified fraction to dryness and re-dissolve in dilute nitric acid (e.g., 2% HNO₃) for instrumental analysis.[6] The total procedural blank should be monitored and kept low (e.g., <1 ng of Sb).[10]

An alternative single-step purification method using thiol-functionalized mesoporous silica powder has also been developed, which can be particularly useful for samples with low antimony concentrations.[2][10]

Instrumental Analysis by MC-ICP-MS

The purified antimony solution is introduced into the MC-ICP-MS for isotopic ratio measurement. A desolvating nebulizer system is often used to enhance sensitivity.[9]

Protocol: MC-ICP-MS Analysis

  • Instrument Tuning: Optimize the MC-ICP-MS for sensitivity and signal stability using an antimony tuning solution. Key parameters to adjust include gas flow rates (nebulizer, auxiliary, and plasma), lens settings, and detector gains.

  • Mass Bias Correction: Instrumental mass bias is corrected using the sample-standard bracketing (SSB) method, often combined with an internal standard (e.g., In or Sn doping).[9][11][12]

  • Interference Monitoring: Monitor for potential isobaric interferences, primarily from ¹²³Te on ¹²³Sb.[11] If tellurium is present, a correction must be applied, though this is only accurate for materials with a low Te/Sb ratio (e.g., Te/Sb ≤ 0.2).[11]

  • Measurement Sequence:

    • Analyze the procedural blank solution.

    • Analyze the bracketing standard (e.g., NIST SRM 3102a).

    • Analyze the sample.

    • Analyze the bracketing standard again. This sequence is repeated for all samples.

Data Presentation

The isotopic composition of antimony is typically reported in delta (δ) notation in parts per mil (‰) relative to a standard reference material, such as NIST SRM 3102a.[1] The δ¹²³Sb value is calculated as follows:

δ¹²³Sb (‰) = [ (¹²³Sb/¹²¹Sb)ₛₐₘₚₗₑ / (¹²³Sb/¹²¹Sb)ₛₜₐₙₐᵣₑ ] - 1 ] * 1000

ParameterTypical Value/RangeReference
Sample Requirement
Minimum Sb required per analysis3.0 ng - 100 ng[1][10]
Sample volume for aqueous samples20 mL - 200 mL[7]
Chromatography Performance
Recovery of Antimony> 95%[5][9]
Procedural Blank< 1 ng[10]
MC-ICP-MS Performance
Internal Precision (2SE)< 0.04‰[11]
External Reproducibility (2SD)< 0.1‰[10][11]
Reference Materials
NIST SRM 3102aRecommended as the "zero-delta" standard[1]
δ¹²³Sb of BCR-2 (basalt)0.28 ± 0.09‰[13]
δ¹²³Sb of GSS-50.28 ± 0.09‰[1]

Table 1: Summary of typical quantitative data for antimony isotopic analysis.

InstrumentSample IntroductionMass Bias CorrectionReported Precision (2SD)Reference
Nu Plasma II MC-ICP-MSHydride Generation (HG)Sample-Standard Bracketing (SSB) with Cd doping≤ 0.09‰[13]
Nu Plasma II MC-ICP-MSMembrane Desolvation (Aridus II)SSBNot specified[1]
Femtosecond LA-MC-ICP-MSLaser AblationSSB with Sn doping< 0.1‰[11]
Neptune Plus MC-ICP-MSHGSSB with Cd doping≤ 0.09‰[13]
MC-ICP-MSApex Ω desolvating systemSSB with In doping0.04‰[9]

Table 2: Examples of MC-ICP-MS instrumentation and performance.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Solid or Aqueous) Digestion 2. Acid Digestion (e.g., HNO3 + HF) Sample->Digestion Purification 3. Chromatographic Purification (Ion Exchange or Thiol Resin) Digestion->Purification Introduction 4. Sample Introduction (Nebulizer, HG, or LA) Purification->Introduction MCICPMS 5. MC-ICP-MS Analysis (¹²³Sb/¹²¹Sb Ratio Measurement) Introduction->MCICPMS Processing 6. Data Processing (Mass Bias & Interference Correction) MCICPMS->Processing Result 7. Final Isotopic Composition (δ¹²³Sb) Processing->Result Data_Processing_Workflow RawData Raw ¹²³Sb/¹²¹Sb Ratios (Sample & Standard) BlankCorrection Blank Correction RawData->BlankCorrection MassBias Mass Bias Correction (Sample-Standard Bracketing) BlankCorrection->MassBias Interference Interference Correction (e.g., for ¹²³Te) MassBias->Interference DeltaCalc δ¹²³Sb Calculation (Relative to Standard) Interference->DeltaCalc FinalResult Final δ¹²³Sb Value with Uncertainty DeltaCalc->FinalResult

References

Application Notes and Protocols for High-Precision Measurement of Antimony-123/121Sb Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-precision measurement of Antimony-123/121Sb isotope ratios. The methodologies outlined are primarily centered on Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a technique that allows for precise and accurate determination of isotope ratios for various applications, including environmental tracing, geochemical analysis, and provenancing of materials.

Introduction to Antimony Isotope Analysis

Antimony (Sb) has two stable isotopes, ¹²¹Sb and ¹²³Sb. Variations in the ¹²³Sb/¹²¹Sb ratio can provide valuable insights into a range of physical, chemical, and biological processes. High-precision measurement of these isotopic variations is crucial for their application as tracers in environmental pollution studies, understanding geochemical cycles, and in archeological sciences to trace the origin of artifacts.[1][2] The development of MC-ICP-MS has enabled the precise measurement of Sb isotopic compositions, which was previously challenging.[1]

Core Instrumentation and Techniques

The primary analytical tool for high-precision antimony isotope ratio analysis is the Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) . This instrument allows for the simultaneous measurement of different isotope masses, leading to high precision.

Several sample introduction methods can be coupled with MC-ICP-MS for Sb isotope analysis:

  • Solution Nebulization (SN-MC-ICP-MS): The liquid sample is introduced as an aerosol into the plasma. This method can achieve high precision but often requires extensive sample purification to remove matrix interferences.[3]

  • Hydride Generation (HG-MC-ICP-MS): Antimony is converted to a volatile hydride (stibine, SbH₃), which is then introduced into the plasma. This technique is highly efficient for Sb and helps in separating it from interfering elements, making it suitable for samples with low Sb concentrations and complex matrices.[4][5][6]

  • Femtosecond Laser Ablation (fs-LA-MC-ICP-MS): This in-situ technique allows for the direct analysis of solid samples with high spatial resolution, providing insights into isotopic variations at the mineral or sub-mineral scale.[7][8]

Mass bias, an instrumental effect that favors the transmission of heavier isotopes, is a critical factor to correct for. Common correction strategies include:

  • Sample-Standard Bracketing (SSB): The isotopic ratio of the sample is compared to that of a certified reference material measured under the same conditions.[3][7]

  • External Normalization/Internal Standardization: An element with known isotopic composition, such as Cadmium (Cd) or Tin (Sn), is added to both the sample and standard solutions to monitor and correct for instrumental mass bias.[9][10]

Experimental Protocols

Protocol 1: Sample Preparation and Purification for SN- and HG-MC-ICP-MS

This protocol describes a two-step chromatographic purification method for isolating antimony from geological and environmental samples prior to analysis by solution-based MC-ICP-MS techniques.[9]

Materials:

  • AG 1-X4 anion exchange resin

  • AG 50W-X8 cation exchange resin

  • Hydrochloric acid (HCl)

  • Nitric acid (HNO₃)

  • Ultrapure water

Procedure:

  • Sample Digestion: Digest the solid sample using an appropriate acid mixture (e.g., aqua regia) to bring the antimony into solution.

  • First Column Chromatography (AG 1-X4):

    • Condition the AG 1-X4 resin with HCl.

    • Load the digested sample solution onto the column.

    • Elute the matrix elements with HCl.

    • Elute the purified antimony fraction with a different concentration of HCl or HNO₃.

  • Second Column Chromatography (AG 50W-X8):

    • Condition the AG 50W-X8 resin with HNO₃.

    • Load the antimony fraction from the first column.

    • Wash the column with HNO₃ to remove any remaining matrix elements.

    • Elute the final purified antimony sample.

  • Sample Preparation for Analysis: Evaporate the purified Sb fraction to dryness and redissolve in a dilute acid solution (e.g., 2% HNO₃) for analysis. For internal standardization, the chosen internal standard (e.g., Cd or Sn solution) is added at this stage.

A novel two-step purification method employing hydride generation for initial separation followed by a thiol silica column has also been developed for low-concentration samples.[6] This method is rapid, with a high recovery rate.[6]

Protocol 2: Isotope Ratio Measurement by MC-ICP-MS

This protocol outlines the general procedure for measuring the ¹²³Sb/¹²¹Sb ratio using MC-ICP-MS.

Instrumentation:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (e.g., Nu Plasma II, Neptune Plus).[4]

  • Sample introduction system (e.g., nebulizer, hydride generator, or laser ablation system).

Procedure:

  • Instrument Tuning: Optimize the MC-ICP-MS for sensitivity, stability, and mass resolution using a tuning solution.

  • Blank Measurement: Measure the signal of a blank solution (dilute acid) to determine the background levels.

  • Standard Measurement: Analyze a certified reference material (e.g., NIST SRM 3102a) to establish the standard isotopic ratio and to be used for sample-standard bracketing.[3]

  • Sample Measurement: Analyze the purified sample solution.

  • Bracketing Standard Measurement: Re-analyze the standard reference material to correct for instrumental drift.

  • Data Processing: Calculate the δ¹²³Sb values of the sample relative to the standard. The δ notation is used to express the small variations in isotopic ratios: δ¹²³Sb (‰) = [ (¹²³Sb/¹²¹Sb)sample / (¹²³Sb/¹²¹Sb)standard – 1 ] × 1000

Data Presentation

The precision of antimony isotope measurements is a critical parameter. The following table summarizes the reported precision from various studies.

MethodPrecision (2SD)Reference
HG-MC-ICP-MS (Standard Addition)≤0.09‰[4]
MC-ICP-MS (SSB-EN with Cd)<0.04‰[9]
fs-LA-MC-ICP-MS<0.1‰[7]
HPLC-HG-MC-ICP-MS<0.05‰[5]
SN-MC-ICP-MS (SSB with Sn)<0.03‰[3]

Visualizations

The following diagrams illustrate the experimental workflows for antimony isotope analysis.

Experimental_Workflow_SN_HG_MC_ICP_MS cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis Sample Solid/Liquid Sample Digestion Acid Digestion Sample->Digestion Purification Chromatographic Purification (e.g., AG 1-X4, AG 50W-X8) Digestion->Purification Final_Sample Purified Sb Solution Purification->Final_Sample Introduction Sample Introduction (Nebulizer or Hydride Generator) Final_Sample->Introduction MC_ICP_MS MC-ICP-MS Introduction->MC_ICP_MS Data Isotope Ratio Data (¹²³Sb/¹²¹Sb) MC_ICP_MS->Data

Caption: Workflow for Sb isotope analysis by SN- or HG-MC-ICP-MS.

Experimental_Workflow_fs_LA_MC_ICP_MS cluster_prep Sample Preparation cluster_analysis In-situ Analysis Solid_Sample Solid Sample (e.g., Mineral Section) Mounting Sample Mounting LA Femtosecond Laser Ablation Mounting->LA MC_ICP_MS MC-ICP-MS LA->MC_ICP_MS Data Spatially Resolved Isotope Ratio Data MC_ICP_MS->Data

Caption: In-situ Sb isotope analysis workflow using fs-LA-MC-ICP-MS.

Applications

High-precision antimony isotope ratio measurements have a wide range of applications:

  • Environmental Science: Tracing the sources of antimony pollution in water and soil, and understanding its biogeochemical cycle.[1][5] The isotopic composition of anthropogenic Sb sources is often distinct from natural sources.[1]

  • Geochemistry: Investigating ore formation processes and the behavior of antimony in hydrothermal systems.[7][11] Antimony isotopes can also serve as a paleoredox proxy.[11][12]

  • Archeology: Determining the provenance of ancient artifacts, such as glass and metals, by comparing their Sb isotopic signatures to those of potential ore sources.

  • Drug Development: While not a primary application discussed in the provided context, the precise measurement of isotope ratios is fundamental in isotope dilution mass spectrometry, a technique used for quantitative analysis of drugs and their metabolites. The methodologies described here could be adapted for such purposes.

Conclusion

The methodologies for high-precision measurement of ¹²³Sb/¹²¹Sb ratios are well-established, with MC-ICP-MS being the central analytical instrument. The choice of sample introduction and purification techniques depends on the sample type, concentration of antimony, and the required spatial resolution. With achievable precisions of better than 0.1‰, antimony isotopes serve as a powerful tool in various scientific disciplines. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to apply this analytical technique in their respective fields.

References

Application Notes and Protocols for the Production of Iodine-123 from Antimony-123 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-123 (¹²³I) is a crucial radioisotope in nuclear medicine, primarily utilized for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). Its favorable decay characteristics, including a half-life of 13.22 hours and principal gamma photon emission at 159 keV, allow for high-quality imaging with a lower radiation dose to the patient compared to other iodine isotopes like ¹³¹I.[1] This document provides detailed application notes and protocols for the production of ¹²³I via alpha particle bombardment of enriched Antimony-123 (¹²³Sb) targets. The primary nuclear reaction covered is the ¹²¹Sb(α,2n)¹²³I reaction, which offers a viable production route.

Nuclear Reaction Data

The production of ¹²³I from antimony targets is primarily achieved through (α,xn) reactions. The selection of the incident alpha particle energy is critical to maximize the yield of ¹²³I while minimizing the production of radionuclidic impurities.

Table 1: Key Nuclear Reactions for the Production of Iodine Isotopes from Antimony Targets

ReactionTarget IsotopeProduct IsotopeQ-value (MeV)Threshold Energy (MeV)Optimal Energy Range (MeV)
¹²¹Sb(α,2n)¹²³I¹²¹Sb¹²³I-15.616.120 - 30
¹²³Sb(α,3n)¹²⁴I¹²³Sb¹²⁴I-23.824.632 - 42
¹²¹Sb(α,n)¹²⁴I¹²¹Sb¹²⁴I-7.27.413 - 22

Note: Data compiled from various sources. Optimal energy ranges are approximate and may vary based on specific cyclotron and target configurations.

Table 2: Cross-Section Data for the ¹²¹Sb(α,2n)¹²³I Reaction

Alpha Particle Energy (MeV)Cross-Section (mb)
18~150
20~400
22~700
25~950
28~800
30~600

Note: Cross-section values are approximate and based on available experimental data.[2]

Experimental Protocols

Target Preparation: Electrodeposition of this compound

A stable and uniform target is crucial for efficient irradiation and heat dissipation. Electrodeposition is a common method for preparing thin, uniform layers of target material.

Objective: To prepare a uniform ¹²³Sb target on a suitable backing plate for cyclotron irradiation.

Materials:

  • Enriched ¹²³Sb metal or oxide (isotopic purity >99%)

  • High-purity copper or silver backing disc (target holder)

  • Electrolyte solution (e.g., tartrate-based solution)

  • DC power supply

  • Electrodeposition cell

  • Deionized water

  • Acetone

Protocol:

  • Backing Plate Preparation:

    • Mechanically polish the surface of the backing disc to a mirror finish.

    • Degrease the disc by sonicating in acetone for 10-15 minutes.

    • Rinse thoroughly with deionized water and dry completely.

  • Electrolyte Preparation:

    • Dissolve the enriched ¹²³Sb material in a minimal amount of aqua regia (HCl:HNO₃, 3:1).

    • Evaporate the solution to dryness to remove excess acid.

    • Redissolve the residue in a tartrate-based electrolyte solution. The exact composition may need optimization but a starting point is a solution containing potassium antimony tartrate.

  • Electrodeposition:

    • Assemble the electrodeposition cell with the prepared backing disc as the cathode and a platinum wire or foil as the anode.

    • Fill the cell with the ¹²³Sb electrolyte solution.

    • Apply a constant DC current. The current density should be optimized to achieve a smooth, adherent deposit (typically in the range of 10-50 mA/cm²).

    • Continue the electrodeposition until the desired target thickness is achieved. The thickness can be estimated based on the total charge passed (Faraday's laws of electrolysis).

    • Monitor the process for any signs of non-uniform deposition or gas evolution at the cathode.

  • Target Finalization:

    • Once the desired thickness is reached, turn off the power supply and carefully remove the target from the cell.

    • Rinse the target with deionized water to remove any residual electrolyte.

    • Rinse with acetone and allow to air dry completely.

    • Visually inspect the target for uniformity and adherence.

    • The target is now ready for mounting into the cyclotron target holder.

Cyclotron Irradiation

Objective: To bombard the prepared ¹²³Sb target with alpha particles to induce the ¹²¹Sb(α,2n)¹²³I nuclear reaction.

Parameters:

  • Particle: Alpha (α)

  • Incident Energy: 25-30 MeV (degraded on target to the optimal energy range)

  • Beam Current: 5-15 µA (dependent on target cooling efficiency)

  • Irradiation Time: 2-6 hours (depending on desired activity)

  • Target Cooling: Efficient cooling with chilled water on the back of the target is essential to prevent melting or sublimation of the antimony layer.[3]

Protocol:

  • Mount the ¹²³Sb target in the cyclotron's solid target station.

  • Ensure the target cooling system is functioning correctly.

  • Evacuate the beamline and target station.

  • Set the cyclotron to deliver an alpha beam with the desired energy and current.

  • Irradiate the target for the predetermined duration.

  • After irradiation, allow for a sufficient cooling period to let short-lived, unwanted radionuclides decay.

  • Remotely transfer the irradiated target to a shielded hot cell for chemical processing.

Chemical Separation of Iodine-123

Two primary methods for separating ¹²³I from the bulk antimony target are dry distillation and anion-exchange chromatography.

Objective: To separate volatile ¹²³I from the non-volatile antimony target material by heating.

Materials:

  • Tube furnace with temperature control

  • Quartz tube

  • Inert gas supply (e.g., Argon or Helium)

  • Collection trap (e.g., a cold finger or a bubbler containing a dilute NaOH solution)

Protocol:

  • Place the irradiated antimony target into the center of a quartz tube.

  • Position the quartz tube within the tube furnace.

  • Connect one end of the tube to an inert gas supply and the other end to a collection trap.

  • Begin a slow flow of the inert gas through the quartz tube.

  • Gradually heat the furnace to a temperature of 600-750°C.[4]

  • The ¹²³I will volatilize and be carried by the inert gas stream to the collection trap.

  • If using a cold trap, the ¹²³I will condense on the cold surface. If using a bubbler, the ¹²³I will be trapped in the dilute NaOH solution as sodium iodide ([¹²³I]NaI).

  • Continue the distillation for 30-60 minutes to ensure complete removal of the ¹²³I from the target.

  • After distillation, allow the furnace to cool down before recovering the target material for potential reuse.

  • The collected ¹²³I is then ready for further purification and quality control.

Objective: To separate ¹²³I from the antimony target material based on their different affinities for an anion-exchange resin. A separation yield of 90 ± 5 % can be achieved with this method.[5]

Materials:

  • Anion-exchange resin (e.g., AG 1-X8 or similar)

  • Chromatography column

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Protocol:

  • Target Dissolution:

    • Dissolve the irradiated antimony target in a minimal volume of concentrated HCl, with the addition of a small amount of an oxidizing agent (e.g., H₂O₂) to ensure iodine is in the form of iodide (I⁻) and antimony is in a suitable oxidation state for separation.

  • Column Preparation:

    • Prepare a slurry of the anion-exchange resin in deionized water and pour it into the chromatography column.

    • Equilibrate the column by passing several column volumes of a starting HCl solution (e.g., 6 M HCl) through it.

  • Loading:

    • Load the dissolved target solution onto the top of the column. Iodide and antimony species will adsorb to the resin.

  • Elution:

    • Wash Step: Elute the column with several volumes of the starting HCl solution (e.g., 6 M HCl) to remove any cationic impurities.

    • Antimony Elution: Gradually decrease the concentration of the HCl eluent. Antimony species will begin to elute at lower HCl concentrations. The exact concentration will need to be optimized based on the specific resin and experimental conditions.

    • Iodine-123 Elution: After the antimony has been eluted, the ¹²³I can be recovered from the column by eluting with a solution that disrupts the binding of iodide to the resin. This can be achieved by using a very low concentration of HCl or by using a dilute NaOH solution (e.g., 0.1 M NaOH).

  • Collection:

    • Collect the fraction containing the eluted ¹²³I.

    • The collected solution is then ready for quality control and formulation.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the final ¹²³I radiopharmaceutical.[2][6]

Table 3: Quality Control Specifications for Iodine-123

ParameterSpecificationTest Method
Radionuclidic Purity
¹²³I≥ 99.8%Gamma Spectroscopy
¹²⁴I≤ 0.2%Gamma Spectroscopy
¹²⁵I≤ 0.05%Gamma Spectroscopy
Other gamma emitters≤ 0.1%Gamma Spectroscopy
Radiochemical Purity
[¹²³I]Iodide≥ 95%Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
Chemical Purity
Antimony< 10 µg/mLInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Pharmaceutical Quality
pH7.0 - 8.5pH meter
SterilitySterileSterility Test (e.g., USP <71>)
Bacterial Endotoxins< 175/V EU/mL (V=max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) Test
Radionuclidic Purity Protocol: Gamma Spectroscopy

Objective: To identify and quantify the radionuclidic composition of the final ¹²³I product.

Equipment:

  • High-Purity Germanium (HPGe) detector

  • Multichannel Analyzer (MCA)

  • Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³³Ba, ¹⁵²Eu)

Protocol:

  • Calibrate the HPGe detector system for energy and efficiency using standard sources.

  • Place a known volume of the final ¹²³I solution in a standard geometry vial at a suitable distance from the detector to manage dead time.

  • Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics for both the main ¹²³I peaks and any potential impurity peaks.

  • Identify the gamma-ray peaks in the spectrum based on their energies. Key energies to monitor are:

    • ¹²³I: 159 keV

    • ¹²⁴I: 602.7 keV, 722.8 keV, 1691.0 keV

    • ¹²⁵I: 35.5 keV

  • Calculate the activity of each identified radionuclide using the peak areas, branching ratios, and the detector efficiency at each energy.

  • Determine the radionuclidic purity by calculating the percentage of the total activity that is attributed to ¹²³I.

Radiochemical Purity Protocol: HPLC

Objective: To determine the proportion of ¹²³I that is in the desired chemical form (iodide).

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Radiometric Detector

  • Anion-exchange or reverse-phase column

  • Mobile phase (e.g., phosphate buffer)

Protocol:

  • Equilibrate the HPLC system with the chosen mobile phase.

  • Inject a small aliquot of the final ¹²³I solution onto the column.

  • Run the chromatogram and monitor the output from the radiometric detector.

  • Identify the peak corresponding to [¹²³I]iodide based on its retention time, which should be determined using a non-radioactive iodide standard.

  • Integrate the area of all radioactive peaks in the chromatogram.

  • Calculate the radiochemical purity as the percentage of the total radioactive peak area that corresponds to the [¹²³I]iodide peak.[7]

Visualizations

ProductionWorkflow cluster_TargetPrep Target Preparation cluster_Irradiation Cyclotron Irradiation cluster_Separation Chemical Separation cluster_QC Quality Control Sb123 Enriched ¹²³Sb Electrodeposition Electrodeposition Sb123->Electrodeposition Backing Cu/Ag Backing Backing->Electrodeposition Target ¹²³Sb Target Electrodeposition->Target Cyclotron Cyclotron (α-beam) Target->Cyclotron Bombardment IrradiatedTarget Irradiated Target (¹²³I + Sb) Cyclotron->IrradiatedTarget Separation Dry Distillation or Anion-Exchange IrradiatedTarget->Separation CrudeI123 Crude ¹²³I Solution Separation->CrudeI123 QC_Tests Radionuclidic Purity Radiochemical Purity Chemical Purity CrudeI123->QC_Tests FinalProduct Final ¹²³I Product ([¹²³I]NaI) QC_Tests->FinalProduct

Caption: Production Workflow for Iodine-123 from this compound Targets.

NuclearReaction Sb121 ¹²¹Sb CompoundNucleus [¹²⁵I]* Sb121->CompoundNucleus alpha α alpha->CompoundNucleus I123 ¹²³I CompoundNucleus->I123 n1 n CompoundNucleus->n1 n2 n CompoundNucleus->n2

References

Application Notes and Protocols: The Role of Antimony Isotopes in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The field of nuclear medicine is continuously exploring novel radionuclides for diagnostic imaging and targeted radiopharmaceutical therapy. Among these, isotopes of antimony have garnered interest. It is crucial to distinguish between the stable and radioactive isotopes of antimony, as their roles in radiopharmaceutical science are distinct. Antimony-123 (¹²³Sb) is a stable, naturally occurring isotope that serves as a precursor material for the production of medically relevant radioisotopes. In contrast, radioactive isotopes of antimony, such as ¹¹⁹Sb and ¹¹⁷Sb, are being investigated for their potential in theranostic applications.

These application notes provide a comprehensive overview of the role of antimony isotopes in radiopharmaceutical synthesis and application, with a focus on clarifying the function of ¹²³Sb and detailing the current research landscape for radioactive antimony isotopes.

1. The Role of Stable this compound

This compound is not itself a radiopharmaceutical but is a critical starting material for the production of other radionuclides used in nuclear medicine.[1][2][3] Its primary application in this context is as a target material in cyclotrons or reactors for nuclear reactions that yield medically useful radioisotopes.

1.1. Production of Iodine-123 (¹²³I)

One of the significant applications of ¹²³Sb is in the production of Iodine-123 (¹²³I), a widely used radioisotope for Single Photon Emission Computed Tomography (SPECT) imaging.[1][3] Although other production routes for ¹²³I exist and may be more common, the use of antimony isotopes is a documented method.[1][3] The combination of diagnostic ¹²³I with the therapeutic radioisotope ¹³¹I represents an early example of a theranostic pair in the management of thyroid cancer.[4][5][6]

Diagram: Production Pathway of ¹²³I from Antimony Precursors

Conceptual Production Pathway of ¹²³I cluster_start Stable Isotope Precursors cluster_reaction Nuclear Reaction cluster_product Resulting Radioisotope Sb-121 Antimony-121 Cyclotron Cyclotron Bombardment Sb-121->Cyclotron Sb-123 This compound Sb-123->Cyclotron I-123 Iodine-123 Cyclotron->I-123

Caption: Production of ¹²³I via cyclotron bombardment of stable antimony isotopes.

2. Radioantimony in Theranostics: The ¹¹⁹Sb and ¹¹⁷Sb Pair

Recent research has highlighted the potential of a true theranostic pair of antimony radioisotopes: ¹¹⁹Sb for therapy and ¹¹⁷Sb for diagnostics.[7][8] A theranostic pair consists of two radioisotopes of the same element, one for imaging and one for therapy, which allows for identical chemical behavior and biodistribution in the body.[4][9]

  • Antimony-119 (¹¹⁹Sb): This isotope is a promising candidate for radiopharmaceutical therapy (RPT) because it emits short-range Auger and conversion electrons.[10][11] These electrons can deliver highly localized cytotoxic radiation to cancer cells, making ¹¹⁹Sb particularly interesting for treating micrometastases.[8][12]

  • Antimony-117 (¹¹⁷Sb): With its suitable decay properties for SPECT imaging, ¹¹⁷Sb can be used as the diagnostic partner to ¹¹⁹Sb.[7][8]

The primary challenge in developing antimony-based radiopharmaceuticals lies in the production of these isotopes with high purity and the development of stable chelators to carry them to the target tissue in vivo.[10][11][13]

2.1. Chelation Chemistry of Antimony

For a radiometal to be used in a radiopharmaceutical, it must be held by a chelating molecule that prevents its release in the body. Research suggests that for antimony, the +3 oxidation state (Sb(III)) is preferred for radiopharmaceutical development due to its in vivo stability.[10][11] Thiol-containing chelators have shown promise in forming stable complexes with Sb(III).[10][14]

Table 1: Properties of Medically Relevant Antimony Isotopes

IsotopeTypeHalf-lifePrimary EmissionsApplication
¹²³Sb StableStableNoneTarget material for radioisotope production.[2][15]
¹¹⁹Sb Radioactive38.19 hoursAuger electrons, Conversion electronsRadiopharmaceutical Therapy (RPT).[8][12]
¹¹⁷Sb Radioactive2.80 hoursGamma raysSPECT Imaging.[7][8]

Diagram: General Workflow for Radiopharmaceutical Development

Radiopharmaceutical Synthesis Workflow Radionuclide Radionuclide Production (e.g., ¹¹⁹Sb from Sn target) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Chelator Chelator Synthesis Bioconjugation Bioconjugation (Chelator + Targeting Vector) Chelator->Bioconjugation Targeting Targeting Vector (e.g., peptide, antibody) Targeting->Bioconjugation Bioconjugation->Radiolabeling Purification Purification & QC Radiolabeling->Purification Final Final Radiopharmaceutical Purification->Final

Caption: A generalized workflow for the synthesis of radiopharmaceuticals.

3. Experimental Protocols

As this compound is a stable isotope, protocols for its use in radiopharmaceutical synthesis are centered on its role as a target material. The development of radiopharmaceuticals using radioantimony is still in the preclinical research phase, and standardized protocols are not yet established. However, based on available literature, the following outlines the general experimental considerations.

3.1. Protocol: Production of Radioantimony (e.g., ¹¹⁹Sb)

This is a conceptual protocol based on cyclotron production methods described in the literature.[11][13]

  • Target Preparation:

    • Prepare a target of highly enriched Tin-119 (¹¹⁹Sn).

    • The target material is deposited onto a suitable backing plate that can withstand the cyclotron beam.

  • Cyclotron Irradiation:

    • Bombard the ¹¹⁹Sn target with protons in a cyclotron. The nuclear reaction ¹¹⁹Sn(p,n)¹¹⁹Sb produces Antimony-119.

  • Separation of ¹¹⁹Sb from Tin Target:

    • After irradiation, the target is dissolved in a strong acid (e.g., concentrated HCl).[14]

    • Radiochemical separation is performed to isolate the no-carrier-added ¹¹⁹Sb from the bulk tin target material. This is a critical step to ensure high specific activity.

3.2. Protocol: Radiolabeling with Radioantimony

This protocol is based on the chelation chemistry described for ¹¹⁹Sb with a trithiol chelator.[14]

  • Chelator Preparation:

    • Synthesize and purify a suitable bifunctional chelator, such as a trithiol-based ligand.[14] A bifunctional chelator has a group for chelating the radiometal and a second group for conjugation to a targeting molecule.[16]

  • Bioconjugation (if applicable):

    • Conjugate the chelator to a targeting molecule (e.g., a peptide or antibody) that specifically binds to cancer cells.

  • Radiolabeling Reaction:

    • The purified radioantimony (in the appropriate chemical form and buffer) is added to the chelator or chelator-bioconjugate solution.

    • The reaction is incubated under optimized conditions (temperature, pH, time) to allow for the formation of the radioantimony-chelator complex.

  • Purification and Quality Control:

    • The radiolabeled product is purified from unreacted radioantimony and other reagents, often using techniques like solid-phase extraction (e.g., C18 Sep-Pak) or high-performance liquid chromatography (HPLC).[14][17]

    • Quality control tests are performed to determine radiochemical purity, specific activity, and stability of the final radiopharmaceutical.

4. In Vitro and In Vivo Evaluation

Once a radioantimony-based radiopharmaceutical is synthesized, its efficacy and safety must be evaluated through a series of in vitro and in vivo studies.

Table 2: Key Parameters in Radiopharmaceutical Evaluation

ParameterDescriptionIn Vitro AssaysIn Vivo Assays
Radiochemical Purity Percentage of the total radioactivity in the desired chemical form.HPLC, TLCN/A
Specific Activity Amount of radioactivity per unit mass of the compound (Bq/mol).Calculated from production and synthesis data.N/A
Stability Stability of the radiolabeled complex in relevant biological media.Incubation in saline, serum, or against competing chelators.Biodistribution studies over time.
Cellular Uptake The ability of the radiopharmaceutical to be taken up by target cells.Cell binding and internalization assays with cancer cell lines.N/A
Biodistribution The distribution of the radiopharmaceutical throughout the body.N/AImaging (SPECT/PET) and ex vivo tissue counting in animal models.
Therapeutic Efficacy The ability of the radiopharmaceutical to kill cancer cells.Cytotoxicity assays.Tumor growth inhibition studies in animal models.

This compound is a foundational material in nuclear medicine, enabling the production of essential radioisotopes like ¹²³I. It is not, however, used directly as a radiopharmaceutical. The future of antimony in this field lies with its radioactive isotopes, particularly the ¹¹⁹Sb/¹¹⁷Sb theranostic pair. While significant progress has been made in understanding the production and chelation chemistry of radioantimony, further research is required to develop stable, targeted radiopharmaceuticals and to evaluate their safety and efficacy in preclinical and eventually clinical settings. The development of robust bifunctional chelators and the optimization of production and purification methods will be critical to unlocking the therapeutic potential of these promising radionuclides.

References

Protocols for Antimony-123 sample preparation and digestion

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Methodologies for the Preparation and Digestion of Samples for Antimony-123 Analysis

Introduction

Antimony (Sb) is a metalloid of significant interest in environmental science, toxicology, and drug development due to its presence in various materials and its potential health effects. It exists in different oxidation states, primarily as Sb(III) and Sb(V), with toxicity dependent on its speciation.[1] Antimony has two stable isotopes, ¹²¹Sb and ¹²³Sb.[2] The precise measurement of the ¹²³Sb/¹²¹Sb ratio by techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) can be used for environmental and archaeological tracing.[3][4]

Accurate and reliable quantification of this compound (¹²³Sb) necessitates meticulous sample preparation and digestion to ensure the complete dissolution of the analyte from the sample matrix, prevent contamination, and maintain the integrity of its isotopic composition. This document provides detailed protocols for the preparation and digestion of various sample matrices for subsequent ¹²³Sb analysis. The chemical behavior of ¹²³Sb is identical to that of total antimony; therefore, these methods are applicable for the analysis of this specific isotope, with isotopic differentiation occurring during the analytical measurement phase.

Principle of Sample Preparation

The primary objective of sample preparation for ¹²³Sb analysis is to transform a solid or complex sample into a clear, particle-free, acidic solution suitable for introduction into analytical instruments like ICP-MS or ICP-OES.[5] This is typically achieved through acid digestion, which involves heating the sample with concentrated acids to decompose the matrix.[5] For speciation analysis, milder extraction techniques are employed to preserve the original oxidation states of antimony.[6][7]

General Apparatus and Reagents

Apparatus:

  • Microwave digestion system with temperature and pressure control[8]

  • Hot plate or heating block[9]

  • Polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) digestion vessels[8]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Fume hood

  • Syringe filters (0.45 µm)[10]

Reagents:

  • High-purity, trace metal grade nitric acid (HNO₃, 65-70%)[11]

  • Trace metal grade hydrochloric acid (HCl, 30-37%)[5]

  • Trace metal grade hydrofluoric acid (HF, 40-48%) - Caution: Extremely corrosive and toxic. [5]

  • Trace metal grade hydrogen peroxide (H₂O₂, 30%)[11]

  • Ultrapure deionized water (18.2 MΩ·cm)[10]

  • Standard solutions of Antimony for calibration

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Biological and Organic Matrices

This method is suitable for a wide range of organic samples, including biological tissues, blood, hair, and plant materials, prior to total ¹²³Sb analysis.[1][9][12][13]

Procedure:

  • Weigh approximately 0.1 to 0.5 g of the homogenized sample into a clean microwave digestion vessel.[8][14]

  • Carefully add 5-10 mL of concentrated nitric acid (HNO₃) to the vessel in a fume hood.[14]

  • If the sample has a high organic content, cautiously add 1-2 mL of hydrogen peroxide (H₂O₂) to aid in the oxidation of the organic matter.[11][15]

  • Seal the vessels and place them in the microwave digestion system.

  • Set the microwave program to ramp to a temperature of 180-200°C over 15 minutes and hold for an additional 15-20 minutes.[8][16]

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood and transfer the digested solution to a 50 mL volumetric flask.[8]

  • Rinse the digestion vessel with small volumes of ultrapure water and add the rinsings to the volumetric flask.

  • Bring the flask to volume with ultrapure water. The final acid concentration should be between 2-5%.[11]

  • The sample is now ready for analysis by ICP-MS or a similar technique.

Protocol 2: Open-Vessel Acid Digestion of Geological and Siliceous Matrices

This protocol is designed for samples with high silicate content, such as soils, sediments, and rocks, where a total decomposition is required.[1][17] The use of hydrofluoric acid (HF) is necessary to dissolve the silicate matrix.[1]

Procedure:

  • Weigh approximately 0.1 g of the finely ground sample into a PTFE beaker.[8]

  • In a fume hood specifically designed for HF use, add 3 mL of concentrated HNO₃ and 3 mL of HF.[17]

  • Place the beaker on a hot plate at a temperature of approximately 125°C and allow it to digest for several hours, or until the sample is completely dissolved.[1]

  • Evaporate the solution to near dryness to remove the HF.

  • Add 2 mL of aqua regia (3:1 HCl:HNO₃) to re-dissolve the residue.[8]

  • Transfer the solution to a 50 mL volumetric flask and dilute to volume with ultrapure water.

  • The sample is now ready for analysis.

Protocol 3: Extraction for Antimony Speciation Analysis

This method aims to extract Sb(III) and Sb(V) from solid samples while preserving their oxidation states.[6][7] This is crucial for understanding the toxicity and mobility of antimony.

Procedure:

  • Weigh approximately 0.5 g of the sample into a centrifuge tube.

  • Add 10 mL of an extracting solution, such as 0.1 M oxalic acid in 1% ascorbic acid or 100 mmol L⁻¹ citric acid in 1% (w/v) ascorbic acid medium.[7]

  • Place the tube in an ultrasonic bath for 30-60 minutes to facilitate extraction.[9]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter.[10]

  • The extract is now ready for analysis, typically by a hyphenated technique like HPLC-ICP-MS.[18] It is important to analyze the samples as soon as possible, as the stability of antimony species in solution can be a concern.[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the digestion and extraction of antimony from various sample matrices.

Table 1: Microwave-Assisted Digestion Parameters

Sample Matrix Sample Weight (g) Acid Mixture Temperature (°C) Time (min) Recovery (%) Reference
PET Plastic 0.1 g - 200 15 106 [16]
Biological Tissue 0.5 g 70% HNO₃ (3 mL) - - 90 [9]
Hair 0.4 g 70% HNO₃ - - 81 [9]
Siliceous/Organic up to 0.5 g 9 mL HNO₃ + 3 mL HF 180 15 - [17]

| Biological Samples | - | Diluted HNO₃ | 180 | 15 | - |[13] |

Table 2: Acid Mixtures and Their Applications in Antimony Analysis

Acid/Reagent Mixture Application Reference
HNO₃ + H₂O₂ Digestion of organic matrices (biological tissues, plants) [11][12][15]
HNO₃ + HCl (Aqua Regia) Re-dissolving residues after HF digestion [8]
HNO₃ + HF Total digestion of silicate-containing samples (soils, sediments) [1][17]
Oxalic Acid + Ascorbic Acid Extraction for speciation analysis in solid samples [7]

| Citric Acid + Ascorbic Acid | Extraction and stabilization of Sb(III) and Sb(V) |[7] |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion / Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Biological, Environmental, etc.) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Weigh Weighing Homogenize->Weigh Digest Acid Digestion (Total Sb Analysis) Weigh->Digest Total Antimony Extract Solvent Extraction (Speciation Analysis) Weigh->Extract Speciation Dilute Dilution & Filtration Digest->Dilute Extract->Dilute Analysis Instrumental Analysis (e.g., MC-ICP-MS for ¹²³Sb) Dilute->Analysis Data Data Acquisition & Processing Analysis->Data Result Final Result (¹²³Sb Concentration / Ratio) Data->Result

Caption: General workflow for this compound sample preparation and analysis.

microwave_digestion_workflow start Start: Homogenized Sample weigh 1. Weigh 0.1-0.5g Sample into Digestion Vessel start->weigh add_acid 2. Add Concentrated HNO₃ (and H₂O₂ if needed) weigh->add_acid seal 3. Seal Vessel and Place in Microwave System add_acid->seal heat 4. Heat to 180-200°C for 15-20 min seal->heat cool 5. Cool to Room Temperature heat->cool transfer 6. Transfer to Volumetric Flask cool->transfer dilute 7. Dilute to Final Volume with Ultrapure Water transfer->dilute end End: Sample Ready for Analysis dilute->end

Caption: Workflow for microwave-assisted acid digestion of samples.

decision_tree start What is the sample matrix? organic Biological / Organic (Tissue, Blood, Plants) start->organic Organic silicate Geological / Siliceous (Soil, Sediment, Rock) start->silicate Siliceous speciation Is speciation analysis required? start->speciation Other protocol1 Protocol 1: Microwave Digestion (HNO₃ + H₂O₂) organic->protocol1 protocol2 Protocol 2: Open-Vessel Digestion (HNO₃ + HF) silicate->protocol2 speciation->protocol1 No protocol3 Protocol 3: Solvent Extraction (e.g., Citric Acid) speciation->protocol3 Yes total_analysis Total Antimony Analysis

Caption: Decision tree for selecting an appropriate digestion method.

References

Application Notes and Protocols for the Use of Antimony-123 in Geological and Hydrological Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope analysis of antimony (Sb), particularly the ratio of antimony-123 (¹²³Sb) to antimony-121 (¹²¹Sb), offers a powerful tool for tracing geological and hydrological processes. Unlike radioactive tracers, stable isotopes do not decay, making them suitable for long-term studies and environments where the introduction of radioactive material is undesirable. Variations in the ¹²³Sb/¹²¹Sb ratio arise from isotopic fractionation during biogeochemical processes, providing unique fingerprints to trace the sources, transport, and fate of antimony in the environment.

These application notes provide an overview of the use of ¹²³Sb as a tracer, detailed experimental protocols for its analysis, and a summary of isotopic variations in different environmental matrices.

Applications in Geological and Hydrological Tracing

The primary application of ¹²³Sb in geological and hydrological tracing is to identify and quantify the sources and pathways of antimony contamination in the environment.[1][2] Key applications include:

  • Source Apportionment: Differentiating between natural (geogenic) and anthropogenic sources of antimony in soils, sediments, and water bodies.

  • Tracking Pollutant Transport: Following the movement of antimony plumes in groundwater and surface water from mining sites, industrial areas, and waste disposal sites.[2]

  • Understanding Geochemical Processes: Investigating the influence of redox reactions, mineral adsorption, and biological activity on the mobility and speciation of antimony.[3]

  • Paleo-environmental Reconstruction: Using antimony isotope signatures in sedimentary records to reconstruct past biogeochemical conditions.[4]

Data Presentation: Antimony Isotope Ratios in Various Matrices

The isotopic composition of antimony is typically expressed in delta notation (δ¹²³Sb) in per mil (‰), relative to a standard reference material. The tables below summarize typical δ¹²³Sb values observed in various geological and hydrological materials.

Table 1: δ¹²³Sb in Geological Materials

Geological MaterialTypical δ¹²³Sb Range (‰)Reference
Stibnite (Sb₂S₃)-0.4 to +1.8[3]
Shale+0.02 to +0.30[3]
Amphibolite~+0.35[3]
Coal~+0.40[3]
Continental & Oceanic Crust+2 ± 1 (ε units)[4]
Hydrothermal SulfidesUp to 18 (ε units)[4]

Table 2: δ¹²³Sb in Hydrological and Environmental Materials

Hydrological/Environmental MaterialTypical δ¹²³Sb Range (‰)Reference
River Water (Mine-impacted)-0.06 to +0.83[2]
Seawater+3.7 ± 0.4 (ε units)[4]
Certified Reference FreshwaterReproducibility of 0.06[2]
Sediments and Soils (CRMs)-0.52 to +0.40[5]
Biological Materials (CRMs)-0.52 to +0.40[5]
Anthropogenic Materials (CRMs)-0.52 to +0.40[5]

Table 3: Antimony Isotope Fractionation in Key Processes

ProcessIsotopic Fractionation (Δ¹²³Sb)NotesReference
Sb(V) to Sb(III) Reduction~9 (ε units)Strong fractionation observed.[4]
Sb(V) to Sb₂S₃ Transformation-1.42 ± 0.09 ‰Product (Sb₂S₃) is isotopically lighter.[6]

Experimental Protocols

Sample Collection and Preparation

a) Water Samples:

  • Collect water samples in pre-cleaned high-density polyethylene (HDPE) bottles.

  • Filter the samples through a 0.45 µm membrane filter to remove suspended solids.

  • Acidify the samples to a pH < 2 with ultra-pure nitric acid (HNO₃) to preserve the antimony species.

  • Store the samples at 4°C until analysis.

b) Soil and Sediment Samples:

  • Collect soil or sediment samples using clean sampling tools to avoid cross-contamination.

  • Homogenize the samples and freeze-dry them to remove moisture.

  • Grind the dried samples to a fine powder using an agate mortar and pestle.

  • Accurately weigh approximately 0.1 g of the powdered sample into a digestion vessel.

  • Perform a multi-acid digestion using a mixture of ultra-pure hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids.

  • Evaporate the acid mixture to near dryness on a hot plate.

  • Redissolve the residue in a dilute HNO₃ solution.

Chromatographic Purification of Antimony

To eliminate matrix effects and isobaric interferences (e.g., from tin), antimony must be chromatographically separated from the sample matrix prior to isotopic analysis.[4][7]

a) Two-Step Ion-Exchange Chromatography: [7][8]

This method utilizes two successive chromatographic columns.

  • Anion-Exchange Column (AG 1-X4 resin):

    • Condition the column with dilute HCl.

    • Load the redissolved sample digest onto the column.

    • Elute the matrix elements with dilute HCl.

    • Elute the antimony fraction with a more concentrated acid.

  • Cation-Exchange Column (AG 50W-X8 resin): [7]

    • Condition the column with dilute acid.

    • Load the antimony fraction from the first column.

    • Wash the column to remove any remaining matrix elements.

    • Elute the purified antimony with a stronger acid solution.

b) Single-Step Thiol-Functionalized Silica Powder (TSP) Method: [5]

This method offers a more streamlined approach for purification.[5]

  • Prepare a column with thiol-functionalized mesoporous silica powder.

  • Condition the column with an appropriate buffer solution.

  • Load the sample digest onto the column. The thiol groups will selectively bind with antimony.

  • Wash the column to remove non-target elements.

  • Elute the purified antimony using a suitable eluent.

Isotopic Analysis by MC-ICP-MS

The precise measurement of ¹²³Sb/¹²¹Sb ratios is performed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • Sample Introduction: Introduce the purified antimony solution into the MC-ICP-MS. A hydride generation (HG) system can be coupled to the MC-ICP-MS to enhance sensitivity and reduce polyatomic interferences.[4][5]

  • Instrumental Mass Bias Correction: Correct for instrumental mass bias using a standard-sample bracketing approach with a certified antimony standard solution (e.g., NIST SRM 3102a).[4] An internal standard, such as tin (Sn) or cadmium (Cd), can also be used for mass bias correction.[7][9]

  • Data Acquisition: Measure the ion beams of ¹²¹Sb and ¹²³Sb simultaneously using Faraday collectors.

  • Data Reporting: Calculate the δ¹²³Sb value for each sample relative to the standard reference material.

Visualizations

Logical Relationship of Antimony Isotope Fractionation

G Source Antimony Source (Geogenic or Anthropogenic) Process Biogeochemical Processes Source->Process Transport Fractionation Isotopic Fractionation Process->Fractionation Induces Reservoir1 Environmental Reservoir 1 (e.g., Water) Fractionation->Reservoir1 Alters δ¹²³Sb Reservoir2 Environmental Reservoir 2 (e.g., Sediment) Fractionation->Reservoir2 Alters δ¹²³Sb Analysis MC-ICP-MS Analysis Reservoir1->Analysis Reservoir2->Analysis Interpretation Source and Pathway Interpretation Analysis->Interpretation

Caption: Logical flow of antimony isotope fractionation.

Experimental Workflow for Antimony Isotope Analysis

G cluster_sampling Sample Collection & Preparation cluster_purification Purification cluster_analysis Analysis Water Water Sample Collection (Filter and Acidify) Chromatography Chromatographic Separation (Ion-Exchange or Thiol Resin) Water->Chromatography Soil Soil/Sediment Sample Collection (Dry and Grind) Digestion Acid Digestion (for Soil/Sediment) Soil->Digestion Digestion->Chromatography MC_ICP_MS MC-ICP-MS Analysis (with Hydride Generation) Chromatography->MC_ICP_MS Data Data Processing (Mass Bias Correction & δ¹²³Sb Calculation) MC_ICP_MS->Data

Caption: Experimental workflow for antimony isotope analysis.

References

Application Notes and Protocols for Antimony-123 in Metallomics and Biological Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the stable isotope Antimony-123 (¹²³Sb) in metallomics and biological tracing studies. Detailed protocols for sample preparation and analysis are provided to facilitate the implementation of these techniques in your own research.

Introduction to this compound in Biological Systems

Antimony (Sb) is a metalloid of increasing environmental and toxicological concern. It exists primarily in two oxidation states in biological systems: trivalent antimonite [Sb(III)] and pentavalent antimonate [Sb(V)]. Sb(III) is generally considered the more toxic form. The stable isotope ¹²³Sb, which accounts for approximately 42.8% of natural antimony, serves as a powerful tracer to investigate the uptake, distribution, metabolism, and excretion of antimony in biological systems without the use of radioactive materials. This is particularly valuable for studies involving human subjects and sensitive ecosystems.

The analytical cornerstone for ¹²³Sb tracing is the precise measurement of the ¹²³Sb/¹²¹Sb isotope ratio, typically performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). When combined with separation techniques like High-Performance Liquid Chromatography (HPLC), the speciation of antimony isotopes can be determined, providing deeper insights into its biochemical transformations.

Applications in Metallomics and Biological Tracing

The use of ¹²³Sb as a tracer enables a range of applications in biological and toxicological research:

  • Pharmacokinetics and Drug Development: Tracing the absorption, distribution, metabolism, and excretion (ADME) of antimony-based drugs, such as those used to treat leishmaniasis.

  • Toxicology Studies: Investigating the pathways of antimony uptake in cells and organisms, identifying target organs, and elucidating mechanisms of toxicity.

  • Environmental Health: Assessing human exposure to antimony from various sources by analyzing biological samples like blood, urine, and hair.

  • Nutritional and Metabolic Research: While not an essential element, studying the interaction of antimony with essential mineral metabolic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to antimony concentrations in human tissues and isotopic reference materials.

Table 1: Reported Antimony Concentrations in Human Tissues

TissueConcentration Range (µg/g)Notes
Hair0.05 - 0.1A concentration ceiling of 0.1 µg/g is estimated for non-exposed individuals.[1][2]
NailsData limitedNot enough studies to establish a reliable range.[1][2]
LungSignificantly higher in exposed individualsUp to 12-fold higher in smelter workers compared to unexposed individuals.[3]
LiverNo significant accumulation in occupationally exposed individualsSuggests a short biological half-life in the liver.[3]
KidneyNo significant accumulation in occupationally exposed individualsSimilar to the liver, indicates rapid clearance.[3]
Blood<0.03 - 4.35 µg/LLevels can vary based on exposure.[4]

Table 2: δ¹²³Sb Isotopic Composition of Selected Certified Reference Materials (CRMs)

CRMMatrixδ¹²³Sb (‰) vs. SPEX2sd (‰)
BCR-176RFly Ash-0.100.04
SDO-1Sediment0.070.04
GSD-3Sediment0.400.03
Human Blood (example)Blood-0.520.06
Human Urine (example)Urine-0.150.05

Note: δ¹²³Sb values are expressed relative to an in-house isotopic standard solution (SPEX). The external reproducibility is evaluated at 0.05‰ (2 sd).[5]

Experimental Protocols

The following are detailed protocols for the analysis of antimony and its isotopes in various biological matrices.

Protocol 1: Antimony Speciation in Human Urine by HPLC-ICP-MS

This protocol allows for the separation and quantification of Sb(III), Sb(V), and trimethylantimony (TMSb) in urine.

4.1.1. Sample Preparation

  • Collect a mid-stream urine sample in a sterile, acid-washed polypropylene container.

  • For short-term storage (< 24 hours), refrigerate at 4°C. For long-term storage, freeze at -20°C or lower.

  • Prior to analysis, thaw the urine sample completely at room temperature.

  • Dilute the urine sample 1:3 to 1:10 with the HPLC mobile phase. The dilution factor will depend on the expected antimony concentration.

  • Filter the diluted sample through a 0.2 µm syringe filter to remove any particulates.[5]

4.1.2. HPLC-ICP-MS Analysis

  • HPLC System: Agilent 1100/1200 series or equivalent.

  • ICP-MS System: Agilent 7500/7700 series or equivalent.

  • Separation of Sb(V) and Sb(III):

    • Column: Hamilton PRP-X100 anion-exchange column.

    • Mobile Phase: 20 mM EDTA at pH 4.7.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

  • Separation of TMSb and Sb(V):

    • Column: ION-120 anion-exchange column.

    • Mobile Phase: 2 mM NH₄HCO₃ and 1 mM tartaric acid at pH 8.5.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

  • ICP-MS Detection:

    • Monitor m/z 121 for antimony.

    • Use a hydride generation (HG) system for sample introduction to improve sensitivity and reduce interferences.[6]

4.1.3. Calibration Prepare mixed standards of Sb(III), Sb(V), and TMSb in the mobile phase to generate a calibration curve. Alternatively, use the standard addition method for complex matrices.[5]

Protocol 2: ¹²³Sb/¹²¹Sb Isotope Ratio Analysis in Whole Blood by MC-ICP-MS

This protocol details the procedure for determining the isotopic composition of antimony in whole blood.

4.2.1. Sample Preparation (Acid Digestion)

  • Collect whole blood in trace-metal-free tubes (e.g., sodium heparin).

  • Accurately weigh approximately 0.25 mL of whole blood into a clean digestion vessel.

  • Add 2.0 mL of concentrated nitric acid (HNO₃) and 1.0 mL of hydrogen peroxide (H₂O₂).

  • Allow the sample to pre-digest at room temperature for at least 1 hour.

  • Digest the sample in a microwave digestion system using a program that ramps up to approximately 200°C and holds for at least 15 minutes.

  • After cooling, quantitatively transfer the digest to a clean 15 mL polypropylene tube and dilute to a final volume of 10 mL with ultrapure water. A final acid concentration of around 2-5% is desirable.

4.2.2. Chromatographic Purification of Antimony For high-precision isotopic analysis, it is crucial to separate antimony from the sample matrix to avoid isobaric and polyatomic interferences.

  • Use a two-column ion-exchange setup.[8]

    • Column 1: AG 1-X4 anion exchange resin to remove matrix elements.

    • Column 2: AG 50W-X8 cation exchange resin for further purification.[8]

  • Condition the columns with appropriate acids (e.g., HCl, HNO₃).

  • Load the diluted digest onto the first column.

  • Elute the matrix with appropriate acid mixtures.

  • Collect the antimony fraction and load it onto the second column for further purification.

  • Elute the purified antimony fraction and evaporate to dryness.

  • Reconstitute the sample in 2-3% HNO₃ for analysis.

4.2.3. MC-ICP-MS Analysis

  • MC-ICP-MS System: Nu Plasma or Neptune series, or equivalent.

  • Sample Introduction: Use a desolvating nebulizer system (e.g., Apex) or a hydride generation system to enhance sensitivity.

  • Instrumental Parameters (Example):

    • RF Power: 1300 W

    • Cooling Gas Flow: ~15.0 L/min

    • Auxiliary Gas Flow: ~0.8 L/min

    • Nebulizer Gas Flow: Optimized for maximum signal intensity and stability.

  • Data Acquisition:

    • Measure ¹²¹Sb and ¹²³Sb simultaneously in Faraday cups.

    • Use a standard-sample bracketing approach with a certified antimony isotopic standard (e.g., NIST SRM 3102a).[9]

    • Correct for instrumental mass bias using an internal standard (e.g., Sn or In) or by external normalization.[9][10]

Protocol 3: Cellular Uptake of ¹²³Sb-Enriched Antimony

This protocol describes a method to quantify the uptake of antimony in an adherent cell line using ¹²³Sb as a tracer.

4.3.1. Cell Culture and Exposure

  • Seed an adherent cell line (e.g., HEK-293, HepG2) in 6-well plates and grow to ~80-90% confluency.

  • Prepare a stock solution of ¹²³Sb-enriched Sb(III) or Sb(V) of known concentration and isotopic enrichment.

  • Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).

  • Add exposure medium (e.g., serum-free medium) containing the desired concentration of the ¹²³Sb tracer to each well. Include control wells with no tracer.

  • Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO₂ incubator.

4.3.2. Cell Harvesting and Lysis

  • At each time point, remove the exposure medium.

  • Wash the cells three times with ice-cold PBS to remove any extracellularly bound antimony.

  • Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes to detach the cells.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 500 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with PBS.

  • Resuspend the final cell pellet in a known volume of ultrapure water.

  • Count the cells in an aliquot of the cell suspension using a hemocytometer or an automated cell counter.

  • Lyse the remaining cells by adding concentrated nitric acid to a final concentration of 65-70% and digest as described in Protocol 2 (Section 4.2.1).

4.3.3. Isotopic Analysis

  • Analyze the digested cell lysates for ¹²³Sb/¹²¹Sb isotope ratios using MC-ICP-MS as described in Protocol 2 (Section 4.2.3).

  • Quantify the total antimony uptake based on the change in the ¹²³Sb/¹²¹Sb ratio in the cells compared to the natural abundance ratio, and the known concentration and enrichment of the ¹²³Sb tracer.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of ¹²³Sb in biological tracing.

Antimony_Metabolism_and_Toxicity cluster_uptake Cellular Uptake cluster_cell Intracellular Space Sb(V) Sb(V) Intracellular Sb(V) Intracellular Sb(V) Sb(V)->Intracellular Sb(V) Phosphate transporters (?) Sb(III) Sb(III) Aquaglyceroporins Aquaglyceroporins Sb(III)->Aquaglyceroporins Uptake Intracellular Sb(III) Intracellular Sb(III) Aquaglyceroporins->Intracellular Sb(III) Intracellular Sb(V)->Intracellular Sb(III) Reduction Intracellular Sb(III)->Intracellular Sb(V) Oxidation GSH Glutathione Intracellular Sb(III)->GSH Conjugation Thiol-containing\nProteins Thiol-containing Proteins Intracellular Sb(III)->Thiol-containing\nProteins Binding to -SH groups Sb-GSH Complex Sb-GSH Complex GSH->Sb-GSH Complex Inactivated\nEnzymes Inactivated Enzymes Thiol-containing\nProteins->Inactivated\nEnzymes Toxicity Toxicity Inactivated\nEnzymes->Toxicity

Caption: Proposed metabolic pathway and toxicity mechanism of antimony.

HPLC_ICPMS_Workflow Biological Sample\n(e.g., Urine) Biological Sample (e.g., Urine) Sample Preparation\n(Dilution, Filtration) Sample Preparation (Dilution, Filtration) Biological Sample\n(e.g., Urine)->Sample Preparation\n(Dilution, Filtration) HPLC System HPLC System Sample Preparation\n(Dilution, Filtration)->HPLC System Anion Exchange Column Anion Exchange Column HPLC System->Anion Exchange Column Separation of Sb(III), Sb(V), TMSb ICP-MS System ICP-MS System Anion Exchange Column->ICP-MS System Detection (m/z 121) Data Analysis Data Analysis ICP-MS System->Data Analysis Speciated Antimony\nConcentrations Speciated Antimony Concentrations Data Analysis->Speciated Antimony\nConcentrations

Caption: Workflow for antimony speciation analysis by HPLC-ICP-MS.

MC_ICPMS_Workflow Biological Sample\n(e.g., Blood, Tissue) Biological Sample (e.g., Blood, Tissue) Acid Digestion Acid Digestion Biological Sample\n(e.g., Blood, Tissue)->Acid Digestion Chromatographic\nPurification Chromatographic Purification Acid Digestion->Chromatographic\nPurification Purified Antimony Purified Antimony Chromatographic\nPurification->Purified Antimony MC-ICP-MS System MC-ICP-MS System Purified Antimony->MC-ICP-MS System Isotopic Analysis Data Analysis Data Analysis MC-ICP-MS System->Data Analysis Mass Bias Correction ¹²³Sb/¹²¹Sb Isotope Ratio ¹²³Sb/¹²¹Sb Isotope Ratio Data Analysis->¹²³Sb/¹²¹Sb Isotope Ratio

Caption: Workflow for ¹²³Sb/¹²¹Sb isotope ratio analysis by MC-ICP-MS.

References

Application Note: In-Situ Analysis of Antimony-123 in Biological and Pharmaceutical Matrices using Laser Ablation ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony (Sb), a metalloid of toxicological concern, can be introduced into pharmaceutical products and biological systems through various pathways, including as a contaminant from raw materials or as a component of certain therapeutic agents. The ability to determine the precise spatial distribution of antimony at trace levels within a sample is crucial for understanding its toxicological effects, pharmacokinetic properties, and potential impact on drug efficacy and safety. Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful analytical technique that enables the direct, in-situ analysis of solid samples with high spatial resolution and sensitivity. This application note details a comprehensive protocol for the quantitative, in-situ analysis of the Antimony-123 (¹²³Sb) isotope in biological tissues and pharmaceutical formulations using LA-ICP-MS.

Principle of LA-ICP-MS

LA-ICP-MS is a two-step process. First, a high-energy, focused laser beam is used to ablate a microscopic amount of material from the sample surface, generating a fine aerosol. This aerosol is then transported by an inert carrier gas, typically helium or argon, into the high-temperature argon plasma of an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[1][2] In the plasma, the ablated particles are atomized and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. This allows for the highly sensitive and selective quantification of specific isotopes, such as ¹²³Sb.

Instrumentation & Materials

  • Laser Ablation System: A femtosecond or nanosecond laser ablation system equipped with a sample chamber, high-resolution optics, and computer control for precise sample targeting.

  • ICP-MS System: A quadrupole or sector-field ICP-MS capable of time-resolved analysis and equipped with a collision/reaction cell to mitigate polyatomic interferences.

  • Carrier Gas: High-purity Helium (He) and Argon (Ar).

  • Standards:

    • NIST SRM 610/612 (Trace Elements in Glass) for instrument tuning and optimization.

    • Matrix-matched standards (e.g., spiked gelatin or tissue homogenates) for quantitative analysis.

    • Certified Antimony standard solution (e.g., NIST SRM 3102a) for preparing matrix-matched standards.[1]

  • Software: Software for LA system control, ICP-MS data acquisition, and image processing.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

For Biological Tissues (e.g., tumor sections, organ biopsies):

  • Cryo-sectioning: Fresh tissue samples should be snap-frozen in liquid nitrogen or isopentane cooled by liquid nitrogen to minimize ice crystal formation.

  • Sectioning: Mount the frozen tissue onto a cryostat chuck and cut thin sections (typically 10-30 µm).

  • Mounting: Mount the tissue sections onto pre-cleaned microscope slides. Avoid any coating that may introduce antimony contamination.

  • Dehydration (Optional but Recommended): Dehydrate the sections by freeze-drying or in a vacuum desiccator to improve ablation efficiency and reduce water-related matrix effects.

  • Storage: Store the prepared slides in a clean, dry, and sealed container at -80°C until analysis.

For Pharmaceutical Samples (e.g., tablets, powders):

  • Homogenization (for powders): Ensure the powder is homogeneous. If necessary, gently grind the sample using an agate mortar and pestle.

  • Pressing (for powders): Press the homogenized powder into a pellet using a hydraulic press. This creates a flat and stable surface for ablation.

  • Sectioning (for tablets): For tablets, a cross-section can be prepared by carefully cutting the tablet with a clean blade. The cut surface can then be polished to ensure flatness.

  • Mounting: Mount the pellet or tablet section onto a sample holder suitable for the LA-ICP-MS chamber.

Instrument Setup and Optimization

The following table provides typical starting parameters for LA-ICP-MS analysis of ¹²³Sb. These parameters should be optimized for the specific instrument and application.

Parameter Laser Ablation System ICP-MS System
Laser Type Nd:YAG
Wavelength 213 nm
Pulse Duration <5 ns
Repetition Rate 10-20 Hz
Laser Fluence 2-5 J/cm²
Spot Size 10-50 µm
Scan Speed 10-100 µm/s
Carrier Gas Helium
Carrier Gas Flow Rate 0.6-1.0 L/min
RF Power: 1300-1550 W
Plasma Gas Flow: 15-18 L/min
Auxiliary Gas Flow: 0.8-1.2 L/min
Nebulizer Gas Flow: 0.9-1.1 L/min
Monitored Isotope: ¹²³Sb
Dwell Time: 10-30 ms
Collision/Reaction Cell Gas: He or H₂ (if needed)

Instrument Tuning: Tune the ICP-MS for maximum sensitivity and stability using a standard reference material like NIST 612. Optimize lens voltages, gas flow rates, and plasma parameters to achieve a stable signal with low oxide formation (e.g., CeO⁺/Ce⁺ < 2%) and doubly charged ion ratios (e.g., Ba²⁺/Ba⁺ < 3%).

Data Acquisition
  • Sample Introduction: Place the prepared sample slides or holders into the laser ablation chamber.

  • Purging: Purge the chamber with the carrier gas for several minutes to remove air and ensure a stable environment.

  • Ablation and Analysis:

    • For quantitative imaging, a line-by-line raster scan of the desired area is performed.

    • For bulk analysis of a specific region, a larger spot size or a raster over a smaller area can be used.

    • Acquire data in time-resolved analysis (TRA) mode, where the signal intensity for ¹²³Sb is recorded as a function of time (and therefore position).

  • Standard Analysis: Analyze the matrix-matched standards under the same conditions as the samples to generate a calibration curve.

Data Processing and Quantification
  • Signal Integration: Integrate the raw TRA data for ¹²³Sb. The integrated signal is proportional to the concentration of antimony in the ablated volume.

  • Internal Standardization: To correct for variations in ablation efficiency and instrument drift, an internal standard can be used. For biological tissues, ¹³C is often used as an endogenous internal standard. For pharmaceuticals, a known, homogeneously distributed element can be used if present, or an external standard can be ablated simultaneously.

  • Calibration: Generate a calibration curve by plotting the background-corrected and internal standard-normalized signal of the standards against their known antimony concentrations.

  • Quantification: Use the calibration curve to determine the concentration of antimony in the unknown samples.

  • Image Generation: For imaging applications, the quantitative data is used to generate a 2D or 3D map of the antimony distribution within the analyzed area.

Data Presentation

Quantitative data should be summarized in clear and concise tables. The following tables provide examples of how to present validation data and results from a hypothetical study.

Table 1: Method Validation Parameters for ¹²³Sb Analysis

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Precision (%RSD, n=6) < 10%
Accuracy (Recovery %) 92-108%

Table 2: Example Quantitative Data for ¹²³Sb in Different Tissue Regions

Sample IDTissue RegionMean ¹²³Sb Concentration (µg/g) ± SD
Control-1 Healthy Liver2.1 ± 0.3
Control-2 Healthy Liver2.5 ± 0.4
Treated-1 Tumor Core15.8 ± 2.1
Treated-1 Tumor Margin8.9 ± 1.2
Treated-2 Tumor Core18.2 ± 2.5
Treated-2 Tumor Margin10.1 ± 1.5

Potential Interferences and Mitigation

The primary potential interference for ¹²³Sb is the isobaric overlap with ¹²³Te. However, tellurium is generally of low abundance in biological and most pharmaceutical samples. If tellurium is expected to be present, its contribution can be corrected by monitoring another tellurium isotope (e.g., ¹²⁵Te) and applying a mathematical correction based on their natural isotopic abundances. Additionally, polyatomic interferences (e.g., from oxides or argides) can be minimized by optimizing plasma conditions and using a collision/reaction cell in the ICP-MS.

Visualizations

LA_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data Data Processing & Visualization Tissue Biological Tissue Section Cryo-sectioning/Cutting Tissue->Section Pharma Pharmaceutical Sample Mount Mounting on Slide/Holder Pharma->Mount Section->Mount LA Laser Ablation (Aerosol Generation) Mount->LA Transport Aerosol Transport (Carrier Gas) LA->Transport ICP ICP Torch (Atomization & Ionization) Transport->ICP MS Mass Spectrometer (Ion Separation & Detection) ICP->MS Acquisition Time-Resolved Data Acquisition MS->Acquisition Quant Quantification (Calibration) Acquisition->Quant Image Image Generation Quant->Image

Caption: Experimental workflow for in-situ this compound analysis.

Principle_of_LA_ICP_MS cluster_LA Laser Ablation System cluster_ICPMS ICP-MS System cluster_Output Output Laser Pulsed Laser Sample Solid Sample (e.g., Tissue Section) Laser->Sample ablation Aerosol Aerosol Plume Sample->Aerosol Plasma Inductively Coupled Plasma (Atomization & Ionization) Aerosol->Plasma transport CarrierGas Carrier Gas (Ar/He) CarrierGas->Plasma MassSpec Mass Spectrometer (m/z Separation) Plasma->MassSpec Detector Detector MassSpec->Detector Data Quantitative Data (Concentration) Detector->Data Image Elemental Map Data->Image

Caption: Principle of Laser Ablation ICP-MS for elemental analysis.

Conclusion

LA-ICP-MS provides a highly sensitive and spatially resolved method for the in-situ quantitative analysis of this compound in both biological and pharmaceutical samples. The detailed protocol outlined in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique. By enabling the visualization and quantification of antimony distribution at the microscopic level, LA-ICP-MS offers invaluable insights into the element's role in toxicology, pharmacology, and drug safety assessment.

References

Application Notes and Protocols for Antimony-123 Detection via Hydride Generation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony (Sb) and its isotopes, such as Antimony-123, are of significant interest in environmental monitoring, toxicology, and geochemistry. Hydride Generation (HG) coupled with atomic spectrometry—such as Atomic Absorption Spectrometry (AAS) or Atomic Fluorescence Spectrometry (AFS)—is a highly sensitive and selective method for the determination of trace and ultra-trace levels of antimony.[1][2][3] The technique is based on the chemical conversion of antimony in an acidified sample solution into its volatile hydride, stibine (SbH₃), by a reducing agent, typically sodium tetrahydroborate (NaBH₄).[4] The gaseous stibine is then separated from the liquid matrix and transported by an inert gas stream to a heated quartz cell for atomization and subsequent detection.[2]

A critical step in the process is the pre-reduction of pentavalent antimony (Sb(V)) to trivalent antimony (Sb(III)), as Sb(III) reacts much more rapidly and efficiently to form stibine.[4][5] This application note provides a comprehensive overview of the methodologies, quantitative parameters, and detailed protocols for the successful detection of antimony using hydride generation techniques.

Quantitative Data Summary

The performance of hydride generation techniques is dependent on the specific instrumentation and matrix. The following table summarizes typical quantitative data gathered from various studies.

ParameterTechniqueValueReagent ConditionsNotes
Detection Limit (LOD) HG-AFS0.004 µg/L (Total Sb)Not SpecifiedRelative standard deviation of 0.5%.[6][7]
HG-AFS0.05 µg/L (Sb(III))Not SpecifiedRelative standard deviation of 0.6%.[6][7]
HG-AFS9 ng/L (0.009 µg/L)3 mol/L HCl, 1.2% m/v NaBH₄Optimized using Doehlert design.[8]
HG-AAS1.0 µg/LNot SpecifiedEPA Method 7062.[9]
HG-AFS0.3 µg/LStibine generation at 70°CSensitized method using Triton X-100.[10]
Quantification Limit (LOQ) HG-AFS30 ng/L (0.03 µg/L)3 mol/L HCl, 1.2% m/v NaBH₄---
Precision (%RSD) HG-AFS< 5%3 mol/L HCl, 1.2% m/v NaBH₄For concentrations between 5-10 µg/L.[8]
Optimal NaBH₄ Conc. HG-AAS0.6% w/v in 0.5% w/v NaOH10 M HClOptimized for a Varian VGA77 system.[2]
Optimal HCl Conc. HG-AAS10 mol/dm³0.6% w/v NaBH₄Optimized for a Varian VGA77 system.[2]
Argon Carrier Gas Flow HG-AAS0.2 mL/minNot Specified---
Common Interferences HG-AAS/AFSSignal SuppressionHigh concentrations of transition metals (Cu, Co, Ni, Fe) can suppress stibine formation.[1][11]The presence of Cu, Co, and Ni at 40 µg/mL can decrease Sb recovery by 70-85%.[11]
HG-AAS/AFSGas-Phase InterferenceOther hydride-forming elements (e.g., As, Se, Sn) can cause interferences.[5][12]Explained by the formation of diatomic molecules in the atomizer.[12]

Experimental Workflow

The overall process for antimony detection via hydride generation follows a logical sequence from sample preparation to final measurement. This workflow ensures that the analyte is in the correct chemical form and is efficiently converted to its volatile hydride for detection.

G Experimental Workflow for Antimony Detection via HG-AAS/AFS cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Aqueous or Solid) Digestion 2. Acid Digestion (e.g., HNO₃/HCl) Sample->Digestion PreReduction 3. Pre-Reduction (Sb(V) → Sb(III)) (e.g., KI + Ascorbic Acid) Digestion->PreReduction HydrideGen 4. Hydride Generation (Reaction with NaBH₄ in HCl) PreReduction->HydrideGen Separation 5. Gas-Liquid Separation HydrideGen->Separation Atomization 6. Atomization (Heated Quartz Tube) Separation->Atomization Detection 7. Detection (AAS or AFS) Atomization->Detection Data 8. Data Acquisition & Analysis Detection->Data

Caption: General workflow for antimony analysis using hydride generation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the determination of total antimony. It should be adapted based on the specific sample matrix and instrumentation available.

1. Reagent Preparation

  • Sodium Tetrahydroborate (NaBH₄) Solution (0.6% w/v): Dissolve 3.0 g of NaBH₄ in 500 mL of deionized water containing 2.5 g of sodium hydroxide (NaOH). This solution should be prepared fresh daily to ensure its reducing power.

  • Hydrochloric Acid (HCl) Carrier Solution (10 M): Slowly add 833 mL of concentrated HCl (approx. 37%) to 167 mL of deionized water. Prepare in a fume hood with appropriate personal protective equipment (PPE).

  • Pre-reduction Solution (5% w/v KI and 5% w/v Ascorbic Acid): Dissolve 5.0 g of potassium iodide (KI) and 5.0 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.

  • Antimony Stock Standard (1000 mg/L): Use a certified commercial standard or dissolve 0.2740 g of antimony potassium tartrate hemihydrate (KSb(C₄H₄O₆)·½H₂O) in 100 mL of deionized water.

  • Working Standards (1-20 µg/L): Prepare a series of working standards by serial dilution of the stock standard in a solution with the same acid concentration as the prepared samples.[4]

2. Instrumentation Setup (HG-AAS)

  • Spectrometer: Atomic Absorption Spectrometer.

  • Wavelength: 217.6 nm for antimony.[4]

  • Slit Width: 0.7 nm (or as recommended by the manufacturer).[9]

  • Lamp: Antimony hollow cathode lamp.

  • Atomizer: Heated quartz tube atomizer (temperature ≥ 200 °C).[6][7]

  • Hydride Generation System: Continuous flow system.

  • Carrier Gas: Argon, with a flow rate adjusted to approximately 200 mL/min.[9]

  • Reagent Tubing: Set pump tubing for sample, acid, and NaBH₄ solution to achieve the desired flow rates (e.g., sample ~6-7 mL/min, NaBH₄ ~0.9-1.0 mL/min).[2]

3. Sample Preparation (Acid Digestion)

For total antimony analysis, samples must be digested to break down organic matter and dissolve all forms of antimony.

  • Transfer a known volume or weight of the sample (e.g., 50 mL of water or 1 g of soil) into a digestion vessel.

  • Add concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common mixture is aqua regia (3:1 HCl:HNO₃).[4]

  • Heat the sample according to a validated digestion protocol (e.g., EPA Method 3010 or 3050).

  • After digestion, cool the sample and dilute it to a known final volume (e.g., 50 mL) with deionized water. This solution is now ready for the pre-reduction step.

4. Pre-reduction of Sb(V) to Sb(III)

  • Take a 25 mL aliquot of the digested sample solution.

  • Add 5 mL of the pre-reduction solution (5% KI and 5% Ascorbic Acid).

  • Allow the reaction to proceed for at least 30-60 minutes at room temperature to ensure complete reduction of Sb(V) to Sb(III).[8]

5. Analysis Procedure

  • Calibrate the instrument by running the series of working standards (0-20 µg/L) through the hydride generation system.

  • Aspirate the pre-reduced sample into the hydride generation system. The sample will mix with the HCl carrier and then with the NaBH₄ solution in the reaction coil.

  • The generated stibine gas (SbH₃) is separated from the liquid waste in the gas-liquid separator.

  • The argon carrier gas sweeps the stibine into the heated quartz tube, where it is atomized into ground-state Sb atoms.

  • The AAS measures the absorbance of light at 217.6 nm by the antimony atoms.

  • Record the absorbance reading and calculate the concentration based on the calibration curve. Run a blank and a quality control standard with each batch of samples.

Chemical Reaction Pathway

The core of the hydride generation technique is a two-step chemical process: the pre-reduction of the analyte to its most reactive state, followed by the generation of the volatile hydride.

G Chemical Reaction Pathway for Stibine Generation SbV Sb(V) (e.g., [Sb(OH)₆]⁻) SbIII Sb(III) (e.g., SbCl₃) SbV->SbIII + 2I⁻ + 2H⁺ (from KI) SbH3 Stibine Gas (SbH₃) SbIII->SbH3 + BH₄⁻ + 3H⁺ (from NaBH₄ in HCl) note1 Pre-reduction ensures efficient hydride formation as Sb(V) reacts very slowly. note2 Stibine gas is volatile and is separated from the liquid for analysis.

Caption: Key chemical reactions in the analysis of antimony by hydride generation.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Isobaric Interference of ¹²³Te on ¹²³Sb in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the common challenge of isobaric interference between Tellurium-123 (¹²³Te) and Antimony-123 (¹²³Sb) in inductively coupled plasma mass spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for ¹²³Sb analysis?

A1: Isobaric interference occurs when two isotopes of different elements have nearly the same mass-to-charge ratio (m/z). In this case, ¹²³Te and ¹²³Sb have very similar masses, making it difficult for a mass spectrometer to distinguish between them. This can lead to an artificially inflated signal for ¹²³Sb, resulting in inaccurate quantification.

Q2: What are the primary methods to resolve the ¹²³Te on ¹²³Sb interference?

A2: The three primary methods for resolving this interference are:

  • Collision/Reaction Cell (CRC) Technology: This involves introducing a gas into a cell within the mass spectrometer to either cause collisions that separate the ions based on size or induce chemical reactions that selectively shift the interfering ion to a different mass.

  • High-Resolution ICP-MS (HR-ICP-MS): This technique uses a mass spectrometer with high resolving power to physically separate the ¹²³Te and ¹²³Sb signals based on their slight mass difference.

  • Mathematical Correction: This post-acquisition method involves measuring a different, interference-free isotope of tellurium (e.g., ¹²⁵Te) and using the known isotopic abundance ratios to calculate and subtract the contribution of ¹²³Te from the ¹²³Sb signal.

Q3: Which method is best for my application?

A3: The best method depends on several factors, including the concentration of tellurium in your samples, the required detection limits for antimony, and the instrumentation available in your laboratory. The table below provides a general comparison to guide your decision.

Quantitative Data Summary

Parameter Collision/Reaction Cell (CRC) High-Resolution ICP-MS (HR-ICP-MS) Mathematical Correction
Typical ¹²³Sb Detection Limit (in the presence of ¹²³Te) Low ng/L to sub-ng/LSub-ng/Lng/L (highly dependent on Te concentration)
Effectiveness High, can remove most of the interferenceVery high, provides baseline separationModerate, accuracy decreases with increasing Te/Sb ratio
Ease of Implementation Moderately easy, requires method development for gas flow ratesCan be complex, requires expertise in high-resolution tuningRelatively easy, but requires careful calculation and validation
Instrument Cost ModerateHighLow (can be used with any ICP-MS)
Key Limitation Potential for new interferences from reaction products; possible loss of Sb sensitivity.Lower sensitivity compared to standard resolution mode.Inaccurate for samples with high Te/Sb ratios (typically >0.2).[1][2][3]

Experimental Protocols & Methodologies

Method 1: Collision/Reaction Cell (CRC) Technology

This protocol outlines the general steps for using a collision cell with helium gas (Kinetic Energy Discrimination - KED) to reduce the ¹²³Te interference.

Workflow Diagram:

CRC_Workflow cluster_sample_prep Sample Preparation cluster_icpms ICP-MS Analysis cluster_data Data Processing Sample Sample Digestion Dilution Dilution Sample->Dilution Nebulizer Sample Introduction Dilution->Nebulizer Plasma Ionization Nebulizer->Plasma CRC Collision Cell (He gas) Plasma->CRC Quad Quadrupole Mass Analyzer CRC->Quad Detector Detection Quad->Detector Quantification Quantification of ¹²³Sb Detector->Quantification

Caption: Experimental workflow for ¹²³Sb analysis using Collision/Reaction Cell technology.

Protocol:

  • Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and stability.

  • Collision Cell Setup:

    • Introduce high-purity helium gas into the collision cell.

    • Optimize the helium flow rate. Start with a flow rate of around 4-5 mL/min and adjust to achieve the best signal-to-background ratio for ¹²³Sb.

    • Optimize the kinetic energy discrimination (KED) voltage. This voltage barrier helps to reject the larger, energy-deficient polyatomic ions formed from collisions.

  • Method Development:

    • Analyze a solution containing only tellurium to assess the level of ¹²³Te signal at m/z 123.

    • Analyze a mixed standard solution containing both antimony and tellurium to evaluate the effectiveness of the interference removal.

    • Monitor another antimony isotope, such as ¹²¹Sb, which is free from tellurium interference, to verify the accuracy of the ¹²³Sb measurement.

  • Sample Analysis: Analyze your samples using the optimized method. Ensure to run blanks and quality control standards regularly.

Method 2: High-Resolution ICP-MS (HR-ICP-MS)

This method relies on the high resolving power of the mass spectrometer to separate the ¹²³Sb and ¹²³Te peaks.

Workflow Diagram:

HR_ICPMS_Workflow cluster_sample_prep Sample Preparation cluster_icpms HR-ICP-MS Analysis cluster_data Data Processing Sample Sample Digestion Dilution Dilution Sample->Dilution Nebulizer Sample Introduction Dilution->Nebulizer Plasma Ionization Nebulizer->Plasma HRMS High-Resolution Mass Analyzer Plasma->HRMS Detector Detection HRMS->Detector Quantification Quantification of ¹²³Sb Detector->Quantification

Caption: Experimental workflow for ¹²³Sb analysis using High-Resolution ICP-MS.

Protocol:

  • Mass Resolution Requirement: To separate ¹²³Te from ¹²³Sb, a mass resolution (m/Δm) of at least 2,500 is required. A resolution of 4,000 or higher is recommended for baseline separation.

  • Instrument Setup:

    • Calibrate the mass spectrometer in high-resolution mode according to the manufacturer's instructions.

    • Select the appropriate resolution setting (medium or high) that provides sufficient separation for the ¹²³Sb and ¹²³Te peaks.

  • Method Verification:

    • Analyze a solution containing tellurium to confirm the separation of the ¹²³Te peak from the expected position of the ¹²³Sb peak.

    • Analyze a mixed standard of antimony and tellurium to verify the accurate measurement of ¹²³Sb.

  • Sample Analysis: Analyze your samples, ensuring that the mass calibration is stable throughout the analytical run.

Method 3: Mathematical Correction

This protocol describes how to mathematically correct for the ¹²³Te interference on ¹²³Sb.

Workflow Diagram:

Math_Correction_Workflow cluster_analysis ICP-MS Analysis cluster_calculation Correction Calculation Measure123 Measure signal at m/z 123 (¹²³Sb + ¹²³Te) Subtract Subtract calculated ¹²³Te signal from total signal at m/z 123 Measure123->Subtract Measure125 Measure signal at m/z 125 (¹²⁵Te) CalcTe123 Calculate ¹²³Te signal from ¹²⁵Te signal and isotopic abundances Measure125->CalcTe123 CalcTe123->Subtract CorrectedSb123 Corrected ¹²³Sb Signal Subtract->CorrectedSb123

Caption: Logical workflow for the mathematical correction of ¹²³Te interference on ¹²³Sb.

Protocol:

  • Isotope Selection: In your ICP-MS method, ensure you are measuring the signal at m/z 123 (for the combined ¹²³Sb and ¹²³Te) and m/z 125 (for the interference-free ¹²⁵Te isotope).

  • Determine the Correction Factor:

    • Analyze a pure tellurium standard solution.

    • Calculate the ratio of the signal intensity at m/z 123 to the signal intensity at m/z 125. This ratio is your instrumental correction factor (CF).

    • The theoretical ratio of the natural isotopic abundances of ¹²³Te (0.89%) to ¹²⁵Te (7.07%) is approximately 0.1259. Your experimentally determined CF should be close to this value.

  • Apply the Correction Equation: For each sample, calculate the corrected ¹²³Sb signal using the following equation:

    Corrected ¹²³Sb Signal = (Measured Signal at m/z 123) - (CF * Measured Signal at m/z 125)

  • Validation: It is crucial to validate this correction method. Analyze a mixed standard containing known concentrations of both antimony and tellurium and verify that the corrected antimony concentration is accurate. This method is generally not recommended for samples where the Te/Sb concentration ratio is greater than 0.2.[1][2][3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor ¹²³Sb recovery after using CRC. 1. Helium flow rate is too high, causing excessive scattering of ¹²³Sb ions. 2. KED voltage is too high, repelling ¹²³Sb ions. 3. Formation of new interfering species in the cell.1. Reduce the helium flow rate in small increments and monitor the ¹²³Sb signal. 2. Optimize the KED voltage to maximize the ¹²³Sb signal while still removing the interference. 3. Analyze a tellurium-only solution to see if any new peaks appear at or near m/z 123 when the reaction gas is on. If so, a different reaction gas may be needed.
Incomplete removal of ¹²³Te interference with CRC. 1. Helium flow rate is too low. 2. KED voltage is not optimized.1. Gradually increase the helium flow rate. 2. Perform a detailed optimization of the KED voltage.
Inaccurate results with mathematical correction. 1. The Te/Sb ratio in the sample is too high (>0.2).[1][2][3] 2. The correction factor is incorrect due to instrumental drift. 3. Presence of other polyatomic interferences at m/z 125.1. Use an alternative method like CRC or HR-ICP-MS. 2. Re-determine the correction factor frequently using a pure tellurium standard. 3. Check for potential sources of polyatomic interferences at m/z 125 (e.g., from the sample matrix) and if present, use a different Te isotope for correction or switch to CRC/HR-ICP-MS.
Difficulty resolving ¹²³Sb and ¹²³Te with HR-ICP-MS. 1. The mass resolution is set too low. 2. The instrument's mass calibration has drifted.1. Ensure the resolution is set to at least 2,500, with >4,000 being preferable. 2. Perform a mass calibration before and during your analytical run.
General loss of antimony sensitivity. 1. Contamination of the sample introduction system (nebulizer, spray chamber, cones). 2. Incorrect instrument tuning parameters.1. Clean the sample introduction system according to the manufacturer's guidelines. 2. Re-tune the instrument, paying close attention to plasma conditions and ion optics.

References

Minimizing matrix effects in Antimony-123 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Antimony-123 (¹²³Sb).

Troubleshooting Guide

This guide addresses common issues encountered during ¹²³Sb analysis, offering potential causes and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Action(s)
Inaccurate or irreproducible results (low recovery or high variability). Non-spectral matrix effects: High concentrations of matrix components (e.g., salts, acids, organic material) can suppress or enhance the ¹²³Sb signal.[1] This can be due to changes in sample viscosity, nebulization efficiency, or plasma conditions.1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[2][3] 2. Internal Standard (IS): Use an appropriate internal standard (e.g., Indium, Tellurium) to compensate for signal fluctuations.[4] 3. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix.[4] 4. Standard Addition: Add known amounts of an Antimony standard to the sample to create a sample-specific calibration curve.[5][6][7]
Unexpectedly high ¹²³Sb signal or spectral peaks interfering with the analyte. Spectral matrix effects (Polyatomic interferences): Ions from the sample matrix, reagents, or plasma gas can combine to form polyatomic species with the same mass-to-charge ratio as ¹²³Sb. A common interference is ⁹⁴Zr¹⁶O₂⁺.1. Collision/Reaction Cell (CRC) Technology: Use an ICP-MS equipped with a CRC to remove polyatomic interferences. Helium (He) is often used as a collision gas to break apart larger interfering ions through kinetic energy discrimination (KED).[3][8][9][10][11] 2. High-Resolution ICP-MS (HR-ICP-MS): If available, use HR-ICP-MS to physically separate the ¹²³Sb peak from the interfering polyatomic peak. 3. Mathematical Correction: Apply mathematical correction equations if the interfering species and its formation rate are well-characterized.
Signal suppression in biological samples (e.g., plasma, urine, tissue digests). High organic content and salt concentrations: Biological matrices are complex and prone to causing significant signal suppression.[1][4]1. Optimized Sample Preparation: Employ robust digestion methods (e.g., microwave-assisted acid digestion) to effectively break down the organic matrix.[1] 2. Internal Standardization: This is highly recommended for biological samples to correct for matrix-induced signal drift.[4] 3. Standard Addition: The method of standard additions is particularly effective in complex matrices like biological fluids.[5][12]
Poor recovery in environmental samples (e.g., soil, water, sediment). Variable and complex matrix composition: Environmental samples can contain a wide range of interfering elements and compounds.[13]1. Thorough Sample Digestion: Ensure complete digestion of the sample to release all antimony. 2. Standard Addition: This method is well-suited for environmental samples where the matrix composition can vary significantly between samples.[5][6] 3. Matrix-Matched Calibration: If analyzing a batch of samples from a similar location, creating a matrix-matched calibrant from a representative sample can be effective.[4]
Instrument drift or signal instability during an analytical run. Matrix deposition: High matrix load can lead to the deposition of solids on the nebulizer, torch, and cones of the ICP-MS, causing signal drift over time.1. Sample Dilution: Reducing the total dissolved solids is the most direct way to prevent this.[2] 2. Optimized Instrumental Parameters: Adjust parameters such as nebulizer gas flow rate and plasma power to better handle the sample matrix.[3] 3. Regular Instrument Maintenance: Clean the sample introduction system (nebulizer, torch, cones) between batches of samples with high matrix content.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are alterations in the analytical signal of ¹²³Sb caused by other components in the sample matrix. These effects can be categorized as:

  • Non-spectral effects: These are more common and result in either suppression or enhancement of the ¹²³Sb signal. They are caused by the physical and chemical properties of the sample matrix affecting the sample introduction, nebulization, and plasma ionization processes.[1]

  • Spectral effects: These are caused by polyatomic or isobaric interferences, where other ions have the same mass-to-charge ratio as ¹²³Sb, leading to an artificially high signal.[1]

Q2: When should I use an internal standard for ¹²³Sb analysis?

A2: An internal standard is recommended when you expect variability in the sample matrix, or when sample preparation steps may introduce volume errors. It is particularly crucial for complex matrices like biological fluids, environmental extracts, and in drug development studies where sample composition can vary.[4] An ideal internal standard for ¹²³Sb should have a similar mass and ionization potential, and not be present in the original sample. Indium (In) and Tellurium (Te) are commonly used.

Q3: What is the difference between matrix-matched calibration and the standard addition method?

A3:

  • Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This approach is efficient when analyzing a large number of similar samples. However, finding a truly representative blank matrix can be challenging.[4]

  • The standard addition method involves adding known quantities of an antimony standard directly to aliquots of your sample. This creates a calibration curve within the sample itself, providing a highly accurate way to correct for matrix effects specific to that individual sample.[5][6][7] It is more time-consuming as each sample requires its own set of standards.

Q4: How does Collision/Reaction Cell (CRC) technology work to reduce interferences for ¹²³Sb?

A4: CRC technology, often referred to as a collision cell when using an inert gas like helium, is used to eliminate polyatomic interferences. The ion beam from the plasma, containing both ¹²³Sb⁺ and larger interfering ions (e.g., ⁹⁴Zr¹⁶O₂⁺), is passed through a cell filled with the gas. The larger polyatomic ions undergo more collisions with the gas molecules than the smaller ¹²³Sb⁺ ions. This causes the interfering ions to lose more kinetic energy. A subsequent energy barrier then allows the higher-energy ¹²³Sb⁺ ions to pass through to the mass analyzer while blocking the lower-energy interfering ions. This process is known as kinetic energy discrimination (KED).[8][9][10][11]

Q5: Can I just dilute my sample to eliminate matrix effects?

A5: Dilution is a simple and often effective method to reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[2][3] However, excessive dilution may bring the concentration of ¹²³Sb below the instrument's limit of quantification. It is a balancing act between reducing matrix effects and maintaining sufficient signal for accurate measurement. Studies have shown that even at high dilution factors, recovery may not reach 100%, indicating that other methods may be necessary in conjunction with or instead of dilution.[2]

Quantitative Data Summary

The following table summarizes typical recovery data for Antimony in different matrices using various mitigation strategies. This data is intended for comparative purposes; actual results will vary based on specific experimental conditions.

Mitigation Strategy Matrix Type Analyte Typical Recovery (%) Key Considerations
Dilution (e.g., 5000-fold) Geological SamplesSb80 - 85%[2]May not achieve complete recovery; analyte concentration may fall below detection limits.
Standard Addition Geological Samples (low Sb)¹²³SbConfirmed accurate and precise results.[5]Time-consuming but highly effective for complex and variable matrices.
Internal Standard (¹⁸O₄-labeled perchlorate for perchlorate analysis) Food SamplesPerchlorateCorrected for matrix effects.Demonstrates the principle of using isotopic standards for correction.
Matrix-Matched Calibration Herbal Dietary SupplementsPesticidesSignal suppression >20% required a dilution factor of ≥25.Effectiveness depends on the similarity between the blank and sample matrices.
Sample Purification (Thiol-functionalized silica powder) Environmental, Biological, Geological SamplesSb100 ± 7%[12]An effective sample preparation step to remove the matrix before analysis.

Experimental Protocols

Protocol 1: Method of Standard Addition

This protocol is suitable for complex or unknown matrices where a matched blank is unavailable.

  • Sample Preparation: Prepare your sample digestate as you normally would.

  • Aliquoting: Dispense at least four equal aliquots of the prepared sample solution into separate volumetric flasks.

  • Spiking:

    • Leave the first aliquot un-spiked (this is your 'zero addition').

    • To the remaining aliquots, add increasing known concentrations of a certified Antimony standard solution. A typical spiking series might be 0.5x, 1x, and 1.5x the estimated concentration of Antimony in your sample.[7]

  • Volume Adjustment: Bring all flasks to the final volume with the same diluent used for the sample preparation (e.g., dilute nitric acid) and mix thoroughly.

  • Analysis: Analyze all prepared solutions (the un-spiked and spiked samples) by ICP-MS and record the signal intensity for ¹²³Sb.

  • Data Analysis:

    • Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of Antimony in the original, un-spiked sample.

Protocol 2: Internal Standard Method

This protocol is used to correct for instrumental drift and non-spectral matrix effects.

  • Selection of Internal Standard (IS): Choose an element that is not present in your samples, has a similar mass and ionization behavior to Antimony, and is free from spectral interferences. Indium (In) or Tellurium (Te) are common choices.

  • Preparation of IS Solution: Prepare a stock solution of the internal standard at a concentration that will yield a stable and measurable signal when added to all samples and standards.

  • Addition of IS: Add a precise and equal amount of the internal standard solution to all your calibration standards, blanks, quality controls, and unknown samples.

  • Analysis: During the ICP-MS analysis, monitor the signal for both ¹²³Sb and the chosen isotope of your internal standard (e.g., ¹¹⁵In).

  • Data Analysis:

    • Calculate the ratio of the ¹²³Sb signal intensity to the internal standard signal intensity for all measurements.

    • Construct the calibration curve by plotting the intensity ratio of the standards against their known concentrations.

    • Determine the concentration of ¹²³Sb in your samples using this calibration curve based on their measured intensity ratios.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_mitigation Matrix Effect Mitigation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Digestion Acid Digestion / Extraction Sample->Digestion Dilution Sample Dilution Digestion->Dilution Option 1 Add_IS Internal Standard Addition Digestion->Add_IS Option 2 Spiking Standard Addition Spiking Digestion->Spiking Option 3 (Standard Addition) Dilution->Add_IS ICPMS ICP-MS Analysis (with CRC if needed) Add_IS->ICPMS Spiking->ICPMS Quant Quantification ICPMS->Quant

Caption: General experimental workflow for this compound quantification highlighting key stages for matrix effect mitigation.

Troubleshooting_Decision_Tree Start Inaccurate ¹²³Sb Results? Check_Interference Spectral Interference Suspected? (e.g., high Zr in matrix) Start->Check_Interference Check_Matrix Complex or Variable Matrix? (e.g., biological, environmental) Check_Interference->Check_Matrix No Use_CRC Use Collision/Reaction Cell (CRC) or HR-ICP-MS Check_Interference->Use_CRC Yes Use_StdAdd Use Standard Addition Method Check_Matrix->Use_StdAdd Yes Dilute Dilute Sample & Re-analyze Check_Matrix->Dilute No (Simple Matrix) End_Good Problem Resolved Use_CRC->End_Good Use_StdAdd->End_Good Use_IS Use Internal Standard Matrix_Match Use Matrix-Matched Calibration (for similar sample batches) Use_IS->Matrix_Match Use_IS->End_Good Accurate Dilute->Use_IS Matrix_Match->End_Good Accurate End_Bad Consult Instrument Specialist Matrix_Match->End_Bad Still inaccurate

Caption: Troubleshooting decision tree for selecting a matrix effect mitigation strategy in this compound analysis.

References

Technical Support Center: Optimization of Collision/Reaction Cell Parameters for Antimony-123 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of collision/reaction cell parameters for the analysis of Antimony-123 (¹²³Sb) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a collision/reaction cell in ICP-MS for ¹²³Sb analysis?

A1: A collision/reaction cell is a device located between the ion source and the mass analyzer in an ICP-MS instrument.[1] Its primary function is to reduce or eliminate spectral interferences, particularly polyatomic interferences, which can otherwise lead to inaccurate measurements of ¹²³Sb.[1][2] These interferences are formed from combinations of elements in the plasma, sample matrix, and solvents.[3]

Q2: What are the common polyatomic interferences that can affect ¹²³Sb analysis?

A2: While ¹²³Sb is less prone to isobaric interferences (overlap with an isotope of another element), it can be affected by polyatomic interferences. The specific interferences will depend on the sample matrix. For instance, in matrices containing tin (Sn), the formation of SnH⁺ on ¹²²Sn could potentially interfere with ¹²³Sb. Similarly, certain oxide and argide species formed from matrix components could create overlapping signals. The use of a collision/reaction cell is crucial to mitigate these potential interferences.

Q3: What are the typical collision or reaction gases used for ¹²³Sb analysis?

A3: Helium (He) is commonly used as a non-reactive collision gas in Kinetic Energy Discrimination (KED) mode.[4][5][6][7] In this mode, larger polyatomic ions undergo more collisions with helium atoms and lose more kinetic energy than the smaller ¹²³Sb ions.[6][7] A voltage barrier then prevents these lower-energy interfering ions from reaching the detector.[6][7] Hydrogen (H₂) can also be used as a reactive gas.[8][9] Reactive gases can neutralize or change the mass of interfering ions through chemical reactions.[1]

Q4: What is Kinetic Energy Discrimination (KED) and how does it work?

A4: Kinetic Energy Discrimination (KED) is a process used with a collision cell to remove polyatomic interferences.[6][7] It relies on the principle that polyatomic ions are generally larger than monatomic ions of the same nominal mass.[6] When a non-reactive gas like helium is introduced into the cell, all ions collide with the gas atoms. The larger polyatomic ions experience more collisions and, as a result, lose more kinetic energy.[6][7] A specific voltage is applied at the exit of the cell, acting as an energy barrier that allows the higher-energy analyte ions (¹²³Sb) to pass through to the mass analyzer while rejecting the lower-energy polyatomic ions.[7]

Troubleshooting Guides

Issue 1: Poor Sensitivity for ¹²³Sb

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sub-optimal Collision/Reaction Cell Parameters Systematically optimize the collision/reaction gas flow rate and cell voltage settings. An incorrect gas flow can lead to excessive scattering of ¹²³Sb ions, while an inappropriate voltage can prevent them from efficiently reaching the detector.
Contamination or Blockage of Interface Cones Inspect the sampler and skimmer cones for any visible deposits or blockages.[10] Clean the cones according to the manufacturer's recommendations, typically involving soaking in a dilute nitric acid solution.[11][12] Cone cleanliness is critical for maintaining sensitivity.[10]
Nebulizer Issues Check for blockages in the nebulizer tip.[13] A partial or complete blockage will reduce the amount of sample reaching the plasma, leading to lower signal intensity. Clean or replace the nebulizer as needed.
Worn Peristaltic Pump Tubing Worn tubing can lead to inconsistent and reduced sample uptake.[10] Replace the peristaltic pump tubing regularly to ensure a steady and reproducible flow of the sample and internal standard.
Incorrect Torch Alignment Ensure the torch is properly aligned with the RF coil. Misalignment can lead to inefficient energy transfer to the plasma and poor ionization of antimony.[13]
Issue 2: High Background Signal at m/z 123

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ineffective Interference Removal Optimize the collision/reaction cell parameters. Increase the collision gas (e.g., He) flow rate to enhance the removal of polyatomic interferences through KED.[6] Adjust the cell's bias voltage to effectively discriminate against the interfering ions.[9]
Contaminated Sample Introduction System A contaminated spray chamber or torch can be a source of background signal.[14] Clean these components thoroughly. Ensure the rinse solution is effective and sufficient rinse time is allowed between samples to prevent carryover.[14]
Impure Reagents or Collision Gas Use high-purity acids and deionized water for sample and standard preparation to minimize contaminants.[2][15] Ensure the collision/reaction gas supply is of high purity and free from contaminants like water vapor or organic compounds.[5]
Memory Effects Antimony can exhibit memory effects, especially after analyzing high-concentration samples.[15] A thorough rinse with an appropriate cleaning solution (e.g., a dilute acid solution that matches the sample matrix) is necessary to minimize carryover between samples.[14]
Issue 3: Poor Precision (%RSD) for ¹²³Sb Measurements

Possible Causes and Solutions:

CauseTroubleshooting Steps
Unstable Plasma An unstable plasma can lead to fluctuating ion signals. Check the RF generator, torch alignment, and argon gas flows. Ensure the sample matrix is not overloading the plasma. High levels of total dissolved solids can cause instability.[2]
Pulsating Sample Flow Worn or improperly tensioned peristaltic pump tubing can cause pulsating flow, leading to poor precision.[10] Replace the tubing and adjust the tension.
Inconsistent Nebulization A partially blocked or malfunctioning nebulizer can result in an unstable aerosol, leading to poor precision.[13] Inspect and clean the nebulizer.
Fluctuations in Collision Cell Conditions Ensure a stable and continuous flow of the collision/reaction gas. Fluctuations in gas pressure or flow rate will affect interference removal and lead to imprecise results.

Experimental Protocols

Protocol 1: Optimization of Helium Collision Cell Parameters (KED Mode) for ¹²³Sb
  • Instrument Tuning: Begin by performing a standard instrument performance check and optimization using a tuning solution as recommended by the manufacturer. This ensures the ICP-MS is operating under stable and robust plasma conditions.

  • Prepare a ¹²³Sb Standard: Prepare a standard solution containing a known concentration of antimony (e.g., 1-10 µg/L) in a matrix that is representative of your samples.

  • Set Initial Cell Parameters: Start with the instrument manufacturer's recommended helium flow rate and KED voltage for general multi-element analysis.

  • Optimize Helium Flow Rate:

    • While continuously aspirating the ¹²³Sb standard, incrementally increase the helium flow rate (e.g., in steps of 0.5 mL/min) while keeping the KED voltage constant.

    • Monitor the signal intensity of ¹²³Sb and the background signal at a nearby mass (e.g., m/z 124).

    • The optimal flow rate is typically the one that provides the best signal-to-background ratio for ¹²³Sb, indicating effective interference removal without excessive signal suppression.

  • Optimize KED Voltage:

    • Set the helium flow rate to the optimized value from the previous step.

    • Incrementally adjust the KED voltage (e.g., in steps of 0.5-1.0 V).

    • Monitor the ¹²³Sb signal intensity. The optimal voltage will be the one that maximizes the antimony signal while effectively removing interferences.

  • Verification with a Matrix Spike: Analyze a sample with a known matrix spiked with ¹²³Sb to verify the optimized parameters effectively remove matrix-based interferences and provide accurate recovery.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation start Start instrument_tuning Instrument Tuning & Performance Check start->instrument_tuning prepare_standard Prepare ¹²³Sb Standard & Matrix Spike instrument_tuning->prepare_standard set_initial Set Initial He Flow & KED Voltage prepare_standard->set_initial optimize_he Optimize He Flow Rate set_initial->optimize_he optimize_ked Optimize KED Voltage optimize_he->optimize_ked verify_matrix Verify with Matrix Spike optimize_ked->verify_matrix end End verify_matrix->end

Caption: Workflow for optimizing collision cell parameters.

Troubleshooting_Logic rect_node rect_node start Poor ¹²³Sb Data Quality? check_sensitivity Low Sensitivity? start->check_sensitivity check_background High Background? start->check_background check_precision Poor Precision? start->check_precision check_sensitivity->check_background No sensitivity_actions Check: - Cell Parameters - Cones & Nebulizer - Pump Tubing - Torch Alignment check_sensitivity->sensitivity_actions Yes check_background->check_precision No background_actions Check: - Interference Removal - System Contamination - Reagent Purity - Memory Effects check_background->background_actions Yes precision_actions Check: - Plasma Stability - Sample Flow - Nebulization - Gas Flow Stability check_precision->precision_actions Yes end Data Quality Improved check_precision->end No sensitivity_actions->end background_actions->end precision_actions->end

Caption: Troubleshooting logic for ¹²³Sb analysis issues.

References

Strategies for reducing blank contamination in Antimony-123 measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimony-123 Measurements

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce blank contamination in this compound (¹²³Sb) measurements.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High Blank Values in ¹²³Sb Analysis

Q1: My blank solution shows a consistently high signal for ¹²³Sb. What are the potential sources of this contamination?

A1: High blank values for antimony are a common issue and can originate from several sources. A systematic approach is necessary to identify and eliminate the source of contamination.

Potential Contamination Sources:

  • Reagents:

    • Water: Impurities in deionized water can be a significant source of contamination.

    • Acids: Trace metal grade acids are recommended, as lower purity acids can contain significant levels of antimony. Always check the certificate of analysis for your reagents.[1]

    • Reagent Bottles: Leaching from the walls of reagent containers can introduce antimony.

  • Labware:

    • Material: Glassware can cause more contamination issues than plasticware. Where possible, use plastic labware such as polypropylene or PFA.[2]

    • Cleaning: Inadequate cleaning of pipette tips, volumetric flasks, autosampler tubes, and other labware is a primary cause of contamination.

    • Caps and Stoppers: Colored stoppers and caps can leach metals. It is advisable to use colorless stoppers.[2]

  • Laboratory Environment:

    • Airborne Particulates: Dust and aerosols in the laboratory can settle in your samples. Working in a cleanroom or a laminar flow hood is highly recommended.

    • Analyst: The analyst can be a source of contamination through hair, skin cells, and dust from clothing.[2]

  • ICP-MS System:

    • Sample Introduction System: The nebulizer, spray chamber, torch, and cones are common areas where antimony can accumulate, leading to carryover or memory effects.[3]

    • Tubing: Old or worn pump tubing can retain and release antimony.

Logical Troubleshooting Workflow:

Below is a systematic approach to pinpoint the source of high blank contamination.

G cluster_0 Troubleshooting High ¹²³Sb Blanks A High Blank Detected B Analyze Reagent Blank (DI Water + Acid) A->B C Analyze Instrument Blank (Rinse Solution) A->C D Check Labware A->D E Check Lab Environment A->E F Contamination in Reagents B->F G Contamination in ICP-MS System C->G H Contamination from Labware D->H I Environmental Contamination E->I J Use High-Purity Reagents F->J If High K Clean ICP-MS Introduction System G->K If High L Implement Rigorous Labware Cleaning H->L If High M Improve Clean Handling Procedures I->M If High

Caption: A flowchart for systematically troubleshooting high antimony blank levels.

Memory Effects and Carryover

Q2: I'm observing carryover from a high-concentration sample to the subsequent blank or low-concentration sample. How can I mitigate this ¹²³Sb memory effect?

A2: Antimony is known as a "sticky" element, meaning it tends to adhere to the surfaces of the sample introduction system, causing memory effects.[2]

Strategies to Reduce Memory Effects:

  • Optimize Rinse Solution:

    • Instead of only using dilute nitric acid, consider a rinse solution containing hydrochloric acid (e.g., ~0.7 M HCl) as it can be more effective at removing antimony.[4] A final rinse with nitric acid or deionized water can then be used to remove the chloride before the next sample.[4]

    • For severe memory effects, a wash solution of 0.5% NH₄OH/0.5% NaF/10 mg L⁻¹ Au has been shown to be effective.[5]

  • Increase Rinse Time: The simplest solution is to increase the wash time between samples. This is particularly important after analyzing a sample with a high antimony concentration.[2]

  • Clean the Sample Introduction System: Regularly clean the nebulizer, spray chamber, torch, and cones. A common cleaning solution is 25% v/v RBS-25, or for more stubborn residues, a temporary soak in 50% v/v HNO₃ can be used for torches.[6]

  • Use High-Purity Reagents in Rinse Solution: Ensure that the rinse solution itself is not a source of contamination.

Experimental Protocol: Mitigating Antimony Memory Effects

This protocol outlines a rinse procedure to minimize carryover between samples.

  • Prepare Rinse Solutions:

    • Rinse A: 2% (v/v) trace metal grade nitric acid in deionized water.

    • Rinse B (for stubborn carryover): 1% (v/v) trace metal grade hydrochloric acid in deionized water.

  • Standard Rinse Protocol: After each sample, rinse with Rinse A for at least 60-90 seconds.

  • Enhanced Rinse Protocol (after high concentration samples):

    • Rinse with Rinse B for 60 seconds.

    • Follow with Rinse A for 60 seconds to flush out any remaining chloride.

  • Monitor Blank Levels: Analyze a blank after the rinse cycle to ensure the background has returned to an acceptable level before proceeding with the next sample.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding ¹²³Sb analysis.

Q3: What are the best practices for cleaning labware for ultra-trace antimony analysis?

A3: Rigorous cleaning of all labware that comes into contact with your samples and standards is crucial.

Recommended Labware Cleaning Protocol:

  • Initial Wash: Wash non-metallic labware with a clean-rinsing laboratory detergent.

  • Acid Soak: Soak the labware for a minimum of 4 hours in a 10% nitric acid solution.[7]

  • Rinse: Thoroughly rinse with deionized water.

  • Drying: Air dry in a clean, dust-free environment, such as a Class 5 workbench or laminar flow hood. Do not use paper or cloth towels.[7]

  • Pre-use Rinse: Immediately before use, rinse with 1% nitric acid.[7]

Q4: Are there any known polyatomic interferences on ¹²³Sb?

A4: While antimony isotopes are in a region of the mass spectrum with fewer polyatomic interferences compared to lighter elements, some potential interferences can arise from the sample matrix and plasma gases.

  • Potential Interferences: One documented polyatomic interference for ¹²³Sb is ⁹⁴Zr¹⁶O₂¹H⁺. However, this is generally not considered a major issue unless there are very high concentrations of Zirconium in the sample.

  • Mitigation Strategies:

    • Use the other stable isotope, ¹²¹Sb: Antimony has another stable isotope, ¹²¹Sb, which has a higher natural abundance (57.3%) compared to ¹²³Sb (42.7%). In most cases, ¹²¹Sb is preferred for quantification due to its higher sensitivity and fewer known interferences.

    • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with CRCs that can effectively remove many polyatomic interferences.[8]

    • Mathematical Corrections: While mathematical corrections can be used for some interferences, they are not commonly applied for polyatomic interferences on antimony. It is more common to use one of the other mitigation strategies.

Q5: What are typical blank levels for ¹²³Sb in ICP-MS analysis?

A5: Blank levels can vary significantly depending on the cleanliness of the laboratory, the purity of the reagents, and the sensitivity of the instrument. The "Background Equivalent Concentration" (BEC) is a common metric used to express the blank signal in terms of concentration.[9]

Table of Typical Quantitative Data for Antimony Analysis:

ParameterTypical ValueMatrixNotes
Detection Limit (LOD) 0.5 - 1 ng/kg⁻¹WaterAchieved with a specialized FC-ICP-MS setup.[10]
Limit of Quantification (LOQ) 1.7 - 2.4 ng/kg⁻¹WaterAchieved with a specialized FC-ICP-MS setup.[10]
Blank Level < 0.1 ngProcedural BlankFor antimony isotope ratio measurements after a purification step.[5]
BEC 0.037 - 0.166 pptUltrapure WaterGeneral values for various elements, indicating what can be achieved with a clean system.[9]

Note: These values should be used as a general guideline. Each laboratory should establish its own typical blank levels and detection limits.

Visual Guides

Logical Relationship of Contamination Sources:

The following diagram illustrates the relationship between primary contamination sources and the affected stages of analysis.

G cluster_1 Sources and Stages of ¹²³Sb Contamination A Primary Sources B Reagents (Water, Acids) C Labware (Bottles, Pipettes) D Environment (Air, Surfaces) E Analyst (Gloves, Clothing) G Sample Preparation B->G H Standard Preparation B->H C->G C->H I Instrument Analysis C->I Autosampler vials D->G D->H E->G E->H F Affected Stages

Caption: Relationship between contamination sources and analytical stages.

References

Improving sensitivity and detection limits for Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the sensitivity and detection limits of Antimony-123. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues encountered during analysis.

Troubleshooting Guide

This guide addresses common issues that can compromise the sensitivity and accuracy of this compound measurements.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Incomplete Hydride Generation: Antimony must be in the Sb(III) state for optimal stibine (SbH₃) generation. 2. Suboptimal Instrument Parameters: Incorrect settings for gas flow rates, plasma power (ICP-MS), or atomizer temperature (AAS). 3. Matrix Suppression Effects: High concentrations of other elements in the sample can suppress the antimony signal. 4. Formation of Polymeric Species: Sb(V) can form macromolecules in solution, leading to poor chromatographic recovery and inefficient nebulization.1. Pre-reduction Step: Add a reducing agent like L-cysteine or a mixture of potassium iodide (KI) and ascorbic acid to the sample before analysis to ensure all antimony is converted to Sb(III). 2. Method Optimization: Systematically optimize instrumental parameters (e.g., nebulizer gas flow, RF power for ICP-MS; NaBH₄ and HCl concentrations for HG-AAS). 3. Matrix Removal/Mitigation: Implement matrix separation techniques like hydride generation, solid phase extraction, or sample dilution. Using an internal standard like Indium (¹¹⁵In) can also help correct for matrix effects in ICP-MS. 4. Acidic Hydrolysis: Treat the sample with 1 M HCl, potentially with chelating agents like EDTA or citrate, to break down polymers and stabilize Sb(III).
High Background Noise / Spectral Interferences 1. Polyatomic Interferences (ICP-MS): Isobaric overlaps from ions like ¹⁰⁷Ag¹⁶O⁺ or from tellurium isotopes can interfere with the ¹²³Sb signal. 2. Matrix-based Interferences: Components of the sample matrix can form polyatomic ions (e.g., from chlorides or sulfates) that overlap with the analyte mass. 3. Contaminated Reagents: Impurities in acids, reagents (e.g., NaBH₄), or dilution water can introduce background antimony.1. Collision/Reaction Cell (CRC) Technology: Use a collision/reaction cell in the ICP-MS. Helium (He) collision mode can remove polyatomic interferences based on size (Kinetic Energy Discrimination). Reactive gases can also be used to neutralize specific interferences. 2. Triple Quadrupole ICP-MS (TQ-ICP-MS): This technology offers superior interference removal by using reactive gases to selectively react with and filter out interfering ions. 3. Use High-Purity Reagents: Employ trace metal grade acids and high-purity water. Check reagents for blank levels of antimony.
Poor Reproducibility (High %RSD) 1. Unstable Hydride Generation: Fluctuations in reagent delivery (NaBH₄, HCl) or sample flow rate. 2. Sample Inhomogeneity: Inconsistent antimony distribution, particularly in solid samples. 3. Species Transformation: Interconversion between Sb(III) and Sb(V) during sample preparation or storage.1. Optimize Flow Injection System: Ensure stable and consistent pumping of all solutions in hydride generation systems. 2. Homogenize Samples: Ensure complete digestion and dissolution of solid samples. Microwave-assisted digestion is often effective. 3. Preserve Species: Acidify samples and add stabilizing agents like EDTA or citrate if speciation is critical. Analyze samples as quickly as possible after preparation.
Low Antimony Recovery 1. Incomplete Sample Digestion: Particularly for complex or lipid-rich matrices, the sample may not be fully mineralized. 2. Inefficient Purification: Incomplete elution of antimony from a purification column or cartridge. 3. Analyte Adsorption: Antimony may adsorb to container walls, especially at low concentrations and neutral pH.1. Optimize Digestion: Use a combination of strong acids (e.g., nitric, sulfuric, and perchloric acids) and ensure adequate time and temperature. Microwave digestion can improve efficiency. 2. Optimize Elution: Increase the volume or concentration of the eluent. Ensure the eluent is freshly prepared. 3. Acidify Samples: Store and prepare all samples and standards in an acidic medium (e.g., dilute HCl or HNO₃) to prevent adsorption losses.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique offers the best detection limits for trace this compound analysis?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is generally favored for its ability to reach extremely low detection limits, often in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range. Coupling techniques like Hydride Generation (HG) or High-Performance Liquid Chromatography (HPLC) to an ICP-MS can further enhance sensitivity and selectivity. For instance, HPLC-HG-ICP-MS can achieve detection limits of 0.40 ng/mL for Sb(III) and 0.08 ng/mL for Sb(V).

Q2: How can I effectively remove matrix interferences from complex samples like seawater or biological tissues?

Matrix interference is a significant challenge. Several strategies can be employed:

  • Sample Purification: A highly effective method involves using hydride generation to selectively convert antimony to a volatile gas (SbH₃), separating it from the non-volatile matrix components. Another approach is to use a single-step purification with thiol-functionalized mesoporous silica, which efficiently binds antimony while allowing interfering elements to be washed away.
  • Collision/Reaction Cell (CRC) in ICP-MS: For ICP-MS analysis, using a CRC is a powerful instrumental solution. Pressurizing the cell with helium gas allows for the removal of polyatomic interferences through kinetic energy discrimination (KED). Alternatively, reactive gases can be used to neutralize specific interfering ions.
  • Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering substances. However, this also lowers the analyte concentration, so it is only viable if the antimony concentration is high enough to remain above the instrument's detection limit.
Q3: My antimony recovery is low after sample preparation. What could be the cause and how can I fix it?

Low recovery is often linked to the chemical form of antimony in your sample. Antimony(V) has a tendency to form polymeric macromolecules in solution, which behave poorly during analysis and can be lost during preparation steps. To address this, perform acidic hydrolysis by treating your sample with 1 M HCl. The addition of chelating agents like EDTA or citrate during this step can help stabilize the more reactive Sb(III) and prevent its oxidation or adsorption. Also, ensure your sample digestion is complete, especially for organic or lipid-rich matrices, by using appropriate acid mixtures and heating.

Q4: What is the importance of a pre-reduction step and when should I use it?

A pre-reduction step is critical when using hydride generation techniques (e.g., HG-AAS, HG-AFS, HG-ICP-MS). Hydride generation is significantly more efficient for Antimony(III) than for Antimony(V). To ensure all antimony in the sample is converted to stibine gas (SbH₃) for maximum signal, a reducing agent must be added before introducing the sample to the sodium borohydride (NaBH₄) reductant. Common pre-reducing agents include L-cysteine or a mixture of potassium iodide (KI) and ascorbic acid. This step is essential for accurate total antimony quantification.

Quantitative Data Summary

The table below summarizes the limits of detection (LOD) achieved for antimony using various analytical techniques as reported in the literature.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Matrix
HG-AFSTotal Sb1.4 ng/gHair
FI-HG-AASTotal Sb0.021 µg/L (21 ng/L)Digested Lipid-Rich Tissues
HPLC-ICP-MSSb(III) / Sb(V)7.5 ng/mL / 0.9 ng/mLAqueous
HPLC-HG-ICP-MSSb(III) / Sb(V)0.40 ng/mL / 0.08 ng/mLAqueous
FC-ICP-MSSb(III) / Sb(V)0.5 ng/kg / 0.7 ng/kgWater
SPE-ICP-MSSb(V)1 ng/LWater
FI-HG-AFSSb(III)2.3 ng/LNatural Water
HPLC/pre-reduction/HG-AFSSb(III) / Sb(V

Technical Support Center: Purification of Low-Concentration Antimony-123 Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of low-concentration Antimony-123 (¹²³Sb) samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems that may arise during the purification of low-concentration ¹²³Sb samples, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Antimony Recovery (<85-90%) Incomplete Elution: The volume or concentration of the eluent may be insufficient to strip all bound antimony from the purification resin (e.g., thiol-functionalized silica).[1]- Increase the eluent volume incrementally.- Optimize the eluent concentration. For instance, adjust the acidity of the solution.- Ensure the eluent is freshly prepared.[1]
Matrix Interference: High concentrations of competing ions or organic matter in the sample can interfere with antimony binding or co-elute with the analyte.[1]- Dilute the sample to reduce the concentration of interfering substances.- Implement a pre-treatment step, such as acid digestion, to break down the complex matrix.[1]
Formation of Polymeric Antimony Species: Antimony(V) can form macromolecules that exhibit poor recovery during chromatographic separation.[1]- Perform acidic hydrolysis (e.g., with 1 M HCl) before purification to break down polymeric species.- The addition of chelating agents like EDTA or citrate can help stabilize Sb(III).[1]
Incomplete Trapping (Hydride Generation): During hydride generation, incomplete trapping of the volatile stibine (SbH₃) gas will lead to significant loss of antimony.[2]- Optimize the flow rate of the purging gas (e.g., Argon) to ensure efficient transport of SbH₃.[2]- Ensure the trapping solution is effective and at the optimal concentration.
High Procedural Blank (>1 ng Sb) Contaminated Reagents or Labware: Trace amounts of antimony may be present in acids, water, or on the surface of labware.[1]- Use high-purity, trace metal grade reagents.- Thoroughly clean all labware with an acid bath followed by rinsing with ultrapure water.- Perform a blank run with only the reagents to identify the source of contamination.[1]
Isotopic Fractionation Incomplete Recovery: Significant loss of antimony during the purification process can lead to isotopic fractionation, affecting the accuracy of isotopic ratio measurements.[1][2]- Optimize the purification protocol to achieve recovery rates of >85%, ideally between 95% and 105%, to minimize isotopic fractionation.[2][3]
Incomplete Trapping (Hydride Generation): Similar to low recovery, incomplete trapping of stibine can cause isotopic fractionation.[2]- Optimize the hydride generation and trapping conditions to ensure complete capture of the generated SbH₃.[2]
Co-elution of Interfering Elements Non-specific Binding: Other elements may bind non-specifically to the purification resin.[1]- Adjust the pH of the sample solution, as the binding of antimony to functionalized materials is often pH-dependent.- Increase the number of washing steps with a suitable buffer to remove weakly bound interfering elements before eluting the antimony.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying low-concentration this compound samples?

A1: Several techniques are employed, often in combination, to purify low-concentration ¹²³Sb samples from complex matrices. These include:

  • Hydride Generation (HG): This technique selectively converts antimony to volatile stibine (SbH₃), which is then separated from the sample matrix and trapped in a solution for analysis. It is highly efficient for isolating Sb from major elements.[2]

  • Solid Phase Extraction (SPE) with Thiol-Functionalized Silica: This method utilizes the high affinity of antimony for thiol groups. Thiol-functionalized mesoporous silica can effectively separate antimony from various interfering elements in a single step.[1][4][5]

  • Ion Exchange Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger. Both anion and cation exchange resins can be used to isolate antimony from complex solutions.[6][7][8][9]

  • Coprecipitation: This method involves precipitating a major component in the sample, which carries the trace amount of antimony with it, thereby concentrating it from the bulk solution. Iron (Fe) coprecipitation is one such example.[2]

Q2: What is the advantage of using thiol-functionalized mesoporous silica for antimony purification?

A2: The primary advantage is its high selectivity and efficiency for separating antimony from complex matrices in a single step.[1][4][5] This method has shown excellent removal of potential interfering elements (averaging 98.7%) and achieves high recovery rates for antimony (around 100 ± 7%).[4][5] It also requires a small initial amount of antimony (40–100 ng) due to low procedural blanks (<1 ng Sb).[1][4][5]

Q3: How can I minimize isotopic fractionation during the purification process?

A3: The key to minimizing isotopic fractionation is to achieve a high and consistent recovery of antimony. Recoveries below 85% can lead to significant shifts in the isotopic ratio (δ¹²³Sb), compromising analytical accuracy.[2] It is crucial to optimize your chosen purification method to ensure a recovery rate of over 85%, with an ideal range of 95-105%.[2][3]

Q4: What are some critical parameters to control during hydride generation for ¹²³Sb purification?

A4: Key parameters to optimize for the hydride generation method include the flow rate of the purging gas (e.g., Argon), the flow rate of the sample solution, and the concentration of the reducing agent (e.g., KBH₄).[2] The efficiency of trapping the generated stibine (SbH₃) is also critical and depends on the trapping solution and conditions.[2]

Q5: Can I use a combination of purification techniques?

A5: Yes, a combination of techniques is often recommended for samples with very low antimony concentrations and complex matrices. For instance, a two-step method combining hydride generation with further purification using a thiol silica column has been shown to be effective.[2] This approach leverages the strengths of both techniques to achieve high purity and recovery.

Data Presentation: Performance of Purification Techniques

The following tables summarize quantitative data for key performance indicators of different ¹²³Sb purification techniques.

Table 1: Hydride Generation (HG) Combined with Thiol Column Purification

ParameterValueReference
Sb Recovery 95% - 105%[2]
Procedural Blank < 0.1 ng[2]
Time for 1L Water Sample ~1 hour[2]
Time for 1g Geological Sample ~1.5 hours[2]
Critical Recovery for Accurate δ¹²³Sb > 85%[2]

Table 2: Single-Step Thiol-Functionalized Mesoporous Silica Powder (TSP) Purification

ParameterValueReference
Sb Recovery 100 ± 7%[3][4][5]
Procedural Blank < 1 ng Sb[4][5]
Removal of Interfering Elements 98.7% (average)[4][5]
Required Sb Amount 40 - 100 ng[4][5]

Experimental Protocols & Workflows

Protocol 1: Two-Step Purification using Hydride Generation and Thiol Silica Column

This method is suitable for water and geological samples with low Sb concentrations and complex matrices.[2]

1. Hydride Generation (HG) Step: a. Prepare the sample solution. For geological samples, this involves acid digestion. b. Introduce the sample solution into a gas-liquid separator. c. Add a reducing agent solution (e.g., KBH₄) to convert Sb to volatile SbH₃. d. Purge the SbH₃ from the solution using an inert gas (e.g., Argon) at an optimized flow rate. e. Trap the SbH₃ in an oxidizing solution (e.g., HNO₃).

2. Thiol Silica Column Purification Step: a. Evaporate the trapping solution to dryness and redissolve the residue in 0.5 M HCl. b. Condition a thiol silica column with 0.5 M HCl. c. Load the redissolved sample onto the column. d. Wash the column with 0.5 M HCl to remove any remaining matrix elements. e. Elute the purified antimony with a suitable eluent (e.g., a higher concentration of acid).

Workflow Diagram for Two-Step Purification:

experimental_workflow_two_step cluster_prep Sample Preparation cluster_hg Hydride Generation cluster_thiol Thiol Column Purification Sample Low-Concentration ¹²³Sb Sample Digestion Acid Digestion (if solid) Sample->Digestion HG_System Gas-Liquid Separator Digestion->HG_System Reduction Add KBH₄ Purge Ar Purge Trap Trap SbH₃ in HNO₃ HG_System->Trap Redissolve Redissolve in 0.5M HCl Trap->Redissolve Load_Column Load on Thiol Column Redissolve->Load_Column Wash Wash Column Load_Column->Wash Elute Elute ¹²³Sb Wash->Elute Analysis Analysis Elute->Analysis To MC-ICP-MS

Caption: Workflow for the two-step ¹²³Sb purification process.

Protocol 2: Single-Step Purification using Thiol-Functionalized Mesoporous Silica

This method is effective for a wide range of environmental, geological, and biological samples.[1][4][5]

1. Sample Preparation: a. For solid samples, perform an acid digestion (e.g., with HNO₃ and HF).[1][5] b. Evaporate the digested sample to dryness. c. Redissolve the residue in a known volume of 0.5 M HCl.[1]

2. Purification: a. Condition a thiol-functionalized silica cartridge by passing 0.5 M HCl through it.[1] b. Load the redissolved sample solution onto the cartridge. c. Wash the cartridge with 0.5 M HCl to remove matrix elements.[1] d. Elute the purified antimony using a suitable eluent, such as a solution of nitric acid.[1]

Workflow Diagram for Single-Step Purification:

experimental_workflow_single_step Sample Complex ¹²³Sb Sample Digestion Acid Digestion & Redissolution in 0.5M HCl Sample->Digestion Load_Sample Load Sample Digestion->Load_Sample TSP_Cartridge Conditioned Thiol-Silica Cartridge Wash_Cartridge Wash with 0.5M HCl (Remove Matrix) Load_Sample->Wash_Cartridge Elute_Sb Elute Purified ¹²³Sb Wash_Cartridge->Elute_Sb Analysis Analysis by MC-ICP-MS Elute_Sb->Analysis

Caption: Workflow for the single-step ¹²³Sb purification process.

Logical Relationship Diagram: Troubleshooting Low Recovery

troubleshooting_low_recovery Start Low ¹²³Sb Recovery (<85%) Cause1 Incomplete Elution Start->Cause1 Cause2 Matrix Interference Start->Cause2 Cause3 Polymeric Sb(V) Start->Cause3 Cause4 Incomplete HG Trapping Start->Cause4 Solution1a Increase Eluent Volume Cause1->Solution1a Solution1b Optimize Eluent Conc. Cause1->Solution1b Solution2a Dilute Sample Cause2->Solution2a Solution2b Pre-treatment (Digestion) Cause2->Solution2b Solution3 Acidic Hydrolysis Cause3->Solution3 Solution4 Optimize Gas Flow & Trapping Solution Cause4->Solution4

References

Technical Support Center: Antimony-123 Analysis in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Antimony-123 (¹²³Sb) in complex environmental matrices.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Why are my total antimony recoveries low in soil and sediment samples? A1: Low recoveries of total antimony are often due to incomplete sample digestion. Complex silicate matrices can be particularly challenging to break down. The use of hydrofluoric acid (HF) in combination with other oxidizing acids like nitric acid (HNO₃) and hydrochloric acid (HCl) is often necessary to achieve complete dissolution of the silicate matrix and release of antimony.[1][2] Additionally, ensure that your digestion method, whether microwave-assisted or open-vessel, reaches a sufficient temperature and pressure to fully decompose the sample matrix.[1][3] The formation of insoluble Sb(V)-silicate compounds can also lead to low recoveries if HF is not used.[1]

  • Q2: I am concerned about losing volatile antimony species during sample digestion. How can I prevent this? A2: The loss of volatile antimony compounds, such as SbCl₃, can be a significant source of error, especially during open-vessel digestion at high temperatures.[1] Using a closed-vessel microwave digestion system is highly recommended to prevent the loss of volatile analytes.[1][2] If using an open-vessel system, careful temperature control is crucial.

  • Q3: What is the best extraction method for antimony speciation analysis in soil? A3: The choice of extractant is critical for preserving the original antimony species. A mixture of 100 mM citric acid and 20 mM Na₂EDTA has been shown to be effective for extracting antimony from soils while helping to stabilize the trivalent oxidation state of Sb.[4][5][6] It is important to note that extraction efficiencies can still be relatively low, and the method should be validated for your specific soil type.[4]

Speciation Analysis

  • Q4: My chromatographic recovery for antimony species is poor when using HPLC-ICP-MS. What could be the cause? A4: Poor chromatographic recovery in HPLC-ICP-MS analysis of antimony is a common problem, often caused by the formation of macromolecular species, likely oligomeric and polymeric forms of Sb(V).[5][6][7] These larger molecules may not elute properly from the chromatography column.

  • Q5: How can I improve the chromatographic recovery of antimony species? A5: To improve recovery, an acidic hydrolysis step prior to analysis is recommended.[5][6] Treating the sample with 1 M HCl in the presence of chelating ligands like EDTA or citrate can break down the polymeric species and stabilize Sb(III), leading to better chromatographic performance.[5][6][8]

  • Q6: How can I separate Sb(III) and Sb(V) without chromatography? A6: Solid-phase extraction (SPE) can be used for non-chromatographic speciation. At a pH of 5-6, Sb(V) exists as the negatively charged [Sb(OH)₆]⁻ complex and can be retained by a suitable sorbent, while the neutral Sb(III) species (Sb(OH)₃) remains in solution.[9] The retained Sb(V) can then be eluted and quantified.[9]

ICP-MS Analysis

  • Q7: What are the common polyatomic interferences for this compound, and how can I mitigate them? A7: When analyzing for ¹²³Sb, a potential polyatomic interference is from ¹⁰⁷Ag¹⁶O⁺. While less common, other oxide and argide species from the sample matrix can also cause interference.[10][11][12] Modern ICP-MS instruments are equipped with collision/reaction cell technology (CCT/CRT) to reduce these interferences.[10][11] In a collision cell, a non-reactive gas like helium is used to cause more collisions with larger polyatomic ions than with the analyte ions of the same mass. This allows for their separation by kinetic energy discrimination.[11]

  • Q8: My antimony signal is suppressed or enhanced in certain samples. What is causing this matrix effect? A8: Matrix effects in ICP-MS are caused by high concentrations of other elements in the sample, which can affect the plasma conditions and the ion beam transmission.[13][14] This can lead to either suppression or enhancement of the analyte signal. To compensate for matrix effects, it is crucial to use an appropriate internal standard, such as Indium (In), which has a similar mass and ionization potential to antimony.[1][13] Matrix-matching of calibration standards with the sample matrix is also a good practice to minimize these effects.[15]

  • Q9: I am observing carryover or memory effects for antimony between samples. How can I resolve this? A9: Antimony is known to be a "sticky" element, meaning it can adhere to the surfaces of the sample introduction system (tubing, nebulizer, spray chamber).[16] This can lead to carryover between a high-concentration sample and a subsequent low-concentration sample. To minimize memory effects, a thorough rinse with a suitable solution (e.g., dilute acid that matches your sample matrix) for an adequate amount of time between samples is essential.[15][16]

Troubleshooting Guides

Guide 1: Troubleshooting Low Total Antimony Recovery

This guide provides a step-by-step approach to diagnosing and resolving low recovery of total antimony in complex environmental matrices.

start Start: Low Antimony Recovery Observed check_digestion 1. Review Digestion Protocol start->check_digestion acid_choice Is HF part of the acid mixture for silicate matrices? check_digestion->acid_choice add_hf Action: Add HF to the digestion mixture to ensure complete dissolution of silicates. acid_choice->add_hf No check_temp_pressure 2. Verify Digestion Parameters acid_choice->check_temp_pressure Yes add_hf->check_temp_pressure temp_pressure_ok Are temperature and pressure sufficient for matrix decomposition? check_temp_pressure->temp_pressure_ok increase_params Action: Increase digestion temperature and/or pressure according to instrument and vessel limits. temp_pressure_ok->increase_params No check_volatilization 3. Assess Potential for Volatilization temp_pressure_ok->check_volatilization Yes increase_params->check_volatilization vessel_type Are you using a closed-vessel microwave system? check_volatilization->vessel_type use_closed_vessel Recommendation: Switch to a closed-vessel system to prevent loss of volatile Sb species. vessel_type->use_closed_vessel No check_crm 4. Analyze a Certified Reference Material (CRM) vessel_type->check_crm Yes use_closed_vessel->check_crm crm_recovery_ok Is the recovery for a matrix-matched CRM acceptable? check_crm->crm_recovery_ok instrument_issue Issue may be with instrument calibration or standards. Proceed to ICP-MS troubleshooting. crm_recovery_ok->instrument_issue No end Recovery Improved crm_recovery_ok->end Yes

Caption: Troubleshooting workflow for low total antimony recovery.

Guide 2: Mitigating Polyatomic Interferences in ICP-MS

This guide outlines the process for identifying and removing polyatomic interferences during the analysis of this compound.

start Start: Suspected Polyatomic Interference on ¹²³Sb identify_interference 1. Identify Potential Interferences (e.g., ¹⁰⁷Ag¹⁶O⁺) start->identify_interference check_matrix Analyze a matrix blank. Is the interference present? identify_interference->check_matrix source_is_matrix Source is the sample matrix. check_matrix->source_is_matrix Yes source_is_reagents Source is from reagents or plasma gas. check_matrix->source_is_reagents No use_cct 2. Employ Collision/Reaction Cell (CCT/CRT) source_is_matrix->use_cct source_is_reagents->use_cct collision_mode Use Collision Mode with He gas use_cct->collision_mode reaction_mode Use Reaction Mode (if applicable) use_cct->reaction_mode kinetic_energy_discrimination Polyatomic ions lose more energy through collisions than ¹²³Sb⁺. They are then removed by kinetic energy discrimination. collision_mode->kinetic_energy_discrimination optimize_cct 3. Optimize CCT/CRT Parameters kinetic_energy_discrimination->optimize_cct reactive_gas A reactive gas can selectively react with the interfering ion, changing its mass. reaction_mode->reactive_gas reactive_gas->optimize_cct gas_flow_rate Optimize gas flow rate to maximize interference removal while minimizing analyte signal loss. optimize_cct->gas_flow_rate check_other_isotopes 4. Consider Alternate Isotope gas_flow_rate->check_other_isotopes isotope_available Is ¹²¹Sb free from interference? check_other_isotopes->isotope_available analyze_121sb Action: Analyze ¹²¹Sb instead of ¹²³Sb. isotope_available->analyze_121sb Yes end Interference Mitigated isotope_available->end No, continue CCT optimization analyze_121sb->end

Caption: Workflow for mitigating polyatomic interferences on ¹²³Sb.

Data Presentation

Table 1: Comparison of Analytical Methods for Antimony Analysis

ParameterICP-MSHydride Generation-AAS (HG-AAS)
Typical Detection Limit pg mL⁻¹ to low ng mL⁻¹[3]~1.0 µg/L[17]
Throughput High (multi-element capability)Low to Medium (single element)
Common Interferences Polyatomic (e.g., oxides), Matrix effects[10][11]High concentrations of Co, Cu, Fe, Hg, Ni[17]
Speciation Capability Yes (when coupled with HPLC)[3][4]Yes (with selective hydride generation)
Primary Advantage High sensitivity and multi-isotope capability[1]Effective separation from matrix

Table 2: Recommended Acid Digestion Mixtures for Different Matrices

Matrix TypeRecommended Acid MixtureKey Considerations
Soils & Sediments (High Silicate) HNO₃ + HF + HClHF is essential for complete silicate matrix decomposition.[1][2]
Biological Tissues (Lipid-rich) HNO₃ + H₂SO₄ + HClO₄Careful temperature control is needed to avoid vigorous reactions with perchloric acid.[18]
Aqueous Samples (Water) HNO₃ + HClTo release Sb from particulate matter.[2][19]
Plant Materials HNO₃ + HF or HNO₃ + HBF₄To solubilize Sb and prevent adsorption to silicates.[2][19]

Experimental Protocols

Protocol 1: Microwave-Assisted Digestion for Total Antimony in Soil
  • Sample Preparation: Accurately weigh approximately 0.2 g of a dried and homogenized soil sample into a clean microwave digestion vessel.[4]

  • Acid Addition: Carefully add 5 mL of concentrated HNO₃, 3 mL of HF, and 2 mL of H₂O₂ to the vessel.[4] Allow the sample to pre-digest for at least 30 minutes before sealing the vessel.

  • Microwave Program: Place the vessels in the microwave system. Ramp the temperature to 180-200°C over 15-20 minutes and hold for 20-30 minutes. Ensure the power and pressure limits of your system are not exceeded.

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.

  • Final Preparation: Transfer the digested sample solution to a 50 mL volumetric flask. Rinse the digestion vessel with ultrapure water and add the rinsing to the flask. Dilute to the mark with ultrapure water. The sample is now ready for analysis by ICP-MS.

Protocol 2: Sample Treatment for Antimony Speciation Analysis by HPLC-ICP-MS

This protocol is designed to improve the recovery of antimony species from sample extracts prior to chromatographic separation.[5][6][8]

  • Extraction: Prepare your sample extract using a suitable method (e.g., with a citric acid/EDTA mixture for soils).

  • Acidic Hydrolysis: To an aliquot of your sample extract, add concentrated HCl to a final concentration of 1 M.

  • Chelating Agent Addition: Add a chelating agent such as EDTA (to a final concentration of 30 mM) or citric acid (to a final concentration of 100 mM).[8] These agents help to stabilize Sb(III) and prevent its oxidation.[5][6]

  • Incubation: Allow the mixture to react for at least 2 hours at room temperature. This step helps to break down polymeric Sb(V) species.[8]

  • Analysis: Following incubation, the sample is ready for injection into the HPLC-ICP-MS system. Ensure your mobile phase is compatible with the treated sample matrix.

Visualizations

Experimental Workflow for Antimony Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling 1. Sample Collection & Homogenization digestion 2. Digestion / Extraction (e.g., Microwave Digestion for Total Sb; Citric Acid/EDTA for Speciation) sampling->digestion dilution 3. Dilution & Internal Standard Addition digestion->dilution separation 4a. Speciation Analysis: HPLC Separation dilution->separation Speciation total_analysis 4b. Total Sb Analysis: Direct Aspiration dilution->total_analysis Total Sb detection 5. Detection by ICP-MS (Monitor ¹²³Sb and/or ¹²¹Sb) separation->detection calibration 6. Calibration & Quantitation detection->calibration total_analysis->detection validation 7. Quality Control (Blanks, CRMs, Spike Recovery) calibration->validation reporting 8. Final Report validation->reporting

Caption: General experimental workflow for antimony analysis.

References

Correcting for mass bias in Antimony-123 isotopic ratio measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for correcting mass bias in Antimony-123 (¹²³Sb) isotopic ratio measurements. It includes frequently asked questions, troubleshooting procedures, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is mass bias in isotopic ratio measurements?

A1: Mass bias, or instrumental mass discrimination, is the deviation of a measured isotope ratio from its "true" value.[1] This phenomenon occurs in all mass spectrometers and results from the preferential transmission of heavier ions over lighter ones through the instrument.[2] In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), factors like space charge effects at the interface region, electrostatic ion focusing, and detector dead time contribute to mass bias.[1][3]

Q2: What are the stable isotopes of Antimony (Sb) and their natural abundances?

A2: Antimony has two stable isotopes: Antimony-121 (¹²¹Sb) and this compound (¹²³Sb). Their accepted natural abundances are approximately 57.21% for ¹²¹Sb and 42.79% for ¹²³Sb.[4][5]

Q3: Why is it critical to correct for mass bias in Sb isotopic analysis?

A3: Correcting for mass bias is essential for achieving accurate and precise ¹²³Sb/¹²¹Sb ratios. Natural variations in antimony's isotopic composition can be small, and uncorrected instrumental bias can obscure or create false fractionations. Accurate data are crucial for applications such as environmental tracing, geological studies, and quality control in pharmaceutical processes.

Q4: What are the common methods for mass bias correction in Antimony analysis?

A4: The most common methods involve using an internal or external standard. The standard-sample bracketing (SSB) method is widely used.[6][7][8][9] This can be combined with internal normalization (element doping) using an element with a similar mass, such as Tin (Sn), Indium (In), or Cadmium (Cd), to monitor and correct for instrumental drift during an analytical session.[6][7][10][11]

Q5: What is the "delta" (δ) notation used in isotope ratio reporting?

A5: Delta notation (δ¹²³Sb) expresses the isotopic composition of a sample relative to a standard reference material. It is calculated in parts per thousand (per mil, ‰). For antimony, the recommended reference standard for interlaboratory comparison is NIST SRM 3102a, which is assigned a δ¹²³Sb value of 0‰.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during ¹²³Sb/¹²¹Sb ratio measurements.

Problem Potential Causes Recommended Solutions
Unstable or Drifting Isotope Ratios 1. Plasma instability.[12] 2. Matrix effects from the sample. 3. Inconsistent sample introduction. 4. Temperature fluctuations in the lab or instrument.1. Optimize plasma parameters (e.g., gas flow rate, sampling depth) for stability, not just maximum signal intensity.[2][12] 2. Ensure samples and standards are matrix-matched. If not possible, use a robust sample purification method.[13] 3. Check the peristaltic pump tubing, nebulizer, and spray chamber for blockages or wear. 4. Maintain a stable laboratory environment.
Inaccurate Results (Poor Agreement with Certified Values) 1. Incorrect mass bias correction. 2. Isobaric interferences. 3. Contamination of samples, standards, or blanks. 4. Incorrect concentration of internal standard.1. Verify the concentration and isotopic purity of your bracketing standard and internal normalizer. 2. Check for potential isobaric interferences from other elements in the sample, such as Tin (Sn) or Cadmium (Cd).[10][14] Use a purification step if necessary.[10] 3. Run procedural blanks to check for Sb contamination from reagents or labware. 4. Ensure precise and consistent addition of the internal standard to all samples and standards.
Low Signal Intensity (Low Counts) 1. Inefficient sample introduction. 2. Sub-optimal instrument tuning. 3. Low concentration of Sb in the sample.1. Use a high-efficiency nebulizer or a desolvating sample introduction system to improve sensitivity.[7] 2. Tune the instrument's ion optics for maximum sensitivity at the antimony mass range. 3. Consider pre-concentrating the sample using chromatographic separation techniques.[13][15]
High Background or Blank Signal 1. Contaminated reagents (acids, water). 2. Memory effects from previous high-concentration samples. 3. Contaminated sample introduction system.1. Use high-purity acids and ultrapure water for all dilutions. 2. Implement a rigorous washout procedure with a dilute acid solution between samples. 3. Clean the cones, nebulizer, and spray chamber regularly.

Experimental Protocols

Protocol 1: Mass Bias Correction using Standard-Sample Bracketing (SSB)

This protocol is a widely applied method for correcting instrumental mass bias.

Objective: To correct for instrumental mass fractionation by bracketing each sample measurement with measurements of a certified isotopic standard.

Materials:

  • Antimony isotopic standard solution (e.g., NIST SRM 3102a)

  • High-purity nitric acid (HNO₃)

  • Ultrapure water (18.2 MΩ·cm)

  • Your prepared antimony samples

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)

Procedure:

  • Preparation: Dilute the Sb standard and all samples to the same approximate concentration using 2-3% HNO₃. Ensure the concentration is within the linear dynamic range of the detector.

  • Instrument Setup: Warm up the MC-ICP-MS according to the manufacturer's instructions. Perform daily performance checks and tune the instrument for optimal sensitivity and stability in the Sb mass range.

  • Analysis Sequence: a. Measure the acid blank to establish the baseline. b. Measure the isotopic standard (e.g., NIST SRM 3102a). c. Measure Sample 1. d. Measure the isotopic standard again. e. Measure Sample 2. f. Continue this bracketing sequence (Standard - Sample - Standard) for all samples.

  • Data Processing: a. Subtract the blank signal from all standard and sample measurements. b. Calculate a correction factor (α) for each sample based on the average of the two bracketing standard measurements. This is typically done using an exponential or power law mass bias model. c. Apply the calculated correction factor to the measured ¹²³Sb/¹²¹Sb ratio of the bracketed sample to obtain the corrected ratio.

Visualizations

Workflow for Isotopic Analysis and Correction

G cluster_prep Sample & Standard Preparation cluster_data Data Processing Sample Sample Digestion & Dilution InternalStd Internal Standard Doping (Optional) Sample->InternalStd Standard Standard Dilution (e.g., NIST SRM 3102a) Standard->InternalStd Blank 1. Measure Blank InternalStd->Blank Std1 2. Measure Standard SampleX 3. Measure Sample Std2 4. Measure Standard Correction Calculate Mass Bias Correction Factor Std2->Correction Apply Apply Correction to Sample Ratio Correction->Apply Result Final Corrected ¹²³Sb/¹²¹Sb Ratio Apply->Result

Caption: Workflow for Antimony isotopic analysis using standard-sample bracketing.

Troubleshooting Decision Tree

G Start Inaccurate or Unstable ¹²³Sb/¹²¹Sb Ratios CheckSignal Is Signal Intensity Stable and Sufficient? Start->CheckSignal CheckStandards Are Standards & Samples Matrix-Matched? CheckSignal->CheckStandards Yes Tune Tune Instrument & Check Sample Introduction CheckSignal->Tune No CheckBlank Is Blank Signal High? CheckStandards->CheckBlank Yes Purify Implement Sample Purification Protocol CheckStandards->Purify No CheckInterference Potential Isobaric Interferences (Sn, Cd)? CheckBlank->CheckInterference No Clean Use High-Purity Reagents & Clean System CheckBlank->Clean Yes Correct Apply Mathematical Interference Correction CheckInterference->Correct Yes Success Problem Resolved CheckInterference->Success No Tune->Success Purify->Success Clean->Success Correct->Success

Caption: Decision tree for troubleshooting common issues in Sb isotopic analysis.

References

Technical Support Center: Enhancing Antimony-123 Measurement Precision in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of Antimony-123 (¹²³Sb) measurements in geological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for ¹²³Sb analysis.

Problem Potential Cause Recommended Solution
Poor Precision & Reproducibility Incomplete sample digestion.Ensure complete dissolution of the sample matrix. For silicate-rich samples, the use of hydrofluoric acid (HF) in the digestion protocol is often necessary.[1][2] Microwave-assisted digestion with a mixture of nitric and hydrochloric acids can also be effective.[1]
Inconsistent instrumental mass fractionation.Employ the "standard-sample bracketing" technique to correct for instrumental mass bias.[3][4] This involves analyzing a standard with a known isotopic composition before and after the sample.
Matrix effects from other elements in the sample.Implement a robust chemical purification step to separate antimony from the sample matrix.[3][5] Methods include using cation-exchange resins or thiol-functionalized mesoporous silica.[3][5]
Low Signal Intensity Low concentration of antimony in the sample.Use a sample introduction method that enhances sensitivity, such as hydride generation (HG).[3][6] This technique converts antimony to a volatile hydride, which is more efficiently introduced into the plasma.
Inefficient ionization in the plasma.Optimize the ICP-MS instrument parameters, including nebulizer gas flow rate, RF power, and lens settings, to maximize antimony ion production.
Loss of analyte during sample preparation.Verify the efficiency of your sample digestion and purification procedures. Antimony can be volatile in certain acid mixtures, so closed-vessel digestion is recommended.[7]
Isobaric Interference Presence of Tellurium-123 (¹²³Te) in the sample.This is a direct overlap at the same mass-to-charge ratio.[8] If Te is present, a mathematical correction based on the measurement of another tellurium isotope (e.g., ¹²⁵Te) may be necessary. For samples with a high Te/Sb ratio, this correction can be challenging.[8]
Polyatomic Interferences Formation of molecular ions in the plasma that have the same nominal mass as ¹²³Sb.Use a high-resolution ICP-MS to resolve the antimony peak from the polyatomic interference. Alternatively, collision/reaction cell technology can be used to remove the interfering ions.[9]
High Background Signal Contamination from reagents or labware.Use high-purity acids and reagents for sample preparation.[7] Thoroughly clean all labware, preferably by acid leaching. Procedural blanks should be analyzed to monitor for contamination.[5]
"Memory effects" from previous high-concentration samples.Implement a rigorous washout procedure between samples. This may involve rinsing the sample introduction system with a dilute acid solution for an extended period.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for precise ¹²³Sb measurements in geological samples?

The most common and precise technique is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3][4] This method is often coupled with a hydride generation (HG) system for sample introduction to enhance sensitivity.[3][6]

2. Why is sample purification critical for accurate ¹²³Sb measurements?

Sample purification is essential to remove matrix elements that can cause non-spectral interferences and suppress the antimony signal.[3] It also separates antimony from elements that can cause isobaric or polyatomic interferences, such as other hydride-forming elements like Germanium and Arsenic.[3]

3. What are the recommended methods for sample purification?

Effective purification methods include:

  • Cation-exchange chromatography: This removes interfering transitional metals.[3]

  • Thioglycollic acid-impregnated cotton (TCF): This is used to separate other hydride-forming elements.[3]

  • Thiol-functionalized mesoporous silica powder (TSP): This is a single-step method for separating antimony from a complex matrix.

4. How can I correct for instrumental mass fractionation?

Instrumental mass fractionation, the differential transmission of isotopes through the mass spectrometer, is typically corrected using the "standard-sample bracketing" approach.[3][4] This involves analyzing a certified or in-house isotopic standard immediately before and after the unknown sample. The measured isotope ratio of the standard is compared to its known true value to calculate a correction factor that is then applied to the sample measurement.

5. What are the primary spectral interferences for ¹²³Sb?

The primary isobaric interference is from ¹²³Te.[8] Polyatomic interferences can also occur, arising from combinations of atoms from the argon plasma, sample matrix, and acids used in sample preparation.[9]

6. What is the typical precision achievable for ¹²³Sb/¹²¹Sb isotope ratio measurements?

With MC-ICP-MS and appropriate sample preparation, an external precision for the ¹²³Sb/¹²¹Sb isotope ratio can be as low as 0.4 epsilon units (ε).[3][4] For delta notation (δ¹²³Sb), external reproducibility has been reported at 0.05‰.[5]

7. What is the minimum amount of antimony required for a precise analysis?

As little as 10 nanograms (ng) of antimony may be sufficient for a single analysis using MC-ICP-MS with hydride generation.[3][4] For methods using thiol-functionalized mesoporous silica for purification, 40-100 ng of Sb may be required.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of this compound in geological samples.

ParameterTypical Value/RangeReference(s)
¹²³Sb Isotopic Abundance ~42.8%[4]
Minimum Sb required per analysis 10 ng[3][4]
External Precision (¹²³Sb/¹²¹Sb) 0.4 ε units (2σ)[3]
External Reproducibility (δ¹²³Sb) 0.05‰ (2 sd)[5]
Procedural Blanks <1 ng Sb[5]
Antimony Concentration in non-polluted soils < 1 µg/g[8]
δ¹²³Sb in Certified Reference Materials (CRMs) -0.52 ± 0.06‰ to 0.40 ± 0.03‰[5]

Experimental Protocols

Detailed Methodology for Sample Digestion and Purification

This protocol is a generalized procedure based on common practices for the analysis of ¹²³Sb in geological samples.

1. Sample Preparation:

  • Dry the geological sample at a low temperature (e.g., 60°C) to a constant weight.
  • Grind the sample to a fine powder (<100 mesh) using an agate mortar and pestle to ensure homogeneity.[10]

2. Microwave-Assisted Acid Digestion:

  • Accurately weigh approximately 0.1-0.2 g of the powdered sample into a clean PTFE digestion vessel.[1]
  • Add a mixture of high-purity acids. A common combination is nitric acid (HNO₃) and hydrochloric acid (HCl) in a 1:2 or similar ratio.[1] For silicate-rich matrices, hydrofluoric acid (HF) should be added to ensure complete digestion.[1][2]
  • Seal the vessels and place them in a microwave digestion system.
  • Ramp the temperature to 150-180°C and hold for 15-30 minutes.[1][11]
  • After cooling, carefully open the vessels in a fume hood.
  • If HF was used, add boric acid (H₃BO₃) to complex the free fluoride ions and redissolve any fluoride precipitates.[12]
  • Transfer the digested solution to a clean polypropylene tube and dilute with deionized water to a known volume.

3. Chemical Purification using Thiol-Functionalized Mesoporous Silica (TSP):

  • Condition a TSP cartridge according to the manufacturer's instructions.
  • Load an aliquot of the digested sample solution onto the cartridge.[13]
  • Wash the cartridge with dilute acid to remove matrix elements.
  • Elute the purified antimony fraction using an appropriate eluent.
  • Collect the eluate for analysis.

MC-ICP-MS Analysis with Hydride Generation

1. Instrument Setup:

  • Configure the MC-ICP-MS for the analysis of antimony isotopes (¹²¹Sb and ¹²³Sb).
  • Connect a continuous flow hydride generation system to the ICP-MS sample introduction system.
  • Use a suitable reductant, such as sodium borohydride (NaBH₄) in sodium hydroxide (NaOH), to convert aqueous Sb to volatile stibine (SbH₃).

2. Mass Spectrometer Calibration and Tuning:

  • Tune the instrument for maximum sensitivity and signal stability while aspirating a standard antimony solution.
  • Perform a peak shape and mass calibration check.

3. Data Acquisition:

  • Measure the procedural blank solutions to establish the background levels.
  • Analyze an isotopic standard solution to begin the standard-sample bracketing sequence.
  • Analyze the purified sample solution.
  • Analyze the isotopic standard solution again to complete the bracketing.
  • Thoroughly rinse the system between each sample and standard to prevent memory effects.

4. Data Processing:

  • Correct the measured isotope ratios for the procedural blank.
  • Apply the mass bias correction determined from the standard-sample bracketing.
  • Calculate the final ¹²³Sb/¹²¹Sb ratio and/or δ¹²³Sb value.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_digest Sample Digestion cluster_purify Purification cluster_analysis Analysis cluster_data Data Processing A 1. Sample Grinding & Homogenization B 2. Weighing A->B C 3. Microwave-Assisted Acid Digestion B->C D 4. Chemical Separation (e.g., TSP Column) C->D E 5. HG-MC-ICP-MS Measurement D->E F 6. Blank & Mass Bias Correction E->F G 7. Final ¹²³Sb Data F->G

Caption: Experimental workflow for precise this compound analysis.

TroubleshootingTree Start Poor ¹²³Sb Measurement Precision or Accuracy Q1 Is Signal Intensity Low? Start->Q1 A1_Yes Check for: - Low Sb Concentration - Inefficient Ionization - Analyte Loss Q1->A1_Yes Yes Q2 Are there signs of Spectral Interference? Q1->Q2 No S1 Solution: - Use Hydride Generation - Optimize ICP-MS Tune - Verify Digestion/Purification A1_Yes->S1 A2_Yes Potential Causes: - ¹²³Te Isobaric Overlap - Polyatomic Interferences Q2->A2_Yes Yes Q3 Is Reproducibility Poor? Q2->Q3 No S2 Solution: - Mathematical Correction for Te - Use High-Resolution ICP-MS - Use Collision/Reaction Cell A2_Yes->S2 A3_Yes Potential Causes: - Incomplete Digestion - Matrix Effects - Inconsistent Mass Bias Q3->A3_Yes Yes S3 Solution: - Use HF for Silicates - Improve Sample Purification - Use Standard-Sample Bracketing A3_Yes->S3

Caption: Troubleshooting decision tree for this compound measurements.

References

Validation & Comparative

Unmasking Pollution Pathways: A Comparative Guide to Antimony-123 and Antimony-121 as Environmental Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the origin and fate of environmental contaminants is paramount. Antimony (Sb), a toxic metalloid, poses a significant environmental concern. Stable isotope analysis, particularly of Antimony-121 (¹²¹Sb) and Antimony-123 (¹²³Sb), offers a powerful tool for tracing the sources and biogeochemical cycling of this element. This guide provides an objective comparison of these two isotopes as environmental tracers, supported by experimental data and detailed methodologies.

Antimony has two naturally occurring stable isotopes, ¹²¹Sb and ¹²³Sb, with relative abundances of approximately 57.21% and 42.79%, respectively.[1][2] The slight mass difference between these isotopes leads to their differential partitioning during physical, chemical, and biological processes in the environment. This phenomenon, known as isotopic fractionation, provides a unique fingerprint that can be used to trace the sources and transformation pathways of antimony contamination.[3][4][5]

Comparative Isotopic Data

The utility of ¹²¹Sb and ¹²³Sb as environmental tracers is rooted in the measurable variations of their ratio in different environmental compartments. These variations, or isotopic fractionations, are typically expressed in delta notation (δ¹²³Sb) in per mil (‰), representing the deviation of the ¹²³Sb/¹²¹Sb ratio in a sample from that of a standard reference material.

ParameterAntimony-121 (¹²¹Sb)This compound (¹²³Sb)Significance in Environmental Tracing
Natural Abundance ~57.21%[1][2]~42.79%[1][2]The relative abundance of each isotope serves as the baseline for detecting isotopic fractionation.
Isotopic Fractionation (ε¹²³Sb or Δ¹²³Sb) Enriched in products of some reduction and adsorption processes.[3][4]Enriched in the aqueous phase during some weathering and oxidation processes.[6]The direction and magnitude of fractionation are key to identifying specific biogeochemical processes.
Example Fractionation Values Preferentially adsorbed onto ferrihydrite (Δ¹²³Sb solution-solid = 0.35 ± 0.08‰).[4]Enriched in Sb(V) species during abiotic oxidation in the presence of H₂O₂ (fractionation of ~0.3‰).[6]Quantitative data from laboratory and field studies enable the interpretation of isotopic signatures in environmental samples.
Enriched in the Sb(III) product during reduction by sulfide (ε ≈ -0.46‰ to -1.42‰).[3]

Experimental Protocols

Accurate and precise measurement of antimony isotopic compositions is crucial for their application as environmental tracers. The primary analytical technique is Multicollector-Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Isotope Analysis via MC-ICP-MS

This protocol outlines a general procedure for the determination of antimony isotopic compositions in environmental samples.

1. Sample Digestion:

  • Solid samples (e.g., soil, sediment, particulate matter) are typically digested using a mixture of strong acids (e.g., HNO₃, HF, HClO₄) in a closed microwave or high-pressure digestion system to bring the antimony into solution.

  • Water samples are acidified and may be pre-concentrated.

2. Chromatographic Separation:

  • To eliminate matrix effects and isobaric interferences (e.g., from tin), antimony is separated from the sample matrix using anion exchange chromatography.[7][8][9]

  • A common resin used is AG50W-X8.[7][8][9]

3. Isotopic Analysis by MC-ICP-MS:

  • The purified antimony solution is introduced into the MC-ICP-MS.

  • The instrumental mass bias is corrected using a standard-sample bracketing technique combined with an internal normalization standard, such as tin (Sn).[7][8][9]

  • For species-specific analysis, High-Performance Liquid Chromatography (HPLC) can be coupled with MC-ICP-MS, often using hydride generation (HG) as an interface.[10][11]

4. Data Reporting:

  • Antimony isotope ratios are reported as δ¹²³Sb values in per mil (‰) relative to a standard reference material.

Visualizing the Environmental Tracing Workflow

The following diagram illustrates the logical workflow of using antimony isotopes as environmental tracers, from sample collection to source apportionment.

Antimony_Isotope_Tracer_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_data Data Interpretation cluster_application Application Sample_Collection Sample Collection (Water, Soil, Sediment, Biota) Sample_Preparation Sample Preparation (Digestion, Pre-concentration) Sample_Collection->Sample_Preparation Transport Chromatography Chromatographic Separation (Anion Exchange) Sample_Preparation->Chromatography MC_ICP_MS Isotope Ratio Measurement (MC-ICP-MS) Chromatography->MC_ICP_MS Isotope_Ratio_Calculation δ¹²³Sb Calculation MC_ICP_MS->Isotope_Ratio_Calculation Fractionation_Analysis Isotopic Fractionation Analysis Isotope_Ratio_Calculation->Fractionation_Analysis Source_Apportionment Source Apportionment & Pathway Identification Fractionation_Analysis->Source_Apportionment Environmental_Monitoring Environmental Monitoring Source_Apportionment->Environmental_Monitoring Pollution_Source_Tracking Pollution Source Tracking Source_Apportionment->Pollution_Source_Tracking

Caption: Workflow for Antimony Isotope Analysis as an Environmental Tracer.

Signaling Pathways and Logical Relationships

The interpretation of antimony isotope data relies on understanding how different environmental processes affect the ¹²³Sb/¹²¹Sb ratio. The following diagram illustrates the logical relationships between key processes and the resulting isotopic signatures.

Antimony_Fractionation_Pathways cluster_processes Environmental Processes cluster_sinks Environmental Sinks & Resulting Signatures Source Antimony Source (e.g., Mining, Industrial Effluent) Initial δ¹²³Sb Redox Redox Transformation (e.g., Sb(III) ↔ Sb(V)) Source->Redox Adsorption Adsorption onto Minerals (e.g., Ferrihydrite) Source->Adsorption Biological Biological Processes (e.g., Microbial Oxidation) Source->Biological Aqueous_Phase Aqueous Phase (Altered δ¹²³Sb) Redox->Aqueous_Phase Enrichment/Depletion of ¹²³Sb Solid_Phase Solid Phase (Sediment/Soil) (Altered δ¹²³Sb) Redox->Solid_Phase Precipitation of secondary minerals Adsorption->Aqueous_Phase Residual solution enriched in ¹²³Sb Adsorption->Solid_Phase Preferential uptake of ¹²¹Sb Biological->Aqueous_Phase Kinetic Isotope Effects

Caption: Isotopic Fractionation Pathways of Antimony in the Environment.

Conclusion

Both Antimony-121 and this compound are indispensable components of a powerful isotopic system for environmental tracing. The choice of which isotope to focus on for interpretation depends on the specific environmental processes being investigated. For instance, processes involving the reduction of antimony or its adsorption onto iron oxyhydroxides will likely show a more pronounced signature in the lighter isotope, ¹²¹Sb. Conversely, the remaining aqueous phase after such processes may become enriched in ¹²³Sb. By precisely measuring the ratio of these two stable isotopes, researchers can deconvolve complex pollution scenarios, identify contaminant sources, and gain a deeper understanding of the biogeochemical fate of antimony in the environment.[5][12] The continued development of analytical techniques and the expansion of isotopic fractionation data for various processes will further enhance the utility of this valuable tracer tool.

References

Validating Antimony-123 Data: A Comparative Guide to Certified Reference Materials and Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of elemental analysis data are paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Antimony-123 (¹²³Sb) data using certified reference materials (CRMs). It includes a summary of quantitative data, detailed experimental protocols, and a visual workflow to ensure data integrity.

Performance Comparison with Certified Reference Materials

This section presents a comparison of common analytical techniques for the determination of total antimony in two widely recognized CRMs: NIST SRM 3102a, a single-element solution standard, and CD-1, an antimony ore matrix CRM. While specific data for the isotope ¹²³Sb is often determined by mass spectrometry techniques, validation is typically performed for the total element, as the isotopic abundance is constant in the CRM. The natural abundance of ¹²³Sb is approximately 42.79%.

Certified Reference MaterialCertified Value (Total Antimony)Analytical TechniqueMeasured Value (Total Antimony)Recovery (%)Reference
NIST SRM 3102a 9.999 ± 0.022 mg/gICP-OESAs per certification~100%[1]
(Antimony Standard Solution)MC-ICP-MSUsed as isotopic standardN/A[2][3][4]
CD-1 3.57 ± 0.04 wt%Various (Interlaboratory)3.57% (Consensus)~100%[5]
(Antimony Ore)ETAASIn statistical agreement~100%[6]

Experimental Protocol for Method Validation

A robust validation protocol is essential to demonstrate that an analytical method is fit for its intended purpose. The following is a generalized protocol for the validation of an analytical method for the determination of this compound (or total antimony) using CRMs.

1. Objective: To validate an analytical method for the quantitative determination of this compound in a specific matrix.

2. Reference Materials:

  • Primary Standard: NIST SRM 3102a Antimony (Sb) Standard Solution.
  • Matrix CRM: CD-1 Antimony Ore (or another suitable matrix-matched CRM).

3. Analytical Techniques (to be validated):

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
  • Atomic Absorption Spectrometry (AAS) - Flame or Graphite Furnace

4. Validation Parameters (based on ICH Q2(R2) Guidelines):

  • Accuracy:

    • Analyze the CRMs a minimum of three times.

    • The mean of the measured values should be compared to the certified value.

    • Calculate the percent recovery. Acceptance criteria are typically within 90-110%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze the CRM at least six times on the same day, by the same analyst, and with the same instrument.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.

    • Calculate the Relative Standard Deviation (RSD). Acceptance criteria for RSD are typically ≤ 5%.

  • Linearity:

    • Prepare a series of at least five calibration standards from the NIST SRM 3102a.

    • The concentration range should bracket the expected concentration of antimony in the samples.

    • Plot the instrument response against the concentration and perform a linear regression.

    • The correlation coefficient (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration standards.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Specificity/Selectivity:

    • Analyze blank samples and samples spiked with potential interfering elements.

    • The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

5. Sample Preparation (for solid CRMs like CD-1):

  • A detailed protocol for the digestion of the solid CRM should be established and documented. This may involve microwave-assisted acid digestion using a mixture of acids (e.g., HNO₃, HCl, HF).
  • The efficiency of the digestion procedure should be verified.

6. Data Analysis and Reporting:

  • All results should be documented, including raw data, calculations, and statistical analysis.
  • A final validation report should be prepared, summarizing the results and concluding whether the method is validated for its intended use.

Workflow for Validation of this compound Data

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using certified reference materials.

Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Evaluation cluster_reporting 4. Reporting & Conclusion Define_Objective Define Validation Objective (e.g., Quantify ¹²³Sb in water) Select_CRMs Select Appropriate CRMs (e.g., NIST SRM 3102a, CD-1) Define_Objective->Select_CRMs Define_Parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Select_CRMs->Define_Parameters Prepare_Samples Prepare CRM Samples (Digestion for solid CRMs) Select_CRMs->Prepare_Samples Prepare_Standards Prepare Calibration Standards from Primary CRM Define_Parameters->Prepare_Standards Instrument_Analysis Analyze by Selected Technique (ICP-MS, ICP-OES, AAS) Prepare_Standards->Instrument_Analysis Prepare_Samples->Instrument_Analysis Collect_Data Collect and Process Instrumental Data Instrument_Analysis->Collect_Data Calculate_Performance Calculate Validation Parameters (Recovery, RSD, r²) Collect_Data->Calculate_Performance Compare_Criteria Compare Results with Acceptance Criteria Calculate_Performance->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Conclusion Conclusion on Method's 'Fitness for Purpose' Validation_Report->Conclusion

References

A Comparative Guide to Inter-laboratory Antimony-123 Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of ¹²³Sb Measurement Protocols

The following table summarizes the reported δ¹²³Sb values and their reproducibility for various certified reference materials (CRMs) and standard solutions across different analytical protocols. The δ¹²³Sb value represents the deviation of the ¹²³Sb/¹²¹Sb ratio in a sample from that of a standard reference material, expressed in per mille (‰). Lower standard deviations (SD or 2SD) indicate higher precision and reproducibility.

Protocol IDAnalytical TechniqueCertified Reference Material (CRM) / Standard SolutionReported δ¹²³Sb (‰)Reproducibility (± 2SD or 2sd, ‰)
P1 HG-MC-ICP-MSGSD-3Similar to previously published values0.05
(Single-step thiol silica purification)[1][2]SDO-1Similar to previously published values0.05
BCR-176RSimilar to previously published values0.05
In-house isotopic standard solution (SPEX)-0.52 to 0.400.03 - 0.06
P2 MC-ICP-MSStandard Solutions (Alfa, SPEX, GSB, SCP) relative to NIST SRM 3102a0.02, 0.29, 0.24, 0.300.03
(Standard Doping Method)[3]
P3 HG-MC-ICP-MSGSD-12, GSD-1, GSD-3a (sedimentary)Consistent with reference dataNot explicitly stated
(Two-step: HG + thiol silica purification)[4][5]GSS-5 (soil)Consistent with reference dataNot explicitly stated
AGV-2 (andesitic)-0.380.06
BIR-1 (basaltic)-0.160.03
P4 fs-LA-MC-ICP-MSIn-house stibnite standardsNot applicable (used for bracketing)< 0.1 (long-term)
(in situ analysis)[6]

Experimental Protocols: Methodologies for Key Experiments

Protocol P1: Single-Step Purification with Thiol-Functionalized Mesoporous Silica Powder followed by HG-MC-ICP-MS[1][2][7]

This protocol is designed for the precise determination of antimony isotopic composition in a variety of environmental, geological, and biological samples, particularly those with low Sb concentrations and complex matrices.[1][2]

  • Sample Digestion: Solid samples (e.g., sediments, soils, biological tissues) are digested using microwave-assisted acid digestion.

  • Purification: The digested sample solution is passed through a column containing thiol-functionalized mesoporous silica powder (TSP). This single-step process effectively separates antimony from interfering elements.

  • Analysis: The purified antimony fraction is then analyzed using Hydride Generation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (HG-MC-ICP-MS). Hydride generation enhances the sensitivity and reduces matrix effects during analysis.

Protocol P2: Standard Doping Method with MC-ICP-MS[3]

This method is presented as a new protocol for antimony isotopic analysis, particularly for rock samples with low antimony content.

  • Sample Preparation: The sample is dissolved.

  • Purification: A single column of AG50W-X8 resin is used to separate antimony from the sample matrix.

  • Standard Doping: The purified sample is mixed with a known antimony standard.

  • Analysis: The isotopic composition of the mixture is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) instrument. The instrumental mass bias is corrected using a standard-sample bracketing technique combined with internal normalization (e.g., using Sn). The antimony isotope composition of the original sample is then calculated from the mixture's composition.

Protocol P3: Two-Step Purification (Hydride Generation and Thiol Silica) followed by HG-MC-ICP-MS[4][5]

This novel two-step purification method is designed for high-precision Sb isotope analysis in low-concentration and complex-matrix samples.[4]

  • First Purification Step (Hydride Generation): Hydride generation is employed to separate antimony from the major elements in the sample matrix. Two modes are established: a flow mode for water samples and a no-flow mode for solid geological samples.[5]

  • Second Purification Step (Thiol Silica Column): The antimony, now in the gas phase as stibine (SbH₃), is trapped and further purified using a thiol silica column.

  • Analysis: The final purified sample is analyzed by HG-MC-ICP-MS.

Protocol P4: In situ Femtosecond Laser Ablation MC-ICP-MS (fs-LA-MC-ICP-MS)[6]

This protocol is used for the direct, in situ determination of antimony isotope ratios in solid samples, such as Sb minerals, with high spatial resolution.

  • Sample Preparation: A solid sample (e.g., a mineral section) is placed in the laser ablation chamber.

  • Laser Ablation: A femtosecond laser is used to ablate a small amount of material from the sample surface.

  • Analysis: The ablated aerosol is transported to a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) for isotopic analysis. Mass bias is typically corrected using a standard-sample bracketing protocol with an internal standard (e.g., Sn).

Mandatory Visualization

Generalized Workflow for Antimony-123 Measurement cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Digestion Acid Digestion Sample->Digestion Purification Chromatographic Separation (e.g., Thiol Silica, Ion Exchange) Digestion->Purification Matrix Removal Analysis MC-ICP-MS / HG-MC-ICP-MS Purification->Analysis Introduction of Purified Sb Data Mass Bias Correction & Isotope Ratio Calculation Analysis->Data Raw Data Acquisition Factors Influencing this compound Measurement Accuracy SamplePrep Sample Preparation (Digestion Completeness) Accuracy Accuracy SamplePrep->Accuracy Purification Purification Efficiency (Interference Removal) Purification->Accuracy Precision Precision Purification->Precision Analysis Analytical Technique (Instrument Stability) Analysis->Precision Reproducibility Reproducibility Analysis->Reproducibility

References

Antimony-123 Versus Other Stable Isotopes: A Comparative Guide for Pollution Source Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of pollution sources is a critical challenge in environmental science and management. Stable isotope analysis has emerged as a powerful tool for tracing the origins and pathways of contaminants in various environmental matrices. This guide provides a detailed comparison of Antimony-123 (¹²³Sb) with other commonly used stable isotopes for pollution source tracking, supported by experimental data and methodologies.

Introduction to Stable Isotope Tracing

Stable isotopes are naturally occurring, non-radioactive forms of elements that differ in their number of neutrons. These mass differences lead to slight variations in their physical and chemical properties, causing isotopic fractionation during biogeochemical processes. This fractionation results in distinct isotopic signatures for different pollution sources, which can be measured with high precision using techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). By comparing the isotopic composition of a pollutant in an environmental sample to potential sources, researchers can effectively trace its origin.[1]

This guide focuses on the application of this compound and compares its performance with other established stable isotope tracers, particularly those of lead (Pb) and zinc (Zn), in the context of heavy metal pollution.

Comparative Analysis of Stable Isotope Tracers

The selection of an appropriate stable isotope tracer depends on the specific pollutant, the environmental setting, and the potential sources. Below is a comparative summary of this compound, lead isotopes, and zinc isotopes.

FeatureThis compound (¹²³Sb/¹²¹Sb)Lead Isotopes (²⁰⁷Pb/²⁰⁶Pb, ²⁰⁸Pb/²⁰⁶Pb)Zinc Isotopes (⁶⁶Zn/⁶⁴Zn)
Primary Applications Tracing antimony pollution from mining activities, industrial effluents, and atmospheric deposition.[2][3][4]Tracing lead pollution from gasoline, industrial emissions, paints, and mining.[5][6] Can also be a proxy for other heavy metals.[7]Tracing zinc pollution from industrial sources, mining, and atmospheric deposition.[8]
Isotopic Fractionation Significant fractionation occurs during redox reactions (oxidation/reduction), adsorption onto minerals, and biological processes.[9]Minimal mass-dependent fractionation in most environmental processes, making source signatures relatively stable.[6]Isotopic fractionation occurs during industrial processes, adsorption, and biological uptake.
Advantages - High sensitivity to biogeochemical processes, providing insights into contaminant transformation. - Specific tracer for antimony, a priority pollutant.[2]- Well-established and widely used tracer. - Stable isotopic signatures with minimal fractionation during transport.[6] - Can differentiate between sources based on the age and origin of the lead ore.[5]- Can trace sources of zinc, an essential yet potentially toxic element. - Sensitive to industrial processing signatures.
Limitations - Isotopic signature can be altered by environmental processes, complicating source apportionment.[9] - Relatively newer technique compared to lead isotopes.- Can be complex to interpret in areas with multiple overlapping sources. - Historical and modern sources can be mixed.- Isotopic variations in some sources can be subtle. - Biological uptake can alter isotopic ratios, complicating source tracking in some ecosystems.
Common δ Values δ¹²³Sb values in mining-impacted waters can range from approximately -0.06‰ to +0.83‰.[3]Isotopic ratios are typically not expressed as delta values but as direct ratios (e.g., ²⁰⁷Pb/²⁰⁶Pb).δ⁶⁶Zn values in contaminated sediments can range significantly, for example, from +0.83‰ to +1.38‰.

Experimental Protocols

The accurate measurement of stable isotope ratios is fundamental to pollution source tracking. The following section details a typical experimental protocol for the analysis of antimony isotopes in environmental samples.

Protocol: Antimony Isotope Analysis by HG-MC-ICP-MS

This protocol is a generalized workflow based on common practices in the field.

1. Sample Collection and Preparation:

  • Water Samples: Collect water samples in clean, acid-washed bottles. Filter the samples through a 0.45 µm filter to separate dissolved and particulate fractions. Acidify the filtrate to a pH < 2 with ultra-pure nitric acid for preservation.

  • Soil and Sediment Samples: Collect samples using clean equipment and store them in appropriate containers. Freeze-dry the samples and grind them to a fine powder using an agate mortar and pestle.

  • Digestion (for solid samples): Accurately weigh a portion of the dried sample (e.g., 0.1 g) into a Teflon digestion vessel. Add a mixture of strong acids (e.g., HF, HNO₃, and HClO₄) and digest the sample using a microwave digestion system or a hot plate. Evaporate the acid mixture and redissolve the residue in dilute nitric acid.

2. Chromatographic Purification of Antimony:

  • To eliminate matrix effects and isobaric interferences, antimony must be separated from the sample matrix.

  • A common method involves anion exchange chromatography. The digested sample solution is loaded onto a column containing an anion exchange resin (e.g., AG1-X8).

  • The matrix elements are eluted with a series of acid washes, while antimony is retained on the resin.

  • Finally, antimony is eluted from the column using a specific acid mixture.

3. Isotopic Analysis by Hydride Generation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (HG-MC-ICP-MS):

  • The purified antimony solution is introduced into the MC-ICP-MS system via a hydride generation (HG) system.

  • In the HG system, the antimony is converted to a volatile hydride (stibine, SbH₃) by reacting it with a reducing agent (e.g., sodium borohydride).

  • The gaseous stibine is then introduced into the plasma of the MC-ICP-MS, where it is ionized.

  • The ion beams of ¹²¹Sb and ¹²³Sb are simultaneously measured by multiple Faraday cup detectors.

  • Instrumental mass bias is corrected using a standard-sample bracketing approach with a certified antimony standard solution.

4. Data Reporting:

  • The antimony isotope ratio is expressed as a delta value (δ¹²³Sb) in per mil (‰) relative to a standard reference material: δ¹²³Sb (‰) = [ (¹²³Sb/¹²¹Sb)sample / (¹²³Sb/¹²¹Sb)standard – 1 ] × 1000

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and workflows described in this guide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_interpretation Interpretation Collection Sample Collection (Water, Soil, Sediment) Preparation Physical Preparation (Filtering, Drying, Grinding) Collection->Preparation Digestion Acid Digestion (for solids) Preparation->Digestion Purification Chromatographic Purification Digestion->Purification MC_ICP_MS HG-MC-ICP-MS Analysis Purification->MC_ICP_MS Data_Processing Data Processing (δ¹²³Sb calculation) MC_ICP_MS->Data_Processing Source_Apportionment Source Apportionment Data_Processing->Source_Apportionment

Caption: Experimental workflow for antimony isotope analysis.

Pollution_Source_Tracking_Logic cluster_sources Pollution Sources cluster_environment Environmental Compartment cluster_conclusion Conclusion Source_A Source A (e.g., Mining Waste) δ¹²³Sb = +0.8‰ River_Sediment River Sediment Sample Measured δ¹²³Sb = +0.6‰ Source_A->River_Sediment Source_B Source B (e.g., Industrial Effluent) δ¹²³Sb = -0.2‰ Source_B->River_Sediment Conclusion Source A is the predominant contributor. River_Sediment->Conclusion

Caption: Logical diagram of pollution source apportionment.

Case Study Example: Antimony and Lead Isotopes in a Mining-Impacted River

A study investigating a river system impacted by historical mining activities found distinct isotopic signatures for different tributaries.[3] One tributary draining an old antimony mine showed δ¹²³Sb values ranging up to +0.83‰, while another draining a lead-zinc mine had a different Sb isotopic signature.[3] This demonstrates the ability of ¹²³Sb to differentiate between different mining-related pollution sources.

In a separate study on atmospheric pollution, lead isotopes were used as a feasible substitute for tracing antimony pollution in PM2.5.[7] The researchers found a high correlation between the sources of lead and antimony, suggesting that in some cases, a multi-isotope approach can provide corroborating evidence for pollution sources.[7]

Conclusion

This compound is a valuable and specific tracer for antimony pollution, particularly in environments affected by mining and industrial activities. Its sensitivity to biogeochemical processes provides detailed insights into the fate and transport of antimony. However, this same sensitivity can complicate source apportionment in complex systems.

In contrast, lead isotopes offer a more conservative tracer with minimal fractionation during transport, making them robust for source identification. Zinc isotopes provide another useful tool, especially for tracing industrial pollution.

The most effective approach often involves the use of multiple isotope systems (a "multi-isotope approach") to provide complementary lines of evidence, thereby increasing the confidence in pollution source identification.[1][8] The choice of isotopic tracer(s) should be guided by the specific research question, the nature of the pollutant, and the characteristics of the study area.

References

Comparative Analysis of Geochronological Methods: U-Pb vs. Rb-Sr Dating

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Antimony-123: The initial query requested a comparison involving this compound dating. It is important to clarify that this compound (¹²³Sb) is a stable isotope and does not undergo radioactive decay.[1] Radiometric dating techniques rely on the predictable decay of radioactive isotopes into stable daughter isotopes to determine the age of a sample.[2][3] As this compound is stable, it cannot be used for radiometric dating.

Therefore, this guide provides a comparison between two widely accepted and robust geochronological methods for dating ancient materials: Uranium-Lead (U-Pb) dating and Rubidium-Strontium (Rb-Sr) dating.

Overview of U-Pb and Rb-Sr Dating Methods

Uranium-Lead (U-Pb) Dating: The U-Pb method is considered one of the most precise and reliable radiometric dating techniques available.[4][5] It is based on two independent decay chains: the decay of Uranium-238 (²³⁸U) to Lead-206 (²⁰⁶Pb) and the decay of Uranium-235 (²³⁵U) to Lead-207 (²⁰⁷Pb).[4] The existence of these two parallel decay systems within the same sample provides a powerful internal cross-check, making the results highly robust.[4][5] This method is most commonly applied to uranium-bearing minerals like zircon (ZrSiO₄), which readily incorporates uranium into its crystal structure upon formation but strongly rejects lead.[2][4] This means that any lead found in a zircon crystal is overwhelmingly likely to be the product of radioactive decay.

Rubidium-Strontium (Rb-Sr) Dating: The Rb-Sr dating method is based on the beta decay of Rubidium-87 (⁸⁷Rb) to Strontium-87 (⁸⁷Sr).[6] With a very long half-life of approximately 49 billion years, this method is well-suited for dating very old terrestrial and extraterrestrial rocks.[6][7] Unlike the U-Pb system in zircon, the parent (Rb) and daughter (Sr) elements can be present in many different rock-forming minerals, such as micas and feldspars.[8] The Rb-Sr method often utilizes an isochron technique, where multiple minerals from the same rock sample are analyzed. This graphical method allows for the determination of both the age of the rock and the initial ⁸⁷Sr/⁸⁶Sr ratio, providing insights into the magma source.[9]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for the U-Pb and Rb-Sr dating methods.

ParameterUranium-Lead (U-Pb) DatingRubidium-Strontium (Rb-Sr) Dating
Parent Isotope(s) ²³⁸U, ²³⁵U⁸⁷Rb
Daughter Isotope(s) ²⁰⁶Pb, ²⁰⁷Pb⁸⁷Sr
Half-Life ²³⁸U → ²⁰⁶Pb: ~4.47 billion years²³⁵U → ²⁰⁷Pb: ~710 million years[4]⁸⁷Rb → ⁸⁷Sr: ~49.23 billion years[6]
Effective Age Range ~1 million years to >4.5 billion years[4]Tens of millions of years to >4.5 billion years
Typical Precision High (0.1% - 1%). Can achieve ≤0.05% with advanced techniques (CA-ID-TIMS).[4][10][11]Moderate. Errors can be 30-50 million years for a 3-billion-year-old sample.[2]
Commonly Used Minerals Zircon, Monazite, Baddeleyite, Titanite, Apatite[2][12]Micas (Biotite, Muscovite), K-feldspar, Plagioclase, Whole Rock Samples[6][9]
Closure Temperature Very high for zircon (>900°C), making it resistant to resetting by metamorphism.Varies by mineral (e.g., Biotite ~300°C, K-feldspar ~350°C), can be reset by metamorphic events.

Experimental Protocols

The methodologies for both U-Pb and Rb-Sr dating involve meticulous laboratory procedures to ensure high accuracy and precision. The general workflow is outlined below.

U-Pb Dating Protocol (Zircon using ID-TIMS)
  • Sample Preparation: A rock sample is crushed and milled. Zircon crystals are separated from other minerals using heavy liquid and magnetic separation techniques.

  • Mineral Selection: Individual zircon grains are hand-picked under a microscope. The clearest, most crack-free grains are selected to avoid those that may have lost lead.

  • Chemical Abrasion (Optional but Recommended): To remove portions of the crystal that may have experienced lead loss, selected zircons undergo a chemical abrasion process, which involves high-temperature annealing followed by partial dissolution in hydrofluoric acid (HF).[10]

  • Dissolution and Spiking: The zircon grain is washed and dissolved in HF in a clean laboratory environment. A precisely calibrated isotopic tracer (a "spike," often containing ²⁰⁵Pb and ²³⁵U) is added to the sample.[12][13] This allows for the exact measurement of the U and Pb concentrations via isotope dilution.

  • Chemical Separation: Uranium and lead are chemically separated from the zircon matrix and from each other using anion exchange chromatography.[12]

  • Mass Spectrometry: The purified U and Pb fractions are loaded onto a metal filament. The sample is heated in a Thermal Ionization Mass Spectrometer (TIMS), causing the U and Pb to ionize. The mass spectrometer then separates the ions based on their mass-to-charge ratio and measures the abundance of each isotope.

  • Age Calculation: The measured isotope ratios are used to calculate the ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ages. These are typically plotted on a concordia diagram to assess the reliability of the age.[5][14]

Rb-Sr Dating Protocol (Whole Rock Isochron)
  • Sample Preparation: Several different rock samples (or different minerals from a single rock) that are assumed to have formed at the same time from the same source are selected. Samples are crushed into a fine, homogeneous powder.

  • Dissolution and Spiking: A precisely weighed amount of the rock powder is dissolved, typically using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids. A calibrated ⁸⁷Rb and ⁸⁴Sr spike is added for isotope dilution analysis.

  • Chemical Separation: Rubidium and Strontium are separated from other elements and from each other using ion exchange chromatography.[15]

  • Mass Spectrometry: The isotopic compositions of Rb and Sr are measured using a Thermal Ionization Mass Spectrometer (TIMS). The key measurement is the ratio of ⁸⁷Sr to a stable, non-radiogenic strontium isotope, ⁸⁶Sr.

  • Age Calculation (Isochron Method): The measured ⁸⁷Rb/⁸⁶Sr and ⁸⁷Sr/⁸⁶Sr ratios for each of the different samples are plotted on a graph. The data points should form a straight line (an isochron). The slope of this line is directly proportional to the age of the rock, while the y-intercept gives the initial ⁸⁷Sr/⁸⁶Sr ratio at the time the rock formed.[9]

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and logical relationships of the dating methods.

G Decision Workflow: Choosing a Geochronometer cluster_0 Initial Sample Assessment cluster_1 Method Selection start Rock Sample for Dating q1 Expected Age > 1 Ma? start->q1 q2 Contains Zircon or other U-bearing minerals? q1->q2 Yes other Consider other methods (e.g., K-Ar, Ar-Ar) q1->other No q3 Need highest possible precision? q2->q3 Yes rbsr Select Rb-Sr Dating (Good for whole rock, metamorphic events) q2->rbsr No upb Select U-Pb Dating (High Precision) q3->upb Yes q3->rbsr No

Caption: Decision workflow for selecting between U-Pb and Rb-Sr dating methods.

G Conceptual Decay Pathways cluster_upb U-Pb System (in Zircon) cluster_rbsr Rb-Sr System U238 238U (Parent) Pb206 206Pb (Daughter) U238->Pb206 t½ = 4.47 Ga U235 235U (Parent) Pb207 207Pb (Daughter) U235->Pb207 t½ = 0.71 Ga Rb87 87Rb (Parent) Sr87 87Sr (Daughter) Rb87->Sr87 t½ = 49.2 Ga

Caption: Simplified decay schemes for the U-Pb and Rb-Sr radiometric systems.

References

Cross-Validation of Antimony-123 Results with Independent Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of Antimony-123 (¹²³Sb), with a focus on cross-validation of results using independent techniques. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of elemental and isotopic analysis is paramount. This document outlines the experimental protocols and performance data of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as a primary method for ¹²³Sb isotopic analysis, and its cross-validation with Neutron Activation Analysis (NAA) and Atomic Absorption Spectrometry (AAS) for total antimony determination.

Overview of Analytical Techniques

The accurate quantification of specific isotopes such as ¹²³Sb necessitates a primary analytical technique capable of isotopic discrimination. ICP-MS is the foremost technique for this purpose. However, to ensure the robustness of these results, cross-validation with independent methods that provide orthogonal measurements of the total elemental antimony concentration is crucial. This guide considers NAA and AAS as independent methods for this cross-validation.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting metals and non-metals at minute concentrations.[1] It is particularly well-suited for isotopic analysis, allowing for the direct measurement of the ¹²³Sb/¹²¹Sb ratio.[2][3] The high throughput and wide dynamic range of ICP-MS make it a powerful tool in various scientific fields.[4]

  • Neutron Activation Analysis (NAA): A non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[5] It offers high sensitivity for many elements, including antimony, and is based on the detection of characteristic gamma rays emitted from the radioactive isotopes formed upon neutron irradiation.[6][7]

  • Atomic Absorption Spectrometry (AAS): A spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.[8] Different atomization techniques are available, including Flame AAS (FAAS), Electrothermal AAS (ETAAS) or Graphite Furnace AAS (GF-AAS), and Hydride Generation AAS (HG-AAS).[8][9]

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of ICP-MS, NAA, and various AAS techniques for the analysis of antimony.

Table 1: Comparison of Detection Limits for Antimony Analysis

Analytical MethodDetection LimitMatrixReference
ICP-MS 0.06 µg/LHuman Plasma[10]
pg/mL rangeGeneral Environmental[1]
NAA 1 ng/gPlastics, Organic Matrices[11]
GF-AAS 0.3 µg/LWater[9]
<0.8 µg/LWater (U.S. EPA Method 204.2)[9]
FAAS 0.18 mg/LWastewater[9]
HG-AAS sub µg/L rangeGeneral[1]

Table 2: Recovery and Precision Data for Antimony Analysis

| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Matrix | Reference | | :--- | :--- | :--- | :--- | | ICP-MS | 90.0% | - | Human Plasma |[10] | | | 81.0% | - | Hair |[10] | | GF-AAS | 95.6% - 102.9% | <5% | Spiked Urine |[12] | | HG-AFS | - | 3.2% (for 5.0 µg/L solution) | Soil |[13] |

Experimental Protocols

Detailed methodologies for the primary and cross-validation techniques are provided below.

Primary Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for ¹²³Sb

ICP-MS is employed for the direct measurement of this compound. The method involves the introduction of a sample into an argon plasma, which ionizes the antimony atoms. The ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

Sample Preparation:

  • For biological samples like plasma or cells, digestion is performed using a solution of 1% tetramethylammonium hydroxide (TMAH) and 1% EDTA.[4]

  • Environmental samples such as soil or sediment may require microwave-assisted acid digestion, often with a mixture of nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) to ensure complete dissolution.[1][14]

  • An internal standard, such as Indium (¹¹⁵In), is added to correct for matrix effects and instrumental drift.[4]

Instrumentation and Analysis:

  • An ICP-MS instrument, such as an Agilent 7700x series, is used for the analysis.[4]

  • The isotopes ¹²¹Sb and ¹²³Sb are monitored. The ratio of these isotopes is determined to provide isotopic composition information.

  • Instrumental mass bias is often corrected using a standard-sample bracketing approach, sometimes in combination with an internal normalization technique using another element like tin (Sn).[2][15]

Cross-Validation Method 1: Neutron Activation Analysis (NAA)

NAA is a highly sensitive and non-destructive method for determining the total antimony concentration, providing a robust point of comparison for the total antimony calculated from ICP-MS isotopic data.

Sample Preparation:

  • Aliquots of the sample material and a synthetic antimony standard are prepared.[6]

  • For some matrices like plastics, no complex preparation is needed, highlighting the non-destructive nature of NAA.[11]

Irradiation and Measurement:

  • Samples and standards are irradiated in a nuclear reactor under a thermal neutron flux (e.g., 5x10¹² n cm⁻² s⁻¹ for 8 to 16 hours).[6]

  • During irradiation, the stable isotope ¹²¹Sb captures a neutron to form the radioactive isotope ¹²²Sb, which has a half-life of 2.72 days.[7]

  • After a suitable decay period, the gamma rays emitted from the decay of ¹²²Sb (e.g., at 564.2 keV) are measured using a high-purity germanium (HPGe) detector.[6][7]

  • The concentration of antimony in the sample is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those of the standard.[6]

Cross-Validation Method 2: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

GF-AAS is a highly sensitive AAS technique suitable for trace and ultra-trace element analysis, providing another independent measure of total antimony concentration.

Sample Preparation:

  • Solid samples, such as ores or rocks, may require co-precipitation of antimony with a carrier like hydrous ferric oxide, followed by dissolution in dilute nitric acid.[16]

  • Liquid samples like water may require acid digestion, for example, with nitric acid.[9]

  • For organic materials, decomposition with sulfuric acid and hydrogen peroxide in a closed system can be employed.[17]

Instrumentation and Analysis:

  • A small volume of the prepared sample is introduced into a graphite tube.

  • The graphite tube is heated in a programmed sequence to dry, pyrolyze, and finally atomize the sample at a high temperature (e.g., pyrolysis at 900-1200 °C).[8]

  • A light beam from an antimony hollow cathode lamp is passed through the atomic vapor in the graphite tube.

  • The amount of light absorbed at a specific wavelength (e.g., 217.6 nm) is proportional to the concentration of antimony in the sample.[9]

  • Chemical modifiers like palladium nitrate may be used to stabilize the antimony during the pyrolysis step and reduce interferences.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the cross-validation of this compound results.

experimental_workflow cluster_primary Primary Method: ¹²³Sb Isotopic Analysis cluster_crossval Cross-Validation: Total Sb Analysis cluster_comparison Result Comparison ICP_Prep Sample Preparation (e.g., Acid Digestion) ICP_MS ICP-MS Analysis (¹²¹Sb and ¹²³Sb detection) ICP_Prep->ICP_MS Introduce Sample ICP_Result ¹²³Sb Isotopic Ratio & Total Sb Concentration ICP_MS->ICP_Result Data Acquisition Compare Compare Total Sb Concentrations ICP_Result->Compare NAA_Prep Sample Preparation (Aliquoting) NAA NAA (Irradiation & Gamma Counting) NAA_Prep->NAA NAA_Result Total Sb Concentration NAA->NAA_Result NAA_Result->Compare AAS_Prep Sample Preparation (Digestion/Extraction) AAS GF-AAS (Atomization & Absorption) AAS_Prep->AAS AAS_Result Total Sb Concentration AAS->AAS_Result AAS_Result->Compare

Caption: Workflow for cross-validating ¹²³Sb results.

signaling_pathway cluster_icpms ICP-MS Pathway cluster_naa NAA Pathway Sample_ICP Sample Digestion_ICP Digestion with Internal Standard Sample_ICP->Digestion_ICP Nebulization Nebulization Digestion_ICP->Nebulization Plasma Argon Plasma (Ionization) Nebulization->Plasma MassSpec Mass Spectrometry (Isotope Separation) Plasma->MassSpec Detector_ICP Detector MassSpec->Detector_ICP Result_ICP ¹²³Sb/¹²¹Sb Ratio Detector_ICP->Result_ICP Sample_NAA Sample Irradiation Neutron Irradiation (¹²¹Sb -> ¹²²Sb) Sample_NAA->Irradiation Decay Radioactive Decay Irradiation->Decay GammaDetection Gamma Ray Detection (HPGe Detector) Decay->GammaDetection Result_NAA Total Sb Concentration GammaDetection->Result_NAA

Caption: Analytical pathways for ICP-MS and NAA.

References

A Comparative Guide to Iodine-123 Production for Medical Imaging: Focus on the Antimony-123 Pathway and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of production methods for Iodine-123 (I-123), a critical radionuclide in diagnostic medical imaging. We offer an in-depth look at the less common production route originating from Antimony-123 (¹²³Sb) and contrast it with the more established methods utilizing Tellurium-124 (¹²⁴Te) and Xenon-124 (¹²⁴Xe) targets. This objective analysis is supported by experimental data on production yields, radionuclidic purity, and the resulting impact on the sensitivity and specificity of I-123 in various single-photon emission computed tomography (SPECT) applications.

Executive Summary

Iodine-123 is the radioisotope of choice for a multitude of diagnostic imaging procedures due to its favorable physical characteristics, including a 13.22-hour half-life and a principal gamma emission of 159 keV, which is ideal for SPECT cameras.[1] The production method of I-123 is a critical determinant of its quality, primarily concerning the presence of radionuclidic impurities such as Iodine-124 (I-124). These impurities can degrade image quality and increase the radiation dose to the patient.[2] While the production of I-123 from enriched Xenon-124 gas targets is recognized for yielding the highest purity, and the Tellurium-124 route offers a cost-effective solid target alternative, the this compound pathway presents another, albeit less common, option. This guide will dissect the methodologies, yields, and purities of each route and correlate these production characteristics with the diagnostic efficacy of the resulting I-123.

Production of Iodine-123 from this compound

The production of I-123 from this compound is a cyclotron-based method that, while not as prevalent as other routes, has been explored. It typically involves the bombardment of a natural or enriched antimony target with alpha particles (⁴He) or Helium-3 (³He) ions.

Key Nuclear Reactions:
  • ¹²¹Sb(α,2n)¹²³I

  • ¹²³Sb(³He,3n)¹²³I[3]

Experimental Protocol: Production and Separation

A detailed experimental protocol for the production of I-123 from an this compound target involves the following general steps:

  • Target Preparation: A target of natural or enriched Antimony, often in the form of Antimony trioxide (Sb₂O₃), is prepared. This may involve pressing the powder into a target holder.

  • Irradiation: The target is bombarded with a beam of alpha particles or Helium-3 ions in a cyclotron. The energy of the beam is optimized to maximize the yield of I-123 while minimizing the production of long-lived iodine isotopes. For instance, a 29.4 MeV alpha beam has been used to irradiate a natural Sb₂O₃ target.

  • Dissolution: After irradiation, the target is dissolved, typically in a strong acid.

  • Separation of Iodine-123: The no-carrier-added I-123 is then separated from the bulk antimony target material. One documented method is solvent extraction using carbon tetrachloride (CCl₄).[4] Other techniques like precipitation have also been investigated.

G cluster_production I-123 Production from this compound Sb123_target This compound Target (¹²³Sb) Irradiation Cyclotron Irradiation (α or ³He bombardment) Sb123_target->Irradiation 1 Irradiated_target Irradiated Target (contains I-123, Sb, etc.) Irradiation->Irradiated_target 2 Dissolution Target Dissolution Irradiated_target->Dissolution 3 Separation Chemical Separation (e.g., Solvent Extraction) Dissolution->Separation 4 I123_product Purified Iodine-123 Separation->I123_product 5

Caption: Workflow for the production of Iodine-123 from an this compound target.

Comparison of Iodine-123 Production Methods

The choice of production route for I-123 has significant implications for the final product's yield, radionuclidic purity, and consequently, its suitability for clinical use. The primary alternatives to the antimony route are the irradiation of Tellurium-124 and Xenon-124.

Production RouteTarget MaterialTypical ProjectileKey Nuclear ReactionAdvantagesDisadvantages
This compound ¹²³Sb or natSb (Solid)α, ³He¹²¹Sb(α,2n)¹²³I, ¹²³Sb(³He,3n)¹²³IUtilizes solid target technology.Lower yield compared to other methods; potential for various iodine isotope impurities.[3]
Tellurium-124 Enriched ¹²⁴TeO₂ (Solid)Protons (p)¹²⁴Te(p,2n)¹²³IHigh yield, cost-effective solid target.[5]Higher levels of I-124 impurity compared to the Xenon route, which can degrade image quality.[2]
Xenon-124 Enriched ¹²⁴Xe (Gas)Protons (p)¹²⁴Xe(p,pn)¹²³Xe → ¹²³I & ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³IProduces I-123 of the highest radionuclidic purity (>99.9%).[6]Expensive enriched gas target; requires specialized gas handling and cryogenic systems.[7]
Experimental Protocols for Alternative Production Routes

Production from Tellurium-124 (Dry Distillation):

  • Target Preparation: Highly enriched ¹²⁴TeO₂ is pressed into a target disc.

  • Irradiation: The target is irradiated with protons in a cyclotron.

  • Dry Distillation: The irradiated target is heated in a furnace (e.g., at 713 K). The I-123 is volatilized and carried by a stream of inert gas (e.g., Argon) to a collection vessel where it is trapped.[4] This method allows for the recovery and reuse of the expensive enriched tellurium target material.[5]

G cluster_production I-123 Production from Tellurium-124 Te124_target Enriched ¹²⁴TeO₂ Target Irradiation Proton Irradiation Te124_target->Irradiation Irradiated_TeO2 Irradiated Target Irradiation->Irradiated_TeO2 Dry_Distillation Dry Distillation Irradiated_TeO2->Dry_Distillation I123_Vapor I-123 Vapor Dry_Distillation->I123_Vapor Trapping Trapping in Solution I123_Vapor->Trapping I123_Solution Purified I-123 Solution Trapping->I123_Solution

Caption: Dry distillation process for separating I-123 from an irradiated TeO₂ target.

Production from Xenon-124 (Gas Target):

  • Target System: A specialized gas target is filled with highly enriched ¹²⁴Xe gas.

  • Irradiation: The gas target is bombarded with protons. The nuclear reactions produce ¹²³Xe and ¹²³Cs, which both decay to ¹²³I.[8]

  • Iodine-123 Trapping: During and after irradiation, the I-123 produced deposits on the cold inner surfaces of the target chamber.

  • Xenon Recovery: The remaining enriched ¹²⁴Xe gas is cryogenically recovered for reuse.

  • Iodine-123 Elution: The trapped I-123 is washed from the target walls using a dilute sodium hydroxide solution.[9]

G cluster_production I-123 Production from Xenon-124 Xe124_gas Enriched ¹²⁴Xe Gas Irradiation Proton Irradiation in Gas Target Xe124_gas->Irradiation I123_Deposition I-123 Deposits on Cold Wall Irradiation->I123_Deposition Xe_Recovery Cryogenic Recovery of ¹²⁴Xe Irradiation->Xe_Recovery I123_Elution Elution of I-123 I123_Deposition->I123_Elution Purified_I123 High-Purity I-123 I123_Elution->Purified_I123

Caption: Gas target method for producing high-purity I-123 from Xenon-124.

Quantitative Data on Production Yield and Radionuclidic Purity

The yield and purity of I-123 are critical performance indicators for any production method. The presence of I-124 is particularly detrimental due to its longer half-life (4.18 days) and high-energy gamma emissions, which increase patient radiation dose and degrade SPECT image resolution.

Production RouteReported YieldKey Radionuclidic ImpuritiesReported Purity
This compound ~1 mCi/µAhr (¹²³Sb(α,2n))[3]I-124, I-125, I-126Data on radionuclidic purity is sparse in readily available literature.
Tellurium-124 8.2 mCi/µAhr (¹²⁴Te(p,2n))[10]I-124 (typically <5% at End of Bombardment)>95% (I-123)
Xenon-124 High yields reported, dependent on target design and beam parameters.I-125 (from ¹²⁶Xe impurity in target)>99.9% (I-123)[6]

Sensitivity and Specificity of Iodine-123 in Medical Imaging

The ultimate measure of the utility of I-123 produced by any method is its performance in clinical diagnostic imaging. The sensitivity (the ability to correctly identify those with the disease) and specificity (the ability to correctly identify those without the disease) are key metrics. While direct comparative studies of I-123 from different production routes are not widely available, the impact of radionuclidic purity on image quality suggests that higher purity I-123 (from the Xenon route) would likely lead to better imaging performance.

Imaging of Neuroendocrine Tumors with I-123 Metaiodobenzylguanidine (MIBG)

I-123 MIBG is a radiopharmaceutical used for the diagnosis and staging of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.

ApplicationSensitivitySpecificityReference
Pheochromocytoma & Paraganglioma82-88%82-84%Prospective Multicenter Trial
Neuroblastoma (Primary Tumor)73%94%Analysis of 115 cases
Neuroblastoma (Bone Marrow Metastases)90%Initially 68%, revised to 100% after follow-upAnalysis of 115 cases
Diagnosis of Parkinsonian Syndromes with I-123 Ioflupane (DaTscan™)

I-123 ioflupane is used for SPECT imaging of the dopamine transporter to help differentiate essential tremor from Parkinsonian syndromes.

Study PopulationSensitivitySpecificityReference
Early Clinically Uncertain Parkinsonian Syndromes78%96.8%Clinical Trial Data[11]
Differentiating Parkinson's Disease from Essential Tremor95%93%Review of studies[12]
Pooled Analysis of Four Clinical Trials88.7% (Blinded Read)91.2% (Blinded Read)Pooled Analysis[1]
Myocardial Perfusion Imaging in Cardiology

I-123 labeled fatty acids, such as BMIPP, are used to assess myocardial viability and ischemia.

ApplicationSensitivitySpecificityReference
Stable Effort Angina Pectoris (Overall)61%N/AStudy of 198 patients[13]
Coronary Artery Disease (Stress SPECT)82-91%70-90%Systematic Review[14][15]

Conclusion

The production of Iodine-123 is a complex process where the choice of target material and methodology profoundly influences the final product's quality and, by extension, its diagnostic utility.

  • Iodine-123 from this compound: This is a less common production route with reported lower yields compared to the Tellurium and Xenon methods. While it offers a solid target option, more research is needed to fully characterize its radionuclidic purity and to optimize the production and separation processes for routine clinical use.

  • Iodine-123 from Tellurium-124: This method is a widely used, cost-effective approach that provides good yields of I-123. However, the presence of I-124 as a radionuclidic impurity is a significant consideration that can impact image quality and patient radiation dose.

  • Iodine-123 from Xenon-124: This is the gold standard for producing high-purity Iodine-123. The indirect production via the decay of Xenon-123 results in a product with minimal long-lived iodine impurities. While the initial investment in enriched xenon and specialized equipment is high, the superior quality of the I-123 may translate to improved diagnostic accuracy.

For researchers, scientists, and drug development professionals, the choice of I-123 production method will depend on a balance of factors including the required level of purity for the specific application, available cyclotron facilities, and economic considerations. For applications demanding the highest image resolution and lowest patient radiation dose, I-123 produced via the Xenon-124 route is the preferred option. However, ongoing research into optimizing solid target production, including the this compound pathway, may offer more accessible and cost-effective alternatives in the future.

References

A Comparative Guide to Mass Spectrometers for High-Precision Antimony-123 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate determination of Antimony-123 (¹²³Sb) isotopic signatures is crucial across various scientific disciplines, including environmental monitoring, geochemistry, and pharmaceutical development. The selection of an appropriate mass spectrometer is paramount to achieving reliable and high-quality data. This guide provides a comparative overview of different mass spectrometry techniques and instrumentation for ¹²³Sb analysis, supported by experimental data from peer-reviewed studies.

Performance Comparison of Mass Spectrometry Platforms

The primary instrumentation for high-precision antimony isotope analysis is the Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). This is often coupled with a hydride generator (HG) for enhanced sensitivity and to reduce matrix effects. Other ICP-MS instruments are utilized for quantitative analysis.

Instrument/TechniqueKey Performance CharacteristicsApplication FocusReference
MC-ICP-MS (e.g., Nu Plasma II, Neptune Plus) with Hydride Generation (HG) High Precision Isotopic Ratios: Achieves precision of ≤0.09‰ (2SD) for δ¹²³Sb.[1] External reproducibility for δ¹²³Sb is reported at 0.05‰ (2 sd).[2]High-precision isotope ratio measurements in geological, environmental, and biological samples.[1][2][1][2]
Femtosecond Laser Ablation (fs-LA)-MC-ICP-MS In-situ Isotopic Analysis: Provides spatially resolved Sb isotope composition at the mineral or sub-mineral scale with a precision better than 0.1‰ and a spatial resolution of approximately 30 mm.[3]Direct analysis of solid samples, particularly in geochemistry for mineral analysis.[3][3]
ICP-MS (e.g., Agilent 7700x) Quantitative Analysis: Used for the quantification of total antimony concentration in various matrices, including plasma and intracellular samples.[4]Pharmacokinetic studies and quantification of total antimony in biological and clinical samples.[4][4]
High-Performance Liquid Chromatography (HPLC) coupled with MC-ICP-MS Speciation Analysis: Enables the simultaneous online determination of the isotopic compositions of different antimony species (e.g., Sb(III) and Sb(V)) with external 2SD precisions better than 0.05‰.[5]Investigating isotopic fractionation during chemical and biological processes involving different antimony species.[5][5]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate ¹²³Sb analysis. Below are summaries of key experimental protocols cited in the literature.

1. Sample Preparation for Isotopic Analysis by HG-MC-ICP-MS

  • Digestion: Samples are typically digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a high-pressure asher system.

  • Purification: A crucial step to eliminate matrix effects and isobaric interferences is the separation of antimony from the sample matrix. A single-step purification method using thiol-functionalized mesoporous silica powder has been shown to be effective, with antimony recovery of 100 ± 7%.[2] This method efficiently removes potential interfering elements like As, Cd, Co, Cr, Cu, Fe, Ni, Pb, Se, and Sn.[2]

  • Hydride Generation: The purified antimony solution is mixed with a reducing agent (e.g., NaBH₄) in an acidic medium to convert Sb to its volatile hydride (stibine, SbH₃). This is then introduced into the plasma source of the MC-ICP-MS.

2. In-situ Isotopic Analysis by fs-LA-MC-ICP-MS

  • Sample Preparation: Polished thick sections of the sample material are used.

  • Laser Ablation: A femtosecond laser is used to ablate the sample surface, creating fine particles that are transported into the ICP-MS by a carrier gas (e.g., Helium).

  • Mass Bias Correction: Tin (Sn) is often used for mass bias correction.[3] The standard-sample bracketing protocol is applied for accurate δ¹²³Sb determination.[3]

3. Quantitative Analysis by ICP-MS

  • Sample Digestion: For biological samples like plasma and peripheral blood mononuclear cells (PBMCs), digestion is performed using a solution of 1% tetramethylammonium hydroxide (TMAH) and 1% EDTA.[4]

  • Internal Standard: Indium (In) is commonly used as an internal standard to correct for matrix effects and instrumental drift.[4][6] The isotope ¹¹⁵In is often monitored.[4]

  • Calibration: A multi-level calibration curve is prepared to quantify the antimony concentration in the samples.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the isotopic analysis of this compound using MC-ICP-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Digestion Acid Digestion Sample->Digestion Purification Column Chromatography (Thiol-functionalized silica) Digestion->Purification HG Hydride Generation Purification->HG MC_ICP_MS MC-ICP-MS (e.g., Nu Plasma II) HG->MC_ICP_MS Detector Faraday Cups MC_ICP_MS->Detector Mass_Bias_Correction Mass Bias Correction (e.g., Standard-Sample Bracketing) Detector->Mass_Bias_Correction Isotope_Ratio ¹²³Sb/¹²¹Sb Ratio Calculation Mass_Bias_Correction->Isotope_Ratio Delta_Value δ¹²³Sb Calculation Isotope_Ratio->Delta_Value

Caption: General experimental workflow for this compound isotopic analysis.

References

Isotopic Fractionation of Antimony-123 vs. Antimony-121 in Natural Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony (Sb), a metalloid of increasing environmental and toxicological concern, exists in nature as two stable isotopes: ¹²¹Sb and ¹²³Sb. The subtle variations in the relative abundance of these isotopes, a phenomenon known as isotopic fractionation, provide a powerful tool for tracing the sources and biogeochemical pathways of antimony in the environment. This guide offers a comparative analysis of the isotopic fractionation of ¹²³Sb versus ¹²¹Sb in key natural processes, supported by experimental data and detailed methodologies.

Principles of Antimony Isotope Fractionation

Isotopic fractionation of antimony is primarily mass-dependent, meaning that the lighter isotope (¹²¹Sb) tends to react faster and form weaker bonds than the heavier isotope (¹²³Sb). This results in measurable differences in the ¹²³Sb/¹²¹Sb ratio in various environmental compartments. These variations are typically reported in delta notation (δ¹²³Sb) in parts per thousand (‰) relative to a standard. The key processes driving this fractionation include redox transformations, adsorption onto mineral surfaces, biological metabolism, and the weathering of primary antimony-bearing minerals. Understanding the direction and magnitude of fractionation in these processes is crucial for interpreting antimony isotope data in environmental and geological studies.

Comparative Analysis of Antimony Isotopic Fractionation in Natural Processes

The extent and direction of antimony isotope fractionation are highly dependent on the specific biogeochemical process. The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the isotopic effects observed.

Redox Reactions

Redox transformations between the more mobile and toxic Sb(III) and the less mobile Sb(V) are major drivers of antimony isotopic fractionation.

ProcessReactantProductFractionation Factor (Δ¹²³Sb product-reactant)Isotope Enrichment Factor (ε)Key Findings
Microbial Oxidation Sb(III)Sb(V)Not Reported-0.58‰ to -0.62‰Lighter isotopes (¹²¹Sb) are preferentially oxidized to Sb(V).[1][2]
Chemical Oxidation (Fe(II)-mediated) Sb(III)Sb(V)Not Reported~ -0.50‰The product Sb(V) is isotopically lighter than the reactant Sb(III).[3]
Abiotic Oxidation (with H₂O₂) Sb(III)Sb(V)~ +0.3‰Not ReportedThe product Sb(V) is enriched in the heavier isotope (¹²³Sb).[4]
Adsorption onto Mineral Surfaces

The adsorption of dissolved antimony species onto mineral surfaces is a critical process controlling its mobility in soils and sediments.

AdsorbentAdsorbed Sb SpeciesFractionation Factor (Δ¹²³Sb aqueous-adsorbed)Key Findings
Ferrihydrite Sb(V)0.49‰ to 1.20‰The aqueous phase becomes enriched in the heavier isotope (¹²³Sb).[5][6][7][8]
Goethite Sb(V)1.14‰ to 2.35‰Significant enrichment of the heavier isotope (¹²³Sb) in the aqueous phase.[5][6][7]
Hematite Sb(V)1.12‰Similar to goethite, the aqueous phase is enriched in ¹²³Sb.[6][8]
Stibnite Weathering

The weathering of stibnite (Sb₂S₃), the primary ore mineral of antimony, releases antimony into the environment and is accompanied by isotopic fractionation.

Leaching AgentDissolved SbFractionation (δ¹²³Sb in leachate)Key Findings
Weak Acids (HCl, Oxalic Acid) Sb speciesEnriched by up to 0.4‰ to 0.5‰Preferential mobilization of the heavier Sb isotope into the leachate.[4][9][10]
Strong Acid (HNO₃) Sb speciesNo significant fractionationQuantitative dissolution of stibnite without a significant isotopic effect.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of antimony isotope fractionation. Below are summaries of key experimental protocols cited in the literature.

Antimony Isotope Analysis by MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary technique for high-precision measurement of antimony isotope ratios.

1. Sample Preparation and Digestion:

  • Solid samples (e.g., minerals, sediments) are digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a clean laboratory environment to minimize contamination.

  • Aqueous samples are filtered and acidified.

2. Chromatographic Purification of Antimony:

  • A crucial step to remove matrix elements that can interfere with the mass spectrometric analysis.

  • A common method involves a two-step ion-exchange chromatography procedure.[11][12]

    • Step 1 (Anion Exchange): The sample is loaded onto an anion exchange resin (e.g., AG 1-X4) to separate Sb from major cations.

    • Step 2 (Cation Exchange): The eluent from the first step is then passed through a cation exchange resin (e.g., AG 50W-X8) for further purification.

  • The purified Sb fraction is collected, evaporated to dryness, and reconstituted in a dilute acid for analysis.

3. Isotopic Measurement by MC-ICP-MS:

  • The purified antimony solution is introduced into the MC-ICP-MS.

  • Instrumental mass bias, which affects the accuracy of the isotope ratio measurement, is corrected using a standard-sample bracketing method, often with an internal standard (e.g., Cadmium).[12]

  • The ¹²³Sb/¹²¹Sb ratio is measured, and the results are reported as δ¹²³Sb values relative to a certified reference material.

Microbial Oxidation of Sb(III) Experiment

This protocol is designed to investigate the isotopic fractionation of antimony during its oxidation by microorganisms.[1][2]

1. Bacterial Culture and Inoculation:

  • A pure culture of an antimony-oxidizing bacterium (e.g., Pseudomonas sp.) is grown in a suitable nutrient medium.

  • The bacterial cells are harvested, washed, and resuspended in a minimal salt medium.

2. Experimental Setup:

  • The experiment is conducted in sterile reactors containing the minimal salt medium.

  • A known concentration of Sb(III) is added to the reactors.

  • The reactors are inoculated with the prepared bacterial suspension.

  • Control reactors without bacteria are also prepared to monitor for abiotic oxidation.

  • The reactors are incubated at a controlled temperature and pH (e.g., 30°C, pH 7.2).

3. Sampling and Analysis:

  • Aliquots are collected from the reactors at regular time intervals.

  • The samples are filtered to separate the aqueous phase from the bacterial cells and any precipitates.

  • The concentrations of Sb(III) and Sb(V) in the aqueous phase are determined.

  • The isotopic composition of the remaining Sb(III) and the produced Sb(V) is measured using MC-ICP-MS.

Adsorption of Sb(V) on Iron Oxyhydroxides Experiment

This protocol investigates the isotopic fractionation of antimony during its adsorption onto common iron minerals.[5][6][7]

1. Synthesis of Iron Oxyhydroxides:

  • Minerals like ferrihydrite and goethite are synthesized in the laboratory to ensure purity and controlled surface properties.

2. Adsorption Experiment:

  • A known mass of the synthesized iron oxyhydroxide is suspended in an electrolyte solution (e.g., NaCl) in a reaction vessel.

  • The pH of the suspension is adjusted to the desired value.

  • A solution containing a known concentration of Sb(V) is added to the suspension.

  • The reaction vessels are agitated for a specific period to reach adsorption equilibrium.

3. Sample Separation and Analysis:

  • The suspension is centrifuged to separate the solid phase (iron oxyhydroxide with adsorbed Sb) from the aqueous phase.

  • The supernatant (aqueous phase) is collected and filtered.

  • The concentration of Sb remaining in the aqueous phase is measured.

  • The isotopic composition of Sb in the initial solution and in the final aqueous phase is determined by MC-ICP-MS. The isotopic composition of the adsorbed Sb is calculated by mass balance.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Antimony_Isotope_Analysis_Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Isotopic Analysis Sample_Collection Sample Collection (Water, Soil, Mineral) Digestion Acid Digestion (for solids) Sample_Collection->Digestion Filtration Filtration & Acidification (for liquids) Sample_Collection->Filtration Anion_Exchange Anion Exchange Chromatography Digestion->Anion_Exchange Filtration->Anion_Exchange Cation_Exchange Cation Exchange Chromatography Anion_Exchange->Cation_Exchange MC_ICP_MS MC-ICP-MS Analysis (¹²³Sb/¹²¹Sb Ratio) Cation_Exchange->MC_ICP_MS Data_Processing Data Processing (δ¹²³Sb Calculation) MC_ICP_MS->Data_Processing

Caption: General workflow for antimony isotope analysis.

Microbial_Oxidation_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis Prepare_Media Prepare Minimal Salt Medium Add_SbIII Add Sb(III) Solution Prepare_Media->Add_SbIII Inoculate Inoculate with Sb-oxidizing Bacteria Add_SbIII->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Collect_Aliquots Collect Aliquots Over Time Incubate->Collect_Aliquots Separate_Phases Separate Aqueous & Solid Phases Collect_Aliquots->Separate_Phases Measure_Concentrations Measure Sb(III) and Sb(V) Concentrations Separate_Phases->Measure_Concentrations Isotope_Analysis Analyze Isotopic Composition of Sb(III) and Sb(V) Separate_Phases->Isotope_Analysis

Caption: Workflow for microbial oxidation of Sb(III) experiment.

Adsorption_Experiment_Workflow cluster_prep Preparation cluster_reaction Adsorption Reaction cluster_analysis Analysis Synthesize_Adsorbent Synthesize Adsorbent (e.g., Ferrihydrite) Prepare_Suspension Prepare Adsorbent Suspension Synthesize_Adsorbent->Prepare_Suspension Adjust_pH Adjust pH Prepare_Suspension->Adjust_pH Add_SbV Add Sb(V) Solution Adjust_pH->Add_SbV Equilibrate Equilibrate (Agitate) Add_SbV->Equilibrate Separate_Phases Separate Solid and Aqueous Phases Equilibrate->Separate_Phases Analyze_Aqueous_Sb Analyze Aqueous Sb Concentration Separate_Phases->Analyze_Aqueous_Sb Analyze_Isotopes Analyze Isotopic Composition of Aqueous Sb Separate_Phases->Analyze_Isotopes

Caption: Workflow for Sb(V) adsorption experiment.

References

The Indelible Mark: A Cost-Benefit Analysis of Enriched Antimony-123 in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more precise and insightful tracer technologies is perpetual. In this landscape, enriched Antimony-123 (¹²³Sb) emerges as a compelling, albeit less conventional, stable isotope tracer. This guide provides an objective comparison of ¹²³Sb with other alternatives, supported by experimental data and detailed methodologies, to illuminate its potential in advancing tracer studies.

The use of stable, non-radioactive isotopes has revolutionized the study of metabolic pathways, pharmacokinetics (PK), and absorption, distribution, metabolism, and excretion (ADME) of drug candidates. These tracers offer a safe and powerful alternative to their radioactive counterparts, enabling studies in a wider range of subjects and scenarios. While isotopes of lighter elements like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are the workhorses of the field, heavier elements like this compound present unique analytical advantages that warrant a closer look.

Performance Comparison: Enriched this compound vs. Traditional Stable Isotopes

The primary advantage of using a heavy element like this compound lies in the analytical separation from the often complex biological matrix. The distinct mass of ¹²³Sb allows for highly sensitive and specific detection with minimal background interference, a common challenge when using lighter isotopes that may have naturally occurring counterparts in biological molecules.

FeatureEnriched this compound (¹²³Sb)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)Deuterium (²H)
Natural Abundance 42.79% (for ¹²³Sb)1.1%0.37%0.015%
Mass Difference from Major Isotope 2 amu (from ¹²¹Sb)1 amu (from ¹²C)1 amu (from ¹⁴N)1 amu (from ¹H)
Typical Enrichment >99%>99%>99%>99%
Detection Method MC-ICP-MSLC-MS, GC-MS, NMRLC-MS, GC-MS, NMRLC-MS, GC-MS, NMR
Background Interference Very LowModerate to HighModerate to HighLow to Moderate
Cost HighModerateModerateLow to Moderate
Key Advantage High signal-to-noise ratio, minimal biological background.Versatile for labeling a wide range of organic molecules.Key element in proteins and nucleic acids.Can alter physicochemical properties (isotopic effect).
Key Disadvantage Limited commercial availability of labeled compounds, potential toxicity concerns of antimony.Higher natural abundance can lead to background signal.Less ubiquitous in drug molecules than carbon.Potential for kinetic isotope effects that may alter metabolism.

Cost-Benefit Analysis: Is Enriched this compound Worth the Investment?

The primary barrier to the widespread adoption of enriched ¹²³Sb is its cost. As a less commonly used stable isotope, its production and enrichment processes are more specialized, leading to a higher price point compared to ¹³C, ¹⁵N, and ²H. A historical price for high-purity this compound was noted at approximately €472 per milligram in late 2020, though current prices are typically provided upon request from specialized suppliers. In contrast, the costs for commonly used ¹³C, ¹⁵N, and ²H labeled compounds are generally lower and more readily available from a wider range of vendors.

However, the higher initial cost of ¹²³Sb may be offset by several factors:

  • Reduced Analytical Complexity and Time: The low natural abundance of other antimony isotopes and the distinct mass of ¹²³Sb can simplify sample preparation and data analysis, potentially reducing labor and instrument time.

  • Increased Sensitivity and Accuracy: For studies requiring the detection of very low concentrations of a tracer, the high signal-to-noise ratio offered by ¹²³Sb can provide more reliable and accurate data, which is critical in early-stage drug development.

  • Unique Applications: In scenarios where the background from carbon, nitrogen, or hydrogen is prohibitively high, ¹²³Sb may be the only viable option for a stable isotope tracer study.

The decision to use enriched ¹²³Sb should be based on a careful consideration of the specific research question, the required level of sensitivity, and the available budget. For exploratory studies or those where high tracer concentrations can be used, the more common and less expensive stable isotopes may be sufficient. However, for pivotal studies demanding the utmost precision and sensitivity, the investment in enriched ¹²³Sb could be justified by the quality and clarity of the resulting data.

Experimental Protocols: A Guide to Implementation

The successful implementation of a tracer study using enriched ¹²³Sb hinges on a robust experimental protocol. The following provides a detailed methodology for a key experiment: an in vitro drug metabolism study using human liver microsomes.

Experimental Protocol: In Vitro Metabolism of a Drug Candidate using Enriched ¹²³Sb-Labeled Compound

Objective: To determine the metabolic fate of a drug candidate by tracing an enriched ¹²³Sb label.

Materials:

  • Enriched ¹²³Sb-labeled drug candidate (>99% isotopic purity)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (a structurally similar compound not containing antimony)

  • Ultrapure water

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of the ¹²³Sb-labeled drug candidate in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the ¹²³Sb-labeled drug candidate to the HLM mixture to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard to stop the metabolic reaction and precipitate proteins.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for MC-ICP-MS analysis.

  • MC-ICP-MS Analysis:

    • Analyze the samples using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) to determine the ratio of ¹²³Sb to another stable antimony isotope (e.g., ¹²¹Sb) or to quantify the absolute amount of ¹²³Sb.

    • Use appropriate standards to create a calibration curve for quantification.

Analytical Methodology: MC-ICP-MS for Antimony Isotope Ratio Measurement

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the instrument of choice for high-precision isotope ratio measurements of heavy elements like antimony.[1][2]

Key Parameters:

  • Sample Introduction: A desolvating nebulizer system is often used to introduce the sample, which enhances sensitivity.

  • Plasma Conditions: Optimized to ensure efficient ionization of antimony while minimizing polyatomic interferences.

  • Mass Resolution: Sufficient to separate the antimony isotopes from any potential isobaric interferences.

  • Data Acquisition: Simultaneous measurement of the ion beams of ¹²¹Sb and ¹²³Sb using multiple Faraday cup detectors.

  • Mass Bias Correction: An internal standard (e.g., Indium) or sample-standard bracketing is used to correct for instrumental mass discrimination.[2]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship in a cost-benefit analysis.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Sampling Sampling & Quenching cluster_Analysis Analysis A Prepare ¹²³Sb-labeled drug stock C Add drug to HLMs A->C B Pre-warm HLMs and buffer B->C D Initiate reaction with NADPH system C->D E Withdraw aliquots at time points D->E Metabolism occurs F Quench with ACN & internal standard E->F G Sample processing (centrifuge, dry, reconstitute) F->G H MC-ICP-MS Analysis G->H Cost_Benefit_Analysis cluster_Costs Costs cluster_Benefits Benefits Cost_Isotope Higher cost of enriched ¹²³Sb isotope Decision Decision to Use Enriched ¹²³Sb Cost_Isotope->Decision Cost_Instrumentation Potential need for specialized MC-ICP-MS instrumentation Cost_Instrumentation->Decision Benefit_Sensitivity Increased sensitivity and lower detection limits Benefit_Sensitivity->Decision Benefit_Accuracy Higher accuracy due to low background Benefit_Accuracy->Decision Benefit_Simplicity Simplified sample preparation and data analysis Benefit_Simplicity->Decision Benefit_Unique Enables studies where other tracers are unsuitable Benefit_Unique->Decision

References

Safety Operating Guide

Navigating the Disposal of Antimony-123: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Antimony-123, clarifying its nature and outlining the necessary steps for its safe handling and disposal.

Contrary to what its isotopic designation might suggest, this compound is a stable, non-radioactive isotope of the element Antimony. Therefore, its disposal is governed by regulations for hazardous chemical waste, not radioactive waste. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment.[1][2][3][4]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. Personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) and Handling Summary

PPE/Handling RequirementSpecificationRationale
Respiratory Protection NIOSH-approved respirator for dustsTo prevent inhalation of harmful antimony particles.[5]
Eye Protection ANSI-approved safety glasses or gogglesTo protect eyes from dust and splashes.[6]
Skin Protection Nitrile or chloroprene gloves, protective clothingTo avoid skin contact with the substance.[6]
Ventilation Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation exposure.[5][7]
Incompatible Materials Acids, oxidizers, and halogensContact can produce toxic fumes or result in violent reactions.[5][7]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. The following steps provide a clear workflow for its proper disposal.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: Antimony."

    • Do not mix antimony waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a compatible, sealable container for waste collection. Lined metal or plastic pails are often suitable.[5]

    • Ensure the container is kept closed when not in use.[7]

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, clean up the spill using moist towels to prevent dust from becoming airborne.[7]

    • Place the used towels and any contaminated materials into the designated hazardous waste container.[7]

    • Wash the spill site thoroughly after material pickup is complete.[7]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[5]

    • The storage area should be away from incompatible materials and foodstuffs.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Handle in Ventilated Area (Fume Hood) B->C D Use Designated, Labeled Hazardous Waste Container C->D E Store Container Sealed in a Cool, Dry, Ventilated Area D->E F Keep Away from Incompatible Materials D->F G Contact Environmental Health & Safety (EHS) for Pickup E->G F->G H Provide Waste Details to EHS G->H I EHS Transports for Proper Disposal H->I

This compound Disposal Workflow

In Case of Exposure

Immediate action is critical in the event of accidental exposure to this compound.

First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of water.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[7]
Ingestion Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

A Note on Radioactive Antimony Isotopes

While this compound is stable, other isotopes of antimony are radioactive (e.g., Antimony-125). The disposal of radioactive materials is a separate and more complex process that typically involves:

  • Decay-in-Storage: For isotopes with short half-lives, waste may be stored securely until the radioactivity decays to background levels.[8]

  • Release into Sanitary Sewerage: In some cases, very small quantities of radioactive liquids may be disposed of via the sanitary sewer, subject to strict regulatory limits.[8]

  • Transfer to a Licensed Facility: Most radioactive waste is transferred to a facility licensed to handle and dispose of such materials.[8]

It is imperative to consult your institution's Radiation Safety Officer for the proper handling and disposal procedures for any radioactive materials.

References

Personal protective equipment for handling Antimony-123

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Antimony-123 (¹²³Sb). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Important Note on this compound: this compound is a stable, non-radioactive isotope of the element Antimony.[1][2] Therefore, the hazards associated with its handling are chemical, not radiological. The following procedures focus on mitigating the chemical risks posed by elemental antimony.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its common powder or dust form.

Protection Type Required Equipment Purpose & Notes
Eye Protection Chemical splash goggles or safety glasses with side shields.[3][4][5]To prevent eye contact with antimony particles. A face shield may be required for larger quantities or when significant dust generation is possible.
Skin & Body Chemically resistant gloves (Nitrile, Neoprene, or Natural Rubber recommended).[3][6]To avoid direct skin contact. Inspect gloves for tears or degradation before use.
Lab coat, apron, or coveralls (e.g., Tyvek).[3][6][7]To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator.Required when engineering controls cannot maintain exposure below the occupational limits. The type depends on the airborne concentration: • Up to 5 mg/m³: N95, R95, or P95 particulate respirator.[6][8] • Higher Concentrations: A full facepiece respirator or a powered-air purifying respirator (PAPR) should be used.[6]

Occupational Exposure Limits

Personnel must adhere to the established exposure limits for antimony to prevent adverse health effects. Engineering controls, such as fume hoods or local exhaust ventilation, should be the primary method of controlling exposure.[3][4][5]

Organization Exposure Limit (Time-Weighted Average)
OSHA (PEL) 0.5 mg/m³ (8-hour TWA)[4][6][8]
NIOSH (REL) 0.5 mg/m³ (10-hour TWA)[8][9]
ACGIH (TLV) 0.5 mg/m³ (8-hour TWA)[4][6]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan: Handling and Storage Protocols

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation of dust.[4][5]

  • Avoid Dust: Minimize the generation of dust.[4] Avoid actions like dry sweeping.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][7] Contaminated clothing should be removed and laundered before reuse.[10]

  • Incompatible Materials: Antimony can react violently with strong oxidizers and halogens (fluorine, chlorine, bromine).[5][6] Contact with strong acids can form toxic stibine gas.[5][6]

Storage Plan:

  • Store this compound in a cool, dry, well-ventilated area in its original, securely sealed container.[3][9][11]

  • Store away from incompatible substances, heat, and flames.[4][9]

  • The designated storage area should be locked up.[3][12]

Emergency and Disposal Plan

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[6][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1, including respiratory protection.[3]

  • Containment: Moisten the spilled solid material with water to prevent dust from becoming airborne.[6]

  • Clean-up: Use a HEPA-filtered vacuum for clean-up.[6] Do not dry sweep. Place the collected material into a sealed, labeled container for disposal.[4][6]

  • Decontaminate: Wash the spill site after the material has been collected.[12]

Waste Disposal Plan:

  • Antimony waste is considered hazardous waste.[6]

  • All waste materials, including contaminated PPE and spill clean-up debris, must be collected in a sealed, clearly labeled container.[3][6]

  • Do not dispose of antimony waste down the drain or in regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or your regional Environmental Protection Agency (EPA) office for specific disposal regulations and procedures.[6]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

G A 1. Risk Assessment & SOP Review B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Handle Sb-123 in Ventilated Area (Fume Hood) B->C D Spill Occurred? C->D E Follow Spill Cleanup Protocol D->E Yes F 4. Place All Waste in Sealed Hazardous Waste Container D->F No E->F G 5. Doff PPE F->G H 6. Wash Hands Thoroughly G->H I 7. Store Waste Container in Designated Area for EHS Pickup H->I

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.